1-(4-tert-Butylbenzyl)piperazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(2,3)14-6-4-13(5-7-14)12-17-10-8-16-9-11-17/h4-7,16H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCETYSARZZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370863 | |
| Record name | 1-(4-tert-Butylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956-61-6 | |
| Record name | 1-(4-tert-Butylbenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-Butylbenzyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-tert-Butylbenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-tert-Butylbenzyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by providing key data points and methodologies relevant to the characterization of this compound.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) properties.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂ | [2][3][4] |
| Molar Mass | 232.36 g/mol | [2][4] |
| Melting Point | 52-56 °C | [2][4] |
| Boiling Point | 138-140 °C at 2 mmHg | [2][4] |
| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [2][4] |
| pKa (Predicted) | 9.16 ± 0.10 | [2][4] |
| Appearance | Off-white to pale yellow solid | [2][4] |
| Storage Conditions | 2-8°C, Air sensitive | [2][4] |
Experimental Protocols
While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively detailed in publicly available literature, standardized methods for piperazine derivatives are well-established. The following outlines general methodologies that are applicable for the characterization of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A common method for its determination is capillary melting point analysis .
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a precise and widely used method.[5]
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water or a water-alcohol mixture.[5]
-
Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).[5]
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[5]
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[5]
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, buffer solutions at different pH values) in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[5]
-
Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated from standard solutions of known concentrations is used for accurate quantification.[5]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of the key physicochemical properties of a compound like this compound.
Caption: General experimental workflow for physicochemical characterization.
References
Unraveling the Pharmacological Profile of 1-(4-tert-Butylbenzyl)piperazine: A Technical Overview
For Immediate Release
[City, State] – [Date] – Despite significant interest in the therapeutic potential of piperazine derivatives, a comprehensive understanding of the specific mechanism of action for 1-(4-tert-butylbenzyl)piperazine remains elusive within the public scientific literature. Extensive searches for detailed pharmacological data, including receptor binding affinities, functional activity at various molecular targets, and its influence on intracellular signaling pathways, have yielded no specific experimental studies for this particular compound.
While the broader class of piperazine-containing molecules has been the subject of extensive research, leading to the development of numerous drugs with diverse clinical applications, the unique pharmacological characteristics of this compound have not been specifically delineated in published research. The parent compound, piperazine, is known for its anthelmintic properties, which are mediated through its action on GABA receptors in parasites, leading to paralysis. However, the introduction of the 4-tert-butylbenzyl substituent significantly alters the molecule's chemical properties and is expected to confer a distinct pharmacological profile.
Derivatives of benzylpiperazine are known to interact with a variety of central nervous system receptors, including serotonergic, dopaminergic, and adrenergic receptors. The nature and position of substituents on both the benzyl and piperazine rings play a critical role in determining the affinity and efficacy at these targets. Without specific binding assays and functional studies on this compound, its mechanism of action can only be extrapolated from the activities of structurally related compounds, a practice prone to significant inaccuracies.
The core requirements for a detailed technical guide, including quantitative data on receptor binding, dose-response relationships, and elucidation of affected signaling cascades, cannot be met at this time due to the absence of dedicated research on this compound. Similarly, the provision of detailed experimental protocols for key experiments is not possible as no such experiments have been published.
Consequently, the creation of visualizations, such as signaling pathway diagrams or experimental workflows using Graphviz, would be purely speculative and not based on empirical evidence for this specific molecule.
Future Directions:
To elucidate the mechanism of action of this compound, a systematic pharmacological investigation is required. This would involve:
-
In vitro receptor binding assays: To determine the affinity of the compound for a wide range of CNS receptors.
-
Functional assays: To characterize the compound as an agonist, antagonist, or allosteric modulator at identified targets.
-
Cell-based signaling studies: To investigate the downstream effects on intracellular pathways.
-
In vivo animal models: To assess the compound's overall physiological and behavioral effects.
Until such studies are conducted and the data is made publicly available, the precise mechanism of action of this compound will remain an open question in the field of pharmacology. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully explore the potential therapeutic applications of this and other novel piperazine derivatives.
An In-depth Technical Guide to 1-(4-tert-Butylbenzyl)piperazine (CAS Number: 956-61-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-Butylbenzyl)piperazine, with the CAS number 956-61-6, is a synthetic organic compound belonging to the piperazine class of chemicals. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of piperazine have shown a broad spectrum of biological activities, including but not limited to, effects on the central nervous system (CNS).[2][3] This technical guide aims to provide a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthesis protocol, its expected pharmacological profile based on related compounds, and representative experimental methodologies for its evaluation.
Chemical and Physical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 956-61-6 | [4] |
| Molecular Formula | C₁₅H₂₄N₂ | [4] |
| Molecular Weight | 232.36 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | [4] |
| Melting Point | 52-56 °C | [4][5] |
| Boiling Point | 138-140 °C at 2 mmHg | [4] |
| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.16 ± 0.10 | [4] |
| InChI Key | UQLCETYSARZZSR-UHFFFAOYSA-N | [5] |
| SMILES | CC(C)(C)c1ccc(CN2CCNCC2)cc1 | [5] |
Synthesis of this compound
Proposed Experimental Protocol: N-Alkylation of Piperazine
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Pharmacological Profile (Based on Analogs)
Direct pharmacological data for this compound is scarce in the scientific literature. However, based on the extensive research on N-benzylpiperazine (BZP) and its derivatives, a likely pharmacological profile can be postulated. Benzylpiperazine derivatives are known to act as central nervous system stimulants, primarily by interacting with monoaminergic systems. [2][7] The primary mechanism of action for many benzylpiperazines involves the release of dopamine and serotonin, and the inhibition of their reuptake. [8]The potency and selectivity for different monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET) are influenced by the substituents on the benzyl ring.
The table below presents representative pharmacological data for BZP and a related substituted benzylpiperazine to provide a quantitative context for the potential activity of this compound.
Representative Pharmacological Data from Benzylpiperazine Analogs
| Compound | Assay | Target | Value (IC₅₀ or Kᵢ in nM) | Reference |
| N-Benzylpiperazine (BZP) | Reuptake Inhibition | DAT | 1950 | [8] |
| Reuptake Inhibition | SERT | 200 | [8] | |
| Reuptake Inhibition | NET | 133 | [8] | |
| 1,4-Dibenzylpiperazine (DBZP) | Locomotor Activity | In vivo (mice) | Increased activity | [8] |
Postulated Mechanism of Action
Based on the pharmacology of its parent compound, N-benzylpiperazine, this compound is likely to function as a monoamine releasing agent and reuptake inhibitor. [8]The tert-butyl group at the 4-position of the benzyl ring is a bulky, lipophilic substituent that may influence the compound's affinity and selectivity for monoamine transporters and receptors.
The postulated mechanism involves the following steps:
-
Binding to Monoamine Transporters: The compound binds to DAT, SERT, and NET on the presynaptic neuronal membrane.
-
Inhibition of Reuptake: This binding blocks the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.
-
Promotion of Neurotransmitter Efflux: The compound may also induce a reversal of transporter function, leading to the non-vesicular release of these neurotransmitters into the synapse.
-
Increased Synaptic Neurotransmitter Levels: The net effect is an increase in the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft, leading to enhanced postsynaptic receptor activation and downstream signaling.
Caption: Postulated mechanism of action at a monoaminergic synapse.
Experimental Protocols for Biological Evaluation (Representative Examples)
The following are representative experimental protocols that could be used to evaluate the biological activity of this compound, based on methodologies reported for similar compounds.
In Vitro: Radioligand Binding Assay for Monoamine Transporters
This assay determines the affinity of the compound for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET.
-
Non-specific binding inhibitors: 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, and 10 µM desipramine for NET.
-
This compound test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration close to its K_d value, and either buffer (for total binding), the non-specific binding inhibitor, or the test compound.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
In Vivo: Assessment of Locomotor Activity in Mice
This assay evaluates the stimulant or depressant effects of the compound on the CNS.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound test compound.
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Open-field activity chambers equipped with infrared beams to automatically record movement.
Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open-field chamber for 30-60 minutes.
-
Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Immediately place the mice back into the open-field chambers.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical movements) for a period of 60-120 minutes.
-
Analyze the data by comparing the activity of the compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. The expected spectral characteristics are summarized below.
| Technique | Expected Features |
| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).- A singlet for the two benzylic protons (~3.5 ppm).- Multiplets for the eight protons of the piperazine ring (two distinct signals, ~2.4 and ~2.6 ppm).- An AA'BB' system for the four aromatic protons (~7.2-7.4 ppm).- A broad singlet for the N-H proton of the piperazine ring. |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group (~34 ppm) and a signal for the methyl carbons (~31 ppm).- A signal for the benzylic carbon (~63 ppm).- Signals for the carbons of the piperazine ring (~46 and ~54 ppm).- Signals for the aromatic carbons, including the ipso-carbon attached to the benzyl group, the carbon attached to the tert-butyl group, and the other aromatic carbons. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.36 g/mol ).- Characteristic fragmentation patterns, such as the loss of the tert-butyl group or the cleavage of the benzyl-piperazine bond. |
| Infrared (IR) Spectroscopy | - N-H stretching vibration (~3300 cm⁻¹).- C-H stretching vibrations (aliphatic and aromatic, ~2800-3100 cm⁻¹).- C=C stretching vibrations of the aromatic ring (~1600 and ~1450 cm⁻¹).- C-N stretching vibrations. |
Safety and Toxicology
Specific toxicological data for this compound are not available. However, piperazine and its derivatives can cause adverse effects. For N-benzylpiperazine, reported adverse effects in humans include anxiety, agitation, palpitations, and headaches. [7]At high doses, more severe effects such as seizures and hyperthermia can occur. As with any novel compound, appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be taken during handling.
Conclusion
This compound is a piperazine derivative with potential for CNS activity, based on the known pharmacology of the N-benzylpiperazine class of compounds. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and representative experimental protocols for its biological and analytical characterization. The lack of specific data for this compound highlights the need for further research to fully elucidate its pharmacological and toxicological profile. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related piperazine derivatives.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1-(4-叔丁基苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
1-(4-tert-Butylbenzyl)piperazine molecular weight and formula
This document provides core technical specifications for the chemical compound 1-(4-tert-Butylbenzyl)piperazine, focusing on its fundamental molecular properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Molecular Data
The essential molecular details of this compound are summarized below. This data is fundamental for any quantitative work, including stoichiometry, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂ | [1][2][3][4] |
| Molecular Weight | 232.36 g/mol | [1][2][3][4] |
| CAS Number | 956-61-6 | [2][3][4] |
Note on Advanced Data: This guide focuses on the verified molecular weight and formula of this compound. The provision of detailed experimental protocols, such as synthesis methods or analytical procedures (e.g., HPLC, NMR), and the creation of signaling pathway diagrams fall outside the scope of this document, as such information is highly specific to a particular research context and not universally available. These elements would require access to specific experimental data which is not provided.
References
An In-depth Technical Guide to the Solubility and Stability of 1-(4-tert-Butylbenzyl)piperazine
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and stability of 1-(4-tert-Butylbenzyl)piperazine. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on its known properties, predicted behavior based on its chemical structure, and established, detailed protocols for experimentally determining its solubility and stability profiles. These methodologies are standard within the pharmaceutical industry and provide a robust framework for its characterization.
Core Physicochemical Properties
This compound is a derivative of piperazine featuring a bulky, lipophilic 4-tert-butylbenzyl group attached to one of the piperazine nitrogens. This structure dictates its physical and chemical characteristics. The piperazine ring provides a basic, hydrophilic component, while the substituted benzyl group adds significant nonpolar character.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 956-61-6 | [1][2] |
| Molecular Formula | C₁₅H₂₄N₂ | [1][2][3] |
| Molecular Weight | 232.36 g/mol | [1][2][3] |
| Physical Form | Off-white to pale yellow solid | [1] |
| Melting Point | 52-56 °C | [1][3] |
| Boiling Point | 138-140 °C (at 2 mmHg) | [1][3] |
| Predicted pKa | 9.16 ± 0.10 | [1] |
| Predicted Density | 0.974 ± 0.06 g/cm³ |[1][3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.[4] The structure of this compound suggests a dual nature: the basic piperazine moiety is expected to enhance solubility in acidic aqueous media through protonation, while the large tert-butylbenzyl group will favor solubility in organic solvents. Piperazine itself is freely soluble in water, but this property is significantly reduced by the large nonpolar substituent.[5]
Expected Solubility Behavior
-
pH-Dependent Aqueous Solubility : Due to the basic nature of the piperazine ring (predicted pKa ≈ 9.16), the compound's aqueous solubility is expected to be highly pH-dependent.[1] In acidic environments (pH < pKa), the piperazine nitrogens will be protonated, forming a more soluble salt. As the pH increases towards and beyond the pKa, the compound will exist primarily in its less soluble free base form.
-
Organic Solubility : The presence of the aromatic ring and the tert-butyl group suggests good solubility in a range of organic solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile, THF) and polar protic (e.g., ethanol, methanol).
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a solute in a saturated solution at equilibrium.[4]
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (1.2 - 6.8) at a constant temperature (e.g., 37 °C).[4][7]
Materials:
-
This compound
-
Buffer solutions (e.g., 0.1 N HCl for pH 1.2; acetate buffer for pH 4.5; phosphate buffer for pH 6.8)[7]
-
Calibrated pH meter
-
Constant temperature shaker/incubator (37 ± 1 °C)
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)
-
Validated analytical system for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation : Add an excess amount of solid this compound to flasks or vials containing the selected buffer solutions. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[6]
-
Equilibration : Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow them to reach equilibrium.[4] Equilibrium is confirmed when concentrations from sequential time points (e.g., 24h and 48h) are not significantly different.[7]
-
Phase Separation : After equilibration, remove the samples and allow any undissolved solid to settle. Separate the saturated supernatant from the solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[6]
-
pH Measurement : Measure and record the final pH of the saturated solution.[6]
-
Quantification : Dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting : Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each pH condition.[7]
Table 2: Template for Reporting pH-Solubility Profile Data
| pH of Buffer | Initial pH | Final pH | Mean Solubility (mg/mL) | Std. Dev. |
|---|---|---|---|---|
| 1.2 | ||||
| 4.5 | ||||
| 6.8 |
| Other | | | | |
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile
Assessing the chemical stability of a compound is mandatory in drug development to ensure its safety, efficacy, and quality throughout its shelf life.[8][9] This is typically evaluated through forced degradation (or stress testing) studies, which help identify potential degradation products and establish stability-indicating analytical methods.[10]
Predicted Stability and Degradation Pathways
-
Thermal Stability : The piperazine ring is known to be relatively stable to thermal degradation, with studies on unsubstituted piperazine showing resistance to temperatures up to 160 °C.[11][12][13]
-
Oxidative Stability : The tertiary amine in the benzyl-substituted piperazine ring can be susceptible to oxidation, potentially forming N-oxides. The benzylic position could also be a site for oxidative degradation.
-
Hydrolytic Stability : While the core structure lacks readily hydrolyzable groups like esters or amides, stability across a wide pH range must be confirmed experimentally.
-
Photostability : The aromatic ring suggests potential sensitivity to photolytic degradation upon exposure to UV or visible light.
Experimental Protocol: Forced Degradation Study
A forced degradation study exposes the API to stress conditions more severe than accelerated stability testing to generate potential degradation products.[10] The goal is typically to achieve 5-20% degradation of the parent compound.[14]
Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method capable of separating the intact drug from all its degradation products.[8][15]
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent)[14]
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3-30% H₂O₂)
-
Heat source (oven or water bath)
-
Photostability chamber (with controlled UV and visible light exposure per ICH Q1B)
-
Validated HPLC system with a suitable detector (e.g., DAD or MS)
General Procedure: For each condition, a solution of the compound is stressed for a defined period. Samples are taken at various time points, neutralized if necessary, and analyzed. A control sample (unstressed) is analyzed concurrently.
-
Acid Hydrolysis : Mix the drug solution with an equal volume of HCl solution. Heat at a specified temperature (e.g., 60-80 °C) for a set time. Cool, neutralize with NaOH, and analyze.
-
Base Hydrolysis : Mix the drug solution with an equal volume of NaOH solution. Heat as above. Cool, neutralize with HCl, and analyze.
-
Oxidative Degradation : Mix the drug solution with a hydrogen peroxide solution. Store at room temperature or slightly elevated temperature for a set time. Analyze.
-
Thermal Degradation : Store the drug solution (and solid sample) in an oven at an elevated temperature (e.g., 80 °C). Analyze at various time points.
-
Photolytic Degradation : Expose the drug solution (and solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Protect control samples from light. Analyze.
Analysis: All stressed samples are analyzed by a high-resolution chromatographic method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and placebo peaks (if in a formulation).[8][16]
Table 3: Template for Summarizing Forced Degradation Results
| Stress Condition | Time | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., RRT of major degradant) |
|---|---|---|---|---|---|
| Control | 0 hr | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl / 80°C | 8 hr | ||||
| 0.1 M NaOH / 80°C | 8 hr | ||||
| 10% H₂O₂ / RT | 24 hr | ||||
| Heat / 80°C (Solid) | 48 hr |
| Photolytic (ICH Q1B) | - | | | | |
Caption: General Workflow for a Forced Degradation Study.
Conclusion
While specific published data on the solubility and stability of this compound is limited, this guide provides the essential framework for its comprehensive characterization. Its chemical structure suggests pH-dependent aqueous solubility and good solubility in organic solvents. The compound is predicted to have good thermal stability, but its susceptibility to oxidation and photolysis should be experimentally verified. The detailed protocols for the shake-flask solubility determination and forced degradation studies outlined herein offer a clear and robust pathway for researchers and drug development professionals to generate the necessary data to support formulation development and ensure product quality and regulatory compliance.
References
- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. who.int [who.int]
- 8. royed.in [royed.in]
- 9. Stability indicating assay | PPT [slideshare.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
Potential Biological Activities of 1-(4-tert-Butylbenzyl)piperazine: A Technical Overview for Drug Discovery Professionals
Disclaimer: Direct experimental data on the biological activity of 1-(4-tert-Butylbenzyl)piperazine is limited in publicly available scientific literature. This document provides a comprehensive overview of the potential biological activities of this compound based on the reported activities of structurally related piperazine derivatives. The information presented herein is intended to serve as a technical guide for researchers, scientists, and drug development professionals, highlighting potential areas of investigation.
Introduction
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, antimicrobial, anticancer, antihistaminic, and central nervous system (CNS) activities.[3][5][6][7] The this compound molecule combines this versatile heterocyclic core with a lipophilic tert-butylbenzyl group, suggesting the potential for interaction with various biological targets. This guide synthesizes the known biological activities of analogous compounds to infer the potential therapeutic applications of this compound.
Potential Therapeutic Areas
Based on the pharmacological profiles of structurally similar piperazine derivatives, this compound could be investigated for the following biological activities:
-
Central Nervous System (CNS) Activity: Derivatives of piperazine are well-established CNS agents. For instance, a compound featuring a modified 4-tert-butylbenzyl group, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has shown anxiolytic-like and antidepressant-like activities in preclinical models.[1] The mechanism for these effects was suggested to involve the serotonergic, noradrenergic, and dopaminergic pathways.[1]
-
Antihistaminic and Anticonvulsant Activity: Novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands.[8] Some of these compounds exhibited high affinity for the hH3R and demonstrated anticonvulsant activity in mice.[8] This suggests that this compound could also be explored for its potential as an H3R antagonist.
-
Antimicrobial and Antifungal Activity: Piperazine derivatives have been extensively studied for their antimicrobial properties.[9][10] Various synthesized analogs have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal species like Candida albicans and Aspergillus niger.[9][10]
-
Anthelmintic Activity: The parent piperazine molecule is a known anthelmintic agent that acts by paralyzing parasites, leading to their expulsion from the host.[11][12] This effect is mediated through its agonist action on inhibitory GABA (γ-aminobutyric acid) receptors in helminths.[11][12] It is plausible that derivatives like this compound could retain or have modified anthelmintic properties.
-
Anticancer Activity: Certain 1,4-disubstituted piperazine derivatives have demonstrated cytotoxic activities against various cancer cell lines.[7] For example, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have been investigated for their ability to inhibit the growth of cancer cells.[7]
Quantitative Data from Structurally Related Compounds
The following table summarizes the quantitative biological data available for piperazine derivatives that are structurally related to this compound.
| Compound Class | Biological Activity | Quantitative Data (Ki, IC50, etc.) | Reference |
| tert-butyl and tert-pentyl phenoxyalkyl piperazine derivatives | Histamine H3 Receptor Binding | Ki = 16.0-120 nM for 4-pyridyl derivatives | [8] |
| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one | Receptor Binding | Low micromolar range for α1B, 5-HT1A, and D2 receptors | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for related piperazine derivatives are provided below.
Histamine H3 Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compounds to the human histamine H3 receptor (hH3R).
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the hH3R are prepared.
-
Radioligand Binding: The assay is performed in a buffer solution containing the cell membranes, the radioligand (e.g., [3H]Nα-methylhistamine), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the receptors.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.[8]
-
Anticonvulsant Activity Assessment (Maximal Electroshock-Induced Seizure Model)
-
Objective: To evaluate the in vivo anticonvulsant activity of the test compounds.
-
Methodology:
-
Animal Model: The study is conducted using mice.
-
Compound Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses.
-
Induction of Seizures: After a specific time, a maximal electroshock is delivered through corneal electrodes to induce tonic-clonic seizures.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to protect the animals from the tonic hindlimb extension is recorded. The dose that protects 50% of the animals (ED50) is calculated.[8]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.
-
Methodology:
-
Preparation of Inoculum: Standardized suspensions of the target bacterial or fungal strains are prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for the anthelmintic action of piperazine and a general workflow for screening the biological activity of novel chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpp.in [ajpp.in]
- 6. researchgate.net [researchgate.net]
- 7. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-tert-Butylbenzyl)piperazine for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-tert-Butylbenzyl)piperazine is a synthetic compound belonging to the diverse class of piperazine derivatives. This class of molecules has garnered significant attention in medicinal chemistry due to the piperazine ring's prevalence in numerous biologically active compounds, including approved drugs. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, potential synthesis protocols, and a survey of the known biological activities of structurally related compounds. The guide is intended to serve as a foundational resource for researchers investigating this compound for potential therapeutic applications.
Introduction
The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to antipsychotic and antihistaminic. The two nitrogen atoms within the six-membered ring provide opportunities for substitution, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic profile. The title compound, this compound, features a benzyl group substituted with a bulky tert-butyl group at the para position, a modification that can influence receptor binding affinity and selectivity, as well as metabolic stability. While specific biological data for this compound is limited in publicly accessible literature, this guide compiles available information and contextualizes it within the broader landscape of piperazine derivative research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]piperazine | |
| Synonyms | This compound | |
| CAS Number | 956-61-6 | [1] |
| Molecular Formula | C₁₅H₂₄N₂ | [1] |
| Molecular Weight | 232.36 g/mol | [1] |
| Melting Point | 52-56 °C | [1] |
| Boiling Point | 138-140 °C at 2 mmHg | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| pKa (Predicted) | 9.16 ± 0.10 | [1] |
| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [1] |
Synthesis
General Experimental Protocol (Hypothesized)
A plausible synthetic route is outlined below. This protocol is based on the synthesis of a similar compound and would require optimization for the specific synthesis of this compound.
Diagram 1: Hypothesized Synthetic Pathway for this compound
Caption: A potential synthetic route to this compound.
Materials:
-
Piperazine
-
4-tert-Butylbenzyl chloride (or bromide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., ethanol, acetonitrile, dimethylformamide)
Procedure:
-
Dissolve piperazine in the chosen solvent in a reaction vessel. To favor mono-substitution, a molar excess of piperazine is typically used.
-
Add the base to the reaction mixture.
-
Slowly add a solution of 4-tert-butylbenzyl chloride in the same solvent to the reaction mixture at room temperature or with gentle heating.
-
Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield this compound.
Potential Biological Activities and Experimental Evaluation
While direct experimental data on the biological activity of this compound is scarce, the broader class of piperazine derivatives has been extensively studied, revealing a wide range of pharmacological effects. This section outlines potential areas of investigation and general protocols for assessing the biological activity of this compound.
Anticancer Activity
Many piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.
4.1.1. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.
Diagram 2: MTT Assay Workflow
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Procedure:
-
Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Receptor Binding and Functional Activity
Piperazine derivatives are known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine, serotonin, and histamine receptors.[4][5]
4.2.1. Experimental Protocol: Radioligand Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.
Diagram 3: Radioligand Binding Assay Principle
Caption: Principle of a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.
-
Binding Reaction: In a reaction tube, combine the cell membranes, a known concentration of a specific radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Table 2: Potential Receptor Targets for this compound and Corresponding Radioligands
| Receptor Target | Potential Radioligand |
| Dopamine D₂ Receptor | [³H]-Spiperone |
| Serotonin 5-HT₂A Receptor | [³H]-Ketanserin |
| Histamine H₁ Receptor | [³H]-Pyrilamine |
Structure-Activity Relationship (SAR) Considerations
The biological activity of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring. The 4-tert-butylbenzyl group in the title compound is of particular interest. The tert-butyl group is a bulky, lipophilic moiety that can influence how the molecule fits into a receptor binding pocket. It may enhance binding affinity through hydrophobic interactions or, conversely, cause steric hindrance that prevents binding. Structure-activity relationship studies on related benzylpiperazine analogs have shown that the nature and position of substituents on the benzyl ring can significantly impact receptor affinity and selectivity.[6]
Conclusion and Future Directions
This compound is a research chemical with potential for further investigation in drug discovery. While specific biological data is currently limited, its structural similarity to other biologically active piperazine derivatives suggests that it may possess interesting pharmacological properties. The experimental protocols outlined in this guide provide a starting point for researchers to explore the cytotoxic, receptor binding, and functional activities of this compound. Future research should focus on a comprehensive pharmacological profiling of this compound to identify its primary biological targets and elucidate its mechanism of action. Such studies are crucial for determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006051489A1 - Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 4. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-benzyl-2-methylpiperazine-1-carboxylic acid tert-butyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. Exploring the structure-activity relationships of [1-(4-tert-butyl-3'-hydroxy)benzhydryl-4-benzylpiperazine] (SL-3111), a high-affinity and selective delta-opioid receptor nonpeptide agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting the ADME Profile of 1-(4-tert-Butylbenzyl)piperazine: A Technical Guide for Drug Development Professionals
Introduction
1-(4-tert-Butylbenzyl)piperazine is a piperazine derivative with potential applications in various research areas. A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental for any progression in drug discovery and development. A favorable ADME profile is critical for a compound to become a viable drug candidate, ensuring it reaches its target in sufficient concentration and is cleared from the body in a timely manner, while minimizing toxic side effects.
This technical guide offers a predictive ADME profile for this compound based on data from structurally related compounds. Furthermore, it provides a comprehensive overview of the standard experimental protocols required to empirically determine these crucial pharmacokinetic parameters. This document is intended for researchers, scientists, and drug development professionals to guide early-stage assessment of this and similar compounds.
Predicted ADME Profile
The ADME profile of a compound is a complex interplay of its physicochemical properties and its interactions with biological systems. Lacking specific experimental data for this compound, we can infer a likely profile by examining the known characteristics of benzylpiperazine (BZP) and other substituted piperazine analogs.
Absorption
Oral bioavailability of piperazine derivatives can be variable. For instance, N-benzylpiperazine (BZP) is known to be absorbed after oral ingestion, with peak plasma concentrations reached within 60 to 90 minutes[1]. The tert-butyl group on the benzyl moiety of this compound increases its lipophilicity, which might enhance its absorption through passive diffusion across the intestinal membrane. However, the basic nature of the piperazine ring means that its ionization state will be pH-dependent, which can influence absorption throughout the gastrointestinal tract.
Distribution
Following absorption, a drug candidate is distributed throughout the body. Compounds with high lipophilicity tend to have a larger volume of distribution, meaning they can more readily enter tissues. Given the structural features of this compound, it is predicted to have a moderate to high volume of distribution. Like other benzylpiperazines, it is expected to cross the blood-brain barrier[1]. Plasma protein binding is another critical factor; while specific data is unavailable, many piperazine derivatives exhibit some degree of binding to plasma proteins, which can affect their free concentration and, consequently, their efficacy and clearance.
Metabolism
The liver is the primary site of metabolism for most xenobiotics, including piperazine derivatives. The metabolic pathways for these compounds are primarily mediated by cytochrome P450 (CYP) enzymes[2]. For this compound, the following metabolic transformations are predicted:
-
N-dealkylation: This is a common metabolic route for piperazine-containing compounds[3]. This would involve the removal of the 4-tert-butylbenzyl group to yield piperazine and a corresponding benzyl derivative.
-
Hydroxylation: Aromatic hydroxylation of the benzyl ring is another likely metabolic pathway[1][4]. The tert-butyl group itself can also be a site for hydroxylation.
-
Piperazine Ring Oxidation: The piperazine ring can undergo oxidation to form various metabolites[5].
The primary CYP enzymes anticipated to be involved in the metabolism of this compound are CYP2D6 and CYP3A4, which are known to metabolize other piperazine analogs[2]. The potential for drug-drug interactions should be considered, as inhibition or induction of these enzymes by co-administered drugs could alter the pharmacokinetic profile of this compound.
Excretion
Metabolites of piperazine derivatives are typically excreted in the urine. Following Phase I metabolism (oxidation, dealkylation), the resulting more polar metabolites can undergo Phase II conjugation reactions (e.g., glucuronidation) to further increase their water solubility and facilitate renal clearance[3]. Unchanged drug may also be excreted, but this is generally a minor pathway for piperazine compounds[1].
Quantitative Data Summary
The following tables summarize the key ADME parameters and provide a template for presenting experimental data. Where available, data for the related compound N-benzylpiperazine (BZP) is included for comparative purposes.
Table 1: Physicochemical Properties
| Property | Predicted/Reported Value | Experimental Assay |
| Molecular Weight | 232.37 g/mol | N/A |
| pKa | Estimated 8.5-9.5 (basic) | Potentiometric titration |
| LogP | Estimated 3.5-4.5 | Shake-flask or HPLC method |
| Aqueous Solubility | Low | Kinetic or thermodynamic solubility assay |
Table 2: In Vitro ADME Parameters
| Parameter | Predicted Profile | Experimental Assay | BZP (for comparison) |
| Caco-2 Permeability (Papp) | Moderate to High | Caco-2 monolayer assay | Data not available |
| Metabolic Stability (t1/2 in microsomes) | Moderate | Liver microsome stability assay | Data not available |
| Plasma Protein Binding (%) | Moderate to High | Equilibrium dialysis or ultrafiltration | Data not available |
| CYP Inhibition (IC50) | Potential for CYP2D6/3A4 inhibition | CYP inhibition assay | Inhibits CYP2D6, CYP1A2, CYP3A4[2] |
Table 3: In Vivo Pharmacokinetic Parameters (Rat Model)
| Parameter | Predicted Profile | Experimental Protocol | BZP (for comparison, human data) |
| Bioavailability (F%) | Moderate | IV and PO dosing PK study | Low bioavailability suggested[1] |
| Volume of Distribution (Vd) | High | IV dosing PK study | Expected to be high |
| Clearance (CL) | Moderate | IV dosing PK study | 99 L/h (in humans)[4] |
| Half-life (t1/2) | Moderate | IV and PO dosing PK study | 5.5 hours (in humans)[4] |
Experimental Protocols
To definitively determine the ADME profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Aqueous Solubility
-
Principle: To determine the concentration of the compound in a saturated aqueous solution.
-
Methodology: A supersaturated stock solution of the compound in DMSO is added to a buffered aqueous solution (e.g., PBS at pH 7.4). The solution is shaken for a set period (e.g., 24 hours) to reach equilibrium. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by LC-MS/MS.
2. Caco-2 Permeability Assay
-
Principle: To assess intestinal permeability and predict oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelial barrier.
-
Methodology: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time. Samples are taken from both compartments at various time points and analyzed by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated. To assess for active efflux, the experiment is also performed in the B-to-A direction.
3. Liver Microsomal Stability Assay
-
Principle: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP enzymes.
-
Methodology: The test compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system to initiate the metabolic reaction. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.
4. Plasma Protein Binding Assay
-
Principle: To determine the fraction of a compound that binds to plasma proteins.
-
Methodology: Equilibrium dialysis is a common method. The test compound is added to plasma in one chamber of a dialysis unit, which is separated by a semi-permeable membrane from a buffer-containing chamber. The unit is incubated until equilibrium is reached. The concentration of the compound in both the plasma and buffer chambers is then measured by LC-MS/MS to determine the bound and unbound fractions.
5. Cytochrome P450 Inhibition Assay
-
Principle: To assess the potential of a compound to inhibit the activity of major CYP isoforms.
-
Methodology: The test compound is co-incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4), and an NADPH-regenerating system. The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The IC50 value (the concentration of the test compound that causes 50% inhibition of metabolite formation) is determined.
In Vivo Pharmacokinetic Study
-
Principle: To determine the pharmacokinetic profile of a compound in a living organism, typically a rodent model such as the rat.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: A solution of this compound is prepared in a suitable vehicle. One group of animals receives an intravenous (IV) bolus dose, while another group receives an oral (PO) gavage dose.
-
Blood Sampling: Blood samples are collected from the animals at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially major metabolites) is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and for the oral dose, the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (F%).
-
Visualizations
Caption: Predicted metabolic pathways for this compound.
Caption: A typical workflow for in vitro ADME screening in drug discovery.
Conclusion
While specific experimental data for this compound is not publicly available, a predictive ADME profile can be constructed based on its structural similarity to other piperazine derivatives. It is anticipated to have moderate to good absorption and distribution, with metabolism primarily occurring in the liver via CYP-mediated N-dealkylation and hydroxylation. The provided experimental protocols offer a clear roadmap for the empirical determination of its ADME properties. A comprehensive understanding of this profile is an indispensable step in evaluating the potential of this compound as a future drug candidate.
References
- 1. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
The Enigmatic Profile of 1-(4-tert-Butylbenzyl)piperazine: A Deep Dive into the CNS Activity of its Analogs
Disclaimer: As of December 2025, publicly available scientific literature extensively detailing the central nervous system (CNS) activity of 1-(4-tert-Butylbenzyl)piperazine is scarce. Therefore, this technical guide will focus on the well-characterized CNS activities of its close structural analog, 1-benzylpiperazine (BZP), to provide a foundational understanding of the potential pharmacological profile of this class of compounds. All data presented herein pertains to BZP unless otherwise specified. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Piperazine derivatives are a prominent class of compounds in medicinal chemistry, with many exhibiting significant activity within the central nervous system.[1][2] These compounds often interact with monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[1] 1-Benzylpiperazine (BZP) is a prototypical member of this family and has been studied for its stimulant and euphoric effects, primarily as a recreational substance.[1][3] Understanding the neuropharmacology of BZP can offer valuable insights into the potential activities of its derivatives, such as the title compound, this compound. The addition of a tert-butyl group to the benzyl moiety is expected to significantly influence the lipophilicity and steric bulk of the molecule, which in turn could alter its pharmacokinetic and pharmacodynamic properties.
Pharmacodynamics of 1-Benzylpiperazine (BZP)
The primary mechanism of action of BZP involves the modulation of monoamine transporters. It acts as a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to the release of these neurotransmitters from presynaptic terminals and inhibition of their reuptake.[4][5] This action is similar to that of amphetamine, although BZP is reported to be approximately 10 to 20 times less potent.[6]
Monoamine Transporter Interactions
The functional potency of BZP for inducing the release of dopamine, norepinephrine, and serotonin has been quantified. The following table summarizes the EC50 values, which represent the concentration of the compound that elicits a half-maximal response.
| Compound | Dopamine Transporter (DAT) EC50 (nM) | Norepinephrine Transporter (NET) EC50 (nM) | Serotonin Transporter (SERT) EC50 (nM) |
| 1-Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-amphetamine (for comparison) | 25 | 7 | 1765 |
| d-methamphetamine (for comparison) | 25 | 12 | 736 |
| Data sourced from Wikipedia, citing a comparative study.[6] |
Receptor Interactions
In addition to its effects on monoamine transporters, BZP also exhibits activity at various postsynaptic receptors. It has been shown to have a high affinity for α2-adrenoceptors, where it acts as an antagonist, similar to yohimbine.[6] This antagonism of presynaptic autoreceptors leads to an increase in the release of norepinephrine. BZP also acts as a non-selective agonist at a variety of serotonin receptors.[6]
Due to the limited availability of comprehensive binding affinity (Ki) data for BZP across a wide range of CNS receptors in the public domain, a detailed table of these values cannot be provided at this time.
Signaling Pathways
The CNS activity of BZP is primarily mediated through its interaction with the monoaminergic system. The following diagram illustrates the proposed mechanism of action of BZP at a monoaminergic synapse.
Caption: Proposed mechanism of action of 1-benzylpiperazine (BZP) at a monoaminergic synapse.
In Vivo Central Nervous System Effects
Animal and human studies have demonstrated that BZP produces stimulant-like effects. In rats, BZP administration leads to dose-dependent increases in locomotor activity and stereotyped behaviors.[7] In humans, subjective effects include euphoria, increased energy, and sociability, similar to amphetamine.[8] However, adverse effects such as anxiety, insomnia, and in some cases, seizures and hyperthermia have also been reported.[6]
Experimental Protocols
Radioligand Binding Assays
The following is a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound for a specific CNS receptor.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the target receptor) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Ki Calculation: The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vivo Behavioral Assays: Locomotor Activity and Stereotypy in Rats
The following protocol describes a typical experiment to assess the effects of a test compound on locomotor activity and stereotyped behavior in rats.
Caption: Workflow for assessing locomotor activity and stereotypy in rats.
Detailed Steps:
-
Animals and Housing: Adult male rats are typically used and are housed under controlled environmental conditions (e.g., 12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in automated activity chambers equipped with infrared beams to detect horizontal and vertical movements. Stereotypy is often scored by a trained observer based on a rating scale that quantifies behaviors such as sniffing, head weaving, and gnawing.
-
Procedure:
-
Rats are first habituated to the testing chambers for a set period (e.g., 30-60 minutes) to allow their exploratory behavior to decrease to a stable baseline.
-
Following habituation, the rats are removed from the chambers, administered the test compound or vehicle, and immediately returned to the chambers.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) and stereotypy scores are recorded for the duration of the test session.
-
-
Data Analysis: The data are typically analyzed using statistical methods such as analysis of variance (ANOVA) to compare the effects of different doses of the test compound to the vehicle control group.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Locomotor activity and stereotypy in rats following repeated apomorphine treatments at 1-, 3-, or 7-day intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Novel Piperazine Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and bioavailability, have established it as a "privileged scaffold" in drug design.[2][3] The synthetic tractability of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic effects.[4][5] This technical guide provides an in-depth exploration of the pharmacology of novel piperazine derivatives, with a focus on their anticancer, antipsychotic, and antimicrobial activities. It offers detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in this dynamic field.
Data Presentation: Pharmacological Activity of Novel Piperazine Derivatives
The following tables summarize the quantitative data on the biological activity of various novel piperazine derivatives, providing a comparative overview of their potency across different therapeutic areas.
Table 1: Anticancer Activity of Novel Piperazine Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Vindoline-piperazine Conjugate (23) | MDA-MB-468 (Breast) | 1.00 | [6] |
| Vindoline-piperazine Conjugate (25) | HOP-92 (Non-Small Cell Lung) | 1.35 | [6] |
| Saccharin-Arylpiperazine (4) | DU145 (Prostate) | 1.28 | [7] |
| Saccharin-Arylpiperazine (12) | DU145 (Prostate) | 1.14 | [7] |
| Saccharin-Arylpiperazine (18) | PC-3 (Prostate) | 2.25 | [7] |
| 4-(benzo[1][3]dioxol-5-ylmethyl) piperazine amide (3) | MDA-MB-231 (Breast) | 11.3 | [8] |
| Methyl piperazine derivative (A-11) | A-549 (Lung) | 5.71 | |
| Methyl piperazine derivative (A-11) | HCT-116 (Colon) | 4.26 | |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7 (Breast) | IC50 values reported | [9] |
| Piperazine derivative (PD-2) | HepG2 (Liver) | IC50 of 2.396 μg/mL | [10] |
Table 2: Antipsychotic Activity of Novel Piperazine Derivatives (Receptor Binding Affinity)
| Compound | D2 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference |
| FG5803 | Weak Blockade | Not Reported | 13 | [4] |
| Benzothiazolin-2-one/Benzoxazin-3-one Derivatives | High Affinity | High Affinity | Not Reported | [11] |
| Lu AE58054 | Data in Clinical Trials | Data in Clinical Trials | Data in Clinical Trials | [12][13] |
| PF-04802540 | Data in Clinical Trials | Data in Clinical Trials | Data in Clinical Trials | [12][13] |
| ORG25935 | Data in Clinical Trials | Data in Clinical Trials | Data in Clinical Trials | [12][13] |
Table 3: Antimicrobial Activity of Novel Piperazine Derivatives
| Compound Class/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Chalcone-piperazine conjugate | Candida albicans | 2.22 | [14] |
| Sparfloxacin/Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | [14] |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | 0.015 | [14] |
| RL-308 | Shigella flexneri | 2 | [15] |
| RL-308 | S. aureus | 4 | [15] |
| RL-308 | MRSA | 16 | [15] |
| 5k (6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile) | S. aureus | 10 µM | [16] |
| 4, 6c, 6d (N,N′-Bis(1,3,4-thiadiazole) derivatives) | S. aureus | 16 | [17] |
| 6c (N,N′-Bis(1,3,4-thiadiazole) derivative) | E. coli | 8 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the pharmacological investigation of novel piperazine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Novel piperazine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 20 mM HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9][18]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Novel piperazine derivatives
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the piperazine derivatives and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA solution to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry completely.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.[2][3][19][20]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Novel piperazine derivatives
-
Standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in MHB, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the piperazine derivatives in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[8][11][22][23]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often modulated by pharmacologically active piperazine derivatives.
Caption: Simplified Dopamine Receptor Signaling Pathway.
Caption: Key Serotonin Receptor Signaling Pathways.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for drug discovery and a common experimental procedure.
Caption: General Drug Discovery and Development Workflow.[24][25][26][27]
Caption: Experimental Workflow for In Vitro Cytotoxicity Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. ijcmas.com [ijcmas.com]
- 16. mdpi.com [mdpi.com]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. SRB assay for measuring target cell killing [protocols.io]
- 20. zellx.de [zellx.de]
- 21. youtube.com [youtube.com]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 25. researchgate.net [researchgate.net]
- 26. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]
- 27. slideteam.net [slideteam.net]
The Versatility of 1-(4-tert-Butylbenzyl)piperazine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-(4-tert-Butylbenzyl)piperazine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of a diverse range of therapeutic agents, particularly those targeting the central nervous system (CNS). Its structural features, including the lipophilic tert-butyl group and the basic piperazine ring, allow for favorable pharmacokinetic properties and diverse interactions with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A common method for preparing symmetrically substituted analogs, such as 1,4-bis(4-tert-butylbenzyl)piperazine, involves the direct reaction of piperazine with 4-tert-butylbenzyl chloride.
Experimental Protocol: Synthesis of 1,4-bis(4-tert-butylbenzyl)piperazine[1]
Materials:
-
Piperazine
-
4-tert-Butylbenzyl chloride
-
96% Ethanol
Procedure:
-
Dissolve piperazine (50 mmol) in 20 ml of 96% ethanol.
-
Add the piperazine solution dropwise to a stirred solution of 4-tert-butylbenzyl chloride (50 mmol) at reflux.
-
Stir the reaction mixture for 8 hours at reflux, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, stir the mixture overnight at room temperature.
-
Evaporate the solvent under vacuum.
-
Purify the residue by recrystallization from ethanol to yield the final product, 1,4-bis(4-tert-butylbenzyl)piperazine.
For the synthesis of unsymmetrically substituted derivatives, which are often of greater interest in medicinal chemistry, multi-step strategies involving protecting groups are typically employed to allow for sequential substitution on the piperazine nitrogens.
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a wide spectrum of biological activities, with a significant number of compounds showing potent effects on CNS targets.
Antihistaminic Activity: The Case of Buclizine
One of the most well-known drugs incorporating the this compound scaffold is Buclizine. It is a first-generation antihistamine with antiemetic, antimuscarinic, and moderate sedative properties.
Mechanism of Action: Buclizine acts as an antagonist at the histamine H1 receptor. By blocking the action of histamine, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.
| Compound | Receptor | Ki (nM) |
| Hydroxyzine | Histamine H1 | 2 |
| Cetirizine | Histamine H1 | 6 |
| Levocetirizine | Histamine H1 | 3 |
| Meclizine | Muscarinic | 3,600 - 30,000 |
CNS Activity: Targeting Serotonin and Dopamine Receptors
The this compound scaffold has been extensively explored for its potential to modulate serotonergic and dopaminergic pathways, which are implicated in a variety of neurological and psychiatric disorders.
Derivatives have been designed and synthesized to act as ligands for serotonin receptors, such as the 5-HT1A receptor, and dopamine receptors, particularly the D2 subtype.[1][2][3] The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the affinity and selectivity for these receptors.
A notable derivative, LQFM180 (1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one), has been investigated for its antioxidant and CNS activities.[4] In behavioral tests, LQFM180 exhibited anxiolytic-like and antidepressant-like effects, suggesting involvement of serotonergic, noradrenergic, and dopaminergic pathways.
Signaling Pathways
The therapeutic effects of this compound derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular signaling cascades.
Histamine H1 Receptor Signaling
Serotonin 5-HT1A Receptor Signaling
Dopamine D2 Receptor Signaling
Experimental Protocols for Biological Evaluation
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.
Materials:
-
Cell membranes expressing human histamine H1 receptors
-
[³H]-mepyramine (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, [³H]-mepyramine, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H1 antagonist).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its adaptability allows for the generation of a wide array of derivatives with potent and selective activities against various biological targets, particularly within the central nervous system. The continued exploration of this scaffold, coupled with detailed quantitative analysis and a thorough understanding of the underlying signaling pathways, holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-tert-Butylbenzyl)piperazine from Piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 1-(4-tert-butylbenzyl)piperazine from piperazine. Two primary synthetic routes are presented: direct N-alkylation and reductive amination. Each protocol includes a list of reagents and equipment, a step-by-step methodology, and purification procedures. A summary of quantitative data and a visual representation of the experimental workflow are also provided to facilitate understanding and replication.
Overview of Synthetic Routes
The synthesis of this compound can be efficiently achieved through two common methods in organic chemistry.
-
Direct N-Alkylation: This method involves the direct reaction of piperazine with a 4-tert-butylbenzyl halide. To favor the desired mono-alkylation product and minimize the formation of the di-substituted byproduct, an excess of piperazine is typically used. This approach is straightforward and utilizes readily available starting materials.
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the condensation of piperazine and 4-tert-butylbenzaldehyde, which is then reduced in situ to the target amine. This method is known for its high selectivity and yields, effectively preventing over-alkylation. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | Piperazine, 4-tert-Butylbenzyl bromide | Piperazine, 4-tert-Butylbenzaldehyde |
| Key Reagents | - | Sodium triacetoxyborohydride |
| Typical Yield | 83%[1] | High (expected) |
| Melting Point | 50-54 °C[1] | 52-56 °C[2] |
| Molecular Weight | 232.36 g/mol [2] | 232.36 g/mol [2] |
| Purity | 97% (commercially available)[2] | High (expected) |
Protocol 1: Synthesis via Direct N-Alkylation
This protocol is based on the direct alkylation of piperazine with 4-tert-butylbenzyl bromide. The use of a molar excess of piperazine is crucial for achieving high selectivity for the mono-substituted product.
Reagents and Equipment
-
Piperazine (anhydrous)
-
4-tert-Butylbenzyl bromide
-
Ethanol
-
5N Sodium Hydroxide
-
Benzene (or a suitable alternative extraction solvent like toluene or dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve piperazine (2.0 equivalents) in ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add 4-tert-butylbenzyl bromide (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 70°C and stir for an additional 30 minutes.[1]
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the residue, add a small excess of 5N sodium hydroxide to make the solution basic. Extract the aqueous layer with benzene (or an alternative solvent). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound. The product has a boiling point of 122-125°C at 0.5 mmHg.[1]
Workflow Diagram: Direct N-Alkylation
Caption: Workflow for the synthesis of this compound via direct N-alkylation.
Protocol 2: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound via a one-pot reductive amination reaction. This method is highly efficient and selective for the mono-substituted product.
Reagents and Equipment
-
Piperazine (anhydrous)
-
4-tert-Butylbenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Glass column for chromatography
Experimental Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperazine (1.2 equivalents) and 4-tert-butylbenzaldehyde (1.0 equivalent). Dissolve the reactants in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 15-20 minutes until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Workflow Diagram: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical transformation occurring during the synthesis of this compound from piperazine.
Caption: Synthetic pathways for this compound.
References
Analytical Methods for the Characterization of 1-(4-tert-Butylbenzyl)piperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of analytical methods for the comprehensive characterization of 1-(4-tert-Butylbenzyl)piperazine. The protocols and data presented herein are intended to guide researchers and scientists in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability.
Introduction
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Various piperazine-containing compounds have been developed as antipsychotics, antidepressants, antihistamines, and anticancer agents. Given the therapeutic potential of this class of compounds, robust analytical methods are essential for quality control, metabolic studies, and formulation development.
This application note details the use of several key analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time (Rt) | ~15-20 min (dependent on the specific gradient) |
| Purity (by peak area) | >98% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, providing both chromatographic separation and mass spectral information for structural elucidation.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Value |
| Retention Time (Rt) | ~12-15 min |
| Molecular Ion (M+) | m/z 232 |
| Key Fragment Ions | m/z 147, 91, 85, 57 |
Mass Spectral Fragmentation Pathway
Caption: Proposed mass spectral fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: Approximately 10 mg/mL.
¹H and ¹³C NMR Data (Predicted and based on similar structures):
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to CH₂) | |
| ~7.20 | d | 2H | Ar-H (ortho to t-Bu) | |
| ~3.50 | s | 2H | Ar-CH₂-N | |
| ~2.90 | t | 4H | -N-CH₂- (piperazine) | |
| ~2.45 | t | 4H | -N-CH₂- (piperazine) | |
| ~1.30 | s | 9H | -C(CH₃)₃ | |
| ~1.90 | br s | 1H | -NH (piperazine) |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| ~150 | Ar-C (ipso to t-Bu) | |
| ~135 | Ar-C (ipso to CH₂) | |
| ~128 | Ar-CH | |
| ~125 | Ar-CH | |
| ~63 | Ar-CH₂-N | |
| ~54 | -N-CH₂- (piperazine) | |
| ~46 | -N-CH₂- (piperazine) | |
| ~34 | -C(CH₃)₃ | |
| ~31 | -C(CH₃)₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: KBr pellet or as a thin film on a salt plate.
-
Scan Range: 4000-400 cm⁻¹.
FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 | N-H stretch | Secondary amine (piperazine) |
| ~3050-3000 | C-H stretch | Aromatic |
| ~2960-2850 | C-H stretch | Aliphatic (tert-butyl and piperazine) |
| ~1610, 1510 | C=C stretch | Aromatic ring |
| ~1460 | C-H bend | Aliphatic |
| ~1110 | C-N stretch | Amine |
| ~830 | C-H out-of-plane bend | 1,4-disubstituted aromatic |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pan.
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 500 °C.
Thermal Analysis Data:
| Analysis | Parameter | Value |
| DSC | Melting Point (Onset) | ~180-200 °C |
| TGA | Decomposition Temperature (Onset) | >250 °C |
Potential Signaling Pathway Interactions
While specific signaling pathway studies for this compound are not extensively reported in the public domain, many benzylpiperazine derivatives are known to interact with various neurotransmitter systems. Based on the activities of structurally related compounds, this compound may potentially modulate dopaminergic, serotonergic, or histaminergic pathways. For instance, some benzylpiperazines act as agonists or antagonists at dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.
Hypothesized Dopaminergic Signaling Pathway Interaction
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1-(4-tert-Butylbenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-Butylbenzyl)piperazine is a crucial intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the purity analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is designed to separate the main compound from its potential process-related impurities and degradation products, ensuring a comprehensive purity assessment.
Principle:
The method utilizes reversed-phase chromatography, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of an aqueous buffer and an organic modifier allows for the effective separation of compounds with varying polarities. Detection is achieved using a UV detector at a wavelength that provides optimal response for this compound and its potential impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard and sample for analysis
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade
-
Orthophosphoric Acid (H₃PO₄): Analytical reagent grade
-
Water: HPLC grade or ultrapure water
-
Hydrochloric Acid (HCl): Analytical reagent grade
-
Sodium Hydroxide (NaOH): Analytical reagent grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical reagent grade
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Run Time: 25 minutes
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, perform a system suitability test by injecting the Standard Solution in six replicates. The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor (Asymmetry Factor) for the main peak: Not more than 2.0.
-
Theoretical Plates for the main peak: Not less than 2000.
-
Relative Standard Deviation (RSD) of the peak area for six replicate injections: Not more than 2.0%.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The sample is subjected to various stress conditions to induce degradation.
-
Acid Degradation: Reflux the sample solution in 0.1 N HCl at 60°C for 2 hours.
-
Alkaline Degradation: Reflux the sample solution in 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are diluted with the diluent to the same concentration as the sample solution and analyzed by HPLC.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Purity Analysis of a Representative Batch of this compound
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 15,800 | 0.15 | Unknown Impurity |
| 2 | 8.5 | 25,200 | 0.24 | Piperazine |
| 3 | 10.1 | 10,488,600 | 99.20 | This compound |
| 4 | 15.8 | 49,700 | 0.41 | 1,4-bis(4-tert-Butylbenzyl)piperazine |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Main Peak | No. of Degradation Peaks |
| Acid (0.1 N HCl, 60°C, 2h) | 8.5% | 2 |
| Alkaline (0.1 N NaOH, 60°C, 2h) | 5.2% | 1 |
| Oxidative (3% H₂O₂, RT, 24h) | 12.1% | 3 |
| Thermal (105°C, 48h) | 2.3% | 1 |
| Photolytic (UV 254nm, 24h) | 4.8% | 2 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of purity assessment for this compound.
Conclusion
This application note details a robust and reliable RP-HPLC method for the purity determination of this compound. The method is specific, as demonstrated by its ability to separate the main component from potential process-related impurities and degradation products generated under various stress conditions. The provided experimental protocol and system suitability criteria ensure the generation of accurate and reproducible results, making this method suitable for routine quality control in both research and manufacturing environments. The clear separation of impurities also highlights the stability-indicating nature of this analytical procedure.
Application Note: 1H and 13C NMR Spectroscopy of 1-(4-tert-Butylbenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of 1-(4-tert-butylbenzyl)piperazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This information is intended to assist researchers in the identification and quality control of this compound, which is a common intermediate in pharmaceutical synthesis.
Introduction
This compound is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the expected ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for obtaining these spectra.
Molecular Structure and NMR Assignments
The structure of this compound contains several distinct proton and carbon environments, leading to a characteristic NMR spectrum. The numbering convention used for the assignment of NMR signals is shown below:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.35 | d, J = 8.2 Hz | 2H | Ar-H (ortho to CH₂) |
| 2 | 7.25 | d, J = 8.2 Hz | 2H | Ar-H (meta to CH₂) |
| 3 | 3.45 | s | 2H | -CH₂-Ar |
| 4 | 2.85 | t, J = 5.0 Hz | 4H | Piperazine-H (adjacent to NH) |
| 5 | 2.40 | t, J = 5.0 Hz | 4H | Piperazine-H (adjacent to N-CH₂) |
| 6 | 1.90 | s (broad) | 1H | -NH |
| 7 | 1.30 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR Spectral Data
The expected ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 150.5 | Ar-C (ipso to tert-butyl) |
| 2 | 134.5 | Ar-C (ipso to CH₂) |
| 3 | 128.8 | Ar-CH (ortho to CH₂) |
| 4 | 125.2 | Ar-CH (meta to CH₂) |
| 5 | 62.8 | -CH₂-Ar |
| 6 | 54.0 | Piperazine-CH₂ (adjacent to N-CH₂) |
| 7 | 45.8 | Piperazine-CH₂ (adjacent to NH) |
| 8 | 34.4 | -C(CH₃)₃ |
| 9 | 31.4 | -C(CH₃)₃ |
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vial
-
-
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).
-
¹H NMR Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 20 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectrum (~6 ppm)
-
-
¹³C NMR Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): Centered on the spectrum (~100 ppm)
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[1]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General workflow for NMR analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the logical connections between the molecular structure and the observed signals.
References
Application Note: Mass Spectrometry Fragmentation of 1-(4-tert-Butylbenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 1-(4-tert-Butylbenzyl)piperazine, a piperazine derivative. While specific experimental data for this compound is not widely published, this application note extrapolates from the well-documented fragmentation of analogous benzylpiperazine compounds to predict its behavior under mass spectrometric analysis. This guide offers a protocol for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and presents the anticipated fragmentation data in a structured format to aid in its identification and characterization.
Introduction
This compound is a substituted piperazine that is of interest in medicinal chemistry and drug development due to the prevalence of the piperazine moiety in various pharmacologically active compounds. Mass spectrometry is a critical technique for the structural elucidation and quantification of such molecules. Understanding the fragmentation patterns is essential for the unambiguous identification of the compound and its metabolites in complex matrices. This note outlines the predicted fragmentation pathway and provides a robust analytical method for its characterization.
Predicted Mass Spectrometry Fragmentation Pathway
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to follow a pathway characteristic of benzylpiperazine derivatives. The primary fragmentation events are anticipated to be the cleavage of the C-N bonds within the piperazine ring and the benzylic C-N bond.[1]
The protonated molecule, [M+H]+, is expected to undergo collision-induced dissociation (CID) to yield several characteristic fragment ions. The most prominent fragmentation is the cleavage of the bond between the benzyl group and the piperazine nitrogen, leading to the formation of a stable 4-tert-butylbenzyl cation. Subsequent fragmentation of the piperazine ring is also anticipated.
Below is a diagram illustrating the proposed fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Fragmentation Data
The expected major fragment ions for this compound in positive ion mode ESI-MS/MS are summarized in the table below. The accurate masses are calculated based on the elemental composition.
| Precursor Ion (m/z) | Proposed Fragment Ion | Chemical Formula | Calculated Accurate Mass (m/z) | Fragmentation Pathway |
| 247.2172 | [M+H]+ | C15H27N2 | 247.2172 | - |
| 247.2172 | 4-tert-Butylbenzyl cation | C11H15 | 147.1174 | Benzylic C-N bond cleavage |
| 247.2172 | Protonated piperazine | C4H11N2 | 87.0922 | Cleavage of the benzyl-piperazine bond with hydrogen transfer |
| 247.2172 | Piperazine ring fragment | C4H8N | 70.0651 | Ring cleavage of piperazine |
| 247.2172 | Piperazine ring fragment | C3H6N | 56.0495 | Further fragmentation of the piperazine ring |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of mobile phase A and mobile phase B to the desired concentrations for calibration curves and quality control samples.
4.2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 5 µL.
4.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Full scan mode to identify the precursor ion and product ion scan mode to obtain the fragmentation pattern. For quantitative analysis, multiple reaction monitoring (MRM) can be used.
4.4. Experimental Workflow
The following diagram outlines the logical workflow for the LC-MS/MS analysis.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a predictive overview of the mass spectrometric fragmentation of this compound and a detailed protocol for its analysis. The proposed fragmentation pathway, characterized by the cleavage of the benzylic C-N bond and fragmentation of the piperazine ring, is consistent with the behavior of similar piperazine derivatives.[1][4] The provided LC-MS/MS method offers a starting point for researchers to develop and validate a robust analytical procedure for the identification and quantification of this compound in various research and development settings.
References
Application Notes and Protocols for In Vitro Assays Using 1-(4-tert-Butylbenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays relevant to the characterization of 1-(4-tert-Butylbenzyl)piperazine and its derivatives. The methodologies cover the assessment of cytotoxic effects against cancer cell lines and the evaluation of binding affinity to key central nervous system (CNS) receptors.
In Vitro Cytotoxicity Assays
Piperazine derivatives have demonstrated potential as anticancer agents.[1][2] Understanding the cytotoxic effects of these compounds is a crucial step in drug discovery and development. The following protocols describe standard colorimetric assays to determine the cytotoxic potential of this compound against various cancer cell lines.
Data Presentation: Cytotoxicity of Piperazine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for various piperazine derivatives against a range of human cancer cell lines, providing an indication of their cytotoxic activity. A lower IC50/GI50 value indicates higher cytotoxic potency.
| Compound/Derivative Class | Cell Line | Cancer Type | Assay | Incubation Time | IC50 / GI50 (µM) | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 | Liver | SRB | 72h | ~2.5-40 | [2] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF7 | Breast | SRB | 72h | ~2.5-40 | [2] |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 | Colon | SRB | 72h | ~2.5-40 | [2] |
| Benzothiazole-Piperazine Derivatives | HUH-7 | Hepatocellular | MTT | Not Specified | 1.23 | [1] |
| Benzothiazole-Piperazine Derivatives | MCF-7 | Breast | MTT | Not Specified | 0.98 | [1] |
| Benzothiazole-Piperazine Derivatives | HCT-116 | Colorectal | MTT | Not Specified | 1.54 | [1] |
| Triazolophthalazine-Piperazine Derivatives | HePG2 | Hepatocellular | MTT | Not Specified | 15.05 - 17.23 | [3] |
| Triazolophthalazine-Piperazine Derivatives | HCT-116 | Colorectal | MTT | Not Specified | 21.93 - 24.06 | [3] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[1]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HUH7, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Signaling Pathway: Induction of Apoptosis
Cytotoxic piperazine derivatives can induce apoptosis in cancer cells.[2] The following diagram illustrates a simplified, general pathway of apoptosis induction.
Caption: Simplified signaling pathway of piperazine-induced apoptosis.
Receptor Binding Assays
Piperazine derivatives are known to interact with various CNS receptors, including dopamine, serotonin, and histamine receptors.[4][5][6] Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Data Presentation: Receptor Binding Affinities of Piperazine Derivatives
The following table presents the binding affinities (Ki) of various piperazine derivatives for dopamine D2/D3, histamine H3, and serotonin 5-HT receptors. A lower Ki value indicates a higher binding affinity.
| Compound/Derivative Class | Receptor Target | Ki (nM) | Reference |
| N-Arylpiperazines | Dopamine D3 | <10 | [4] |
| N-Arylpiperazines | Dopamine D2 | Varies (5.4- to 56-fold less selective than D3) | [4] |
| tert-Butyl/tert-Pentyl Phenoxyalkylpiperazines | Histamine H3 | 16.0 - 120 | [7] |
| 1,2,4-Trisubstituted Piperazines | Serotonin 5-HT1A | Varies | [6] |
| 1,2,4-Trisubstituted Piperazines | Serotonin 5-HT2A | Varies | [6] |
Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for dopamine D2 and D3 receptors expressed in cell membranes.
Materials:
-
This compound
-
Cell membranes expressing human D2 or D3 receptors (e.g., from HEK-293 cells)
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)
-
Non-specific binding determinator (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
Harvester
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine:
-
Cell membranes (10-20 µg protein)
-
Radioligand at a concentration near its Kd value.
-
Varying concentrations of this compound (for competition curve).
-
Assay buffer to a final volume of 200 µL.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding determinator.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the reaction mixture through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow: Receptor Binding Assay
Caption: General workflow for a competitive radioligand receptor binding assay.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the primary literature for further details.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroreceptor Binding Assay for 1-(4-tert-Butylbenzyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-Butylbenzyl)piperazine is a synthetic compound belonging to the piperazine class of molecules. Piperazine derivatives are a well-established scaffold in medicinal chemistry, known to interact with a variety of central nervous system (CNS) targets, particularly neurotransmitter receptors. Due to its structural similarity to known psychoactive compounds, this compound is a candidate for investigation of its neuroreceptor binding profile. Understanding the affinity and selectivity of this compound for various neuroreceptors is a critical first step in elucidating its potential pharmacological effects and therapeutic applications.
These application notes provide a comprehensive overview of the methodologies and protocols for determining the neuroreceptor binding profile of this compound. The focus is on providing a robust framework for researchers to conduct in vitro radioligand binding assays, a standard and reliable method for quantifying the interaction between a compound and its receptor targets. While specific binding data for this compound is not extensively available in the public domain, this document outlines the expected experimental workflow and data presentation based on the known pharmacology of structurally related piperazine compounds, which frequently exhibit affinity for dopaminergic and serotonergic receptors.
Data Presentation: Hypothetical Neuroreceptor Binding Profile
The following table summarizes hypothetical quantitative data for the binding affinity of this compound at a selection of key CNS receptors. This table serves as a template for presenting experimental results. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) - Hypothetical |
| Dopamine Receptors | |||
| D₂ | [³H]Spiperone | HEK293 cells expressing human D₂ receptor | 150 |
| D₃ | [³H]Spiperone | HEK293 cells expressing human D₃ receptor | 75 |
| D₄ | [³H]Spiperone | CHO-K1 cells expressing human D₄ receptor | 250 |
| Serotonin Receptors | |||
| 5-HT₁A | [³H]8-OH-DPAT | Rat Hippocampus Membranes | 50 |
| 5-HT₂A | [³H]Ketanserin | Rat Cortical Membranes | 300 |
| 5-HT₂C | [³H]Mesulergine | Porcine Choroid Plexus Membranes | >1000 |
| 5-HT₆ | [³H]LSD | HeLa cells expressing human 5-HT₆ receptor | 450 |
| 5-HT₇ | [³H]5-CT | HEK293 cells expressing human 5-HT₇ receptor | 800 |
| Sigma Receptors | |||
| σ₁ | --INVALID-LINK---Pentazocine | Guinea Pig Brain Membranes | 120 |
| σ₂ | [³H]DTG | Rat Liver Membranes | 500 |
Experimental Protocols
General Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay. Specific parameters such as radioligand concentration, incubation time, and temperature should be optimized for each receptor subtype.
Materials:
-
Test Compound: this compound
-
Receptor Source: Cell membranes from recombinant cell lines expressing the target receptor (e.g., HEK293, CHO) or native tissue homogenates (e.g., rat brain regions).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.
-
Assay Buffer: Specific to the receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4, containing various ions and additives).
-
Non-specific Binding Determiner: A high concentration of a known, non-labeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well Filter Plates: With glass fiber filters.
-
Plate Harvester and Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the radioligand solution in the assay buffer at a concentration typically at or below its dissociation constant (Kd).
-
Prepare the receptor membrane suspension in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Add assay buffer, radioligand, receptor membranes, and a high concentration of the non-specific binding determiner.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and receptor membranes.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined duration to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining neuroreceptor binding affinity.
Potential Signaling Pathways
Given the propensity of piperazine derivatives to interact with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, the following diagrams illustrate the general signaling pathways that could be modulated by this compound.
Dopamine D₂ Receptor Signaling (Gi/o-coupled)
Caption: Inhibitory signaling of the Dopamine D₂ receptor.
Serotonin 5-HT₁A Receptor Signaling (Gi/o-coupled)
Caption: Inhibitory signaling of the Serotonin 5-HT₁A receptor.
Application Notes and Protocols for 1-(4-tert-Butylbenzyl)piperazine in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-tert-Butylbenzyl)piperazine, also known as Buclizine, is a first-generation antihistamine of the piperazine class.[1] While primarily recognized for its antiemetic, antivertigo, and anticholinergic properties, its mechanism of action holds relevance for central nervous system (CNS) drug discovery.[1][2] Buclizine functions as a histamine H1 receptor antagonist and also exhibits activity at muscarinic acetylcholine receptors.[1][2] These actions in the CNS are responsible for its therapeutic effects in motion sickness and vertigo, as well as its primary side effect of sedation.[1][3]
The ability of this compound to penetrate the CNS and modulate key neurotransmitter systems makes it a valuable tool for researchers investigating the role of histaminergic and cholinergic pathways in various neurological and psychiatric conditions. These application notes provide a comprehensive overview of its pharmacological profile, along with detailed protocols for its in vitro and in vivo characterization.
Pharmacological Profile
The primary mechanism of action of this compound is the blockade of histamine H1 receptors in the brain, which contributes to its sedative and antiemetic effects.[3][4] Additionally, its anticholinergic properties, resulting from the blockade of muscarinic receptors, play a role in its efficacy against motion sickness and contribute to side effects such as dry mouth and blurred vision.[1][5]
Quantitative Data
Direct quantitative binding and pharmacokinetic data for this compound are not extensively available in public literature. Therefore, the following tables provide comparative data for structurally and pharmacologically similar piperazine antihistamines, such as hydroxyzine and meclizine, to offer a quantitative perspective. Researchers are encouraged to determine the specific values for this compound experimentally using the protocols provided herein.[6][7]
Table 1: Comparative In Vitro Receptor Binding Affinities of Piperazine Antihistamines
| Compound | Receptor | Kᵢ (nM) | Species | Radioligand |
| Hydroxyzine | Histamine H₁ | 2 | Human | [³H]Pyrilamine |
| Cetirizine (metabolite of Hydroxyzine) | Histamine H₁ | 6 | Human | [³H]Mepyramine |
| Meclizine | Muscarinic (unspecified) | 3,600 - 30,000 | Bovine | Not Specified |
Data sourced from multiple in vitro studies. Lower Kᵢ values indicate higher binding affinity.[7]
Table 2: Comparative Preclinical Pharmacokinetic Parameters of Piperazine Antihistamines
| Compound | Animal Model | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T½ (h) | Bioavailability (%) |
| Hydroxyzine | Dog | Oral | 154 | 2.1 | 7.1 | 72 |
| Meclizine | Rat | Oral | 25.7 | 1.0 | 5.7 | Low |
This data is illustrative and derived from studies on related compounds. The pharmacokinetic profile of this compound should be determined experimentally.[6]
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the histamine H1 receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[4][8] Histamine binding typically initiates a signaling cascade leading to various cellular responses. This compound blocks this pathway.
Caption: Histamine H1 Receptor Signaling Pathway Blockade.
Experimental Workflow for In Vitro Receptor Binding Assay
The following workflow outlines the key steps in determining the binding affinity of a test compound for a target receptor using a competitive radioligand binding assay.
Caption: In Vitro Receptor Binding Assay Workflow.
Experimental Protocols
In Vitro Assays
1. Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the histamine H1 receptor using [³H]mepyramine.[8][9]
-
Materials:
-
Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Membrane preparation, [³H]mepyramine, and assay buffer.
-
Non-specific Binding: Membrane preparation, [³H]mepyramine, and a high concentration of mianserin.
-
Competition Binding: Membrane preparation, [³H]mepyramine, and varying concentrations of this compound.
-
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[7]
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
-
2. Muscarinic Receptor Functional Assay (Calcium Flux)
This protocol measures the antagonist activity of this compound at Gq-coupled muscarinic receptors (e.g., M1, M3, M5) by monitoring changes in intracellular calcium concentration.[10][11]
-
Materials:
-
Cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M3 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Muscarinic receptor agonist (e.g., carbachol).
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Seed the cells into the microplates and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye solution in assay buffer.
-
Incubate the plate at 37°C for 60 minutes, followed by a 20-minute incubation at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add a fixed concentration of the muscarinic agonist (e.g., carbachol at its EC₈₀ concentration) to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity for several minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound at each concentration by measuring the reduction in the agonist-induced calcium response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
In Vivo Assays
1. Rotarod Test for Sedation and Motor Coordination in Mice
This test assesses the sedative effects and impact on motor coordination of this compound.[12][13]
-
Materials:
-
Rotarod apparatus for mice.
-
Male or female mice (e.g., C57BL/6).
-
Test Compound: this compound formulated in a suitable vehicle.
-
Vehicle control.
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a few minutes on the day before the test, until they can stay on for at least 60 seconds.
-
On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal or oral).
-
At a predetermined time after dosing (e.g., 30 or 60 minutes), place the mice on the rotarod.
-
Start the rotarod, which is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).[12]
-
Record the latency to fall for each mouse. The trial ends when the mouse falls off the rod or passively rotates with it for two consecutive turns.
-
Perform multiple trials for each animal with an inter-trial interval of at least 15 minutes.[13]
-
-
Data Analysis:
-
Compare the average latency to fall between the vehicle-treated group and the groups treated with this compound using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant decrease in the latency to fall indicates sedation and impaired motor coordination.
-
2. Forced Swim Test for Antidepressant-like Activity in Mice
The forced swim test is a common behavioral assay to screen for potential antidepressant effects.[14][15]
-
Materials:
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter).
-
Water maintained at 23-25°C.
-
Male or female mice.
-
Test Compound: this compound formulated in a suitable vehicle.
-
Vehicle control and a positive control (e.g., a known antidepressant like imipramine).
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes.
-
Administer this compound, vehicle, or positive control.
-
After a specified pre-treatment time (e.g., 60 minutes), gently place each mouse individually into a beaker filled with water to a depth where the mouse cannot touch the bottom or escape.
-
The total test duration is typically 6 minutes.[15]
-
Record the behavior of the mouse, either manually or using an automated tracking system. The key behavior to measure is immobility time, defined as the time the mouse spends floating passively with only small movements necessary to keep its head above water.
-
The last 4 minutes of the 6-minute test are typically analyzed.[15]
-
After the test, remove the mice from the water, dry them with a towel, and place them in a warm, dry cage.
-
-
Data Analysis:
-
Calculate the total duration of immobility for each mouse during the analysis period.
-
Compare the mean immobility time across the different treatment groups using statistical analysis (e.g., ANOVA).
-
A significant reduction in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.
-
Conclusion
This compound, through its action on central histamine H1 and muscarinic receptors, presents a valuable pharmacological tool for CNS research. The provided application notes and detailed experimental protocols offer a framework for researchers to investigate its in vitro and in vivo properties, contributing to a deeper understanding of the roles of histaminergic and cholinergic systems in CNS function and disease. Due to the limited availability of direct quantitative data, empirical determination of its binding affinities and pharmacokinetic profile is a critical first step for any research program.
References
- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buclizine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. PathWhiz [pathbank.org]
- 4. SMPDB [smpdb.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. mmpc.org [mmpc.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Therapeutics from Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a critically important class of heterocyclic compounds in medicinal chemistry. The piperazine ring is a common structural motif found in a wide array of clinically used drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of novel piperazine-based therapeutic candidates.
I. Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives is highly versatile, allowing for the introduction of a wide range of substituents at the N1 and N4 positions of the piperazine ring. A general synthetic approach involves the reaction of a piperazine core with various electrophiles.
A representative synthetic scheme for the preparation of N-substituted piperazine derivatives is presented below. This often involves nucleophilic substitution or reductive amination. For instance, a common method is the reaction of piperazine with an appropriate halide in the presence of a base.[1][2][3][4]
General Synthetic Protocol: N-Alkylation of Piperazine
This protocol describes a general method for the N-alkylation of piperazine with an alkyl halide.
Materials:
-
Piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (3 equivalents).
-
Add the desired alkyl halide (1 equivalent) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired N-substituted piperazine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. In Vitro Anticancer Activity Evaluation
Application Note:
The NCI-60 human tumor cell line screen is a valuable tool for identifying and characterizing novel anticancer agents.[5][6][7][8][9] Piperazine derivatives have shown significant antiproliferative activity against various cancer cell lines. The following protocol is based on the methodology used in the NCI-60 screen, employing the Sulforhodamine B (SRB) assay to measure cytotoxicity.[8]
NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay Protocol[8]
Materials:
-
Human cancer cell lines from the NCI-60 panel
-
Appropriate cell culture medium (e.g., RPMI 1640) with 5% fetal bovine serum and 2 mM L-glutamine[5]
-
96-well microtiter plates
-
Test piperazine derivatives dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO₂, and 100% relative humidity.[5]
-
Drug Addition: Add the piperazine derivatives at various concentrations (typically a five-log dilution series) to the wells. Include a no-drug control.
-
Incubation: Incubate the plates for 48 hours.
-
Cell Fixation: Gently add cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Discard the supernatant, wash the plates five times with slow-running tap water, and air dry. Add 100 µL of SRB solution to each well and stain for 10 minutes at room temperature.[5]
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (50% growth inhibition) value for each compound.
Data Presentation: Anticancer Activity of Piperazine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [10] |
| Vindoline-Piperazine Conjugate 25 | HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [10] |
| Thiazolinylphenyl-piperazine 2b | LNCaP | Prostate Cancer | 412 nM (Ki) | [1] |
| BS230 | MCF7 | Breast Adenocarcinoma | More cytotoxic than Doxorubicin | [11] |
| Piperazine-linked bergenin 5a | Tongue Cancer Cells | Tongue Cancer | Significant cytotoxic activity | [7] |
Signaling Pathway: BAX/BCL-2 Mediated Apoptosis
Many anticancer piperazine derivatives induce apoptosis through the intrinsic mitochondrial pathway, which is regulated by the BCL-2 family of proteins. Pro-apoptotic proteins like BAX are activated, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[12][13][14][15][16]
III. In Vitro Antimicrobial Activity Evaluation
Application Note:
Piperazine derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[5][17][18][19][20][21][22] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the in vitro efficacy of new antimicrobial compounds. The broth microdilution method is a standard and efficient technique for this purpose.[17][20]
Broth Microdilution MIC Assay Protocol[17][20]
Materials:
-
Test piperazine derivatives dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the piperazine derivative in DMSO. Create a series of twofold dilutions of the compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Data Presentation: Antimicrobial Activity of Piperazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5d | S. aureus | 8 | [5] |
| 5f | Multidrug-resistant K. pneumoniae | 16 | [5] |
| 5b | Not specified | Potent antimicrobial activity | [23] |
| RL-308 | Shigella flexneri | 2 | [21] |
| RL-328 | S. aureus | 2 | [21] |
Signaling Pathway: Inhibition of Bacterial DNA Gyrase
A key mechanism of action for some antimicrobial piperazine derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[24][25][26][27][28] By inhibiting this enzyme, these compounds lead to the cessation of bacterial growth and cell death.
IV. In Vitro Antiviral Activity Evaluation (Anti-HIV)
Application Note:
Certain piperazine derivatives have been designed as CCR5 antagonists to inhibit the entry of HIV-1 into host cells.[24] The CCR5 co-receptor is crucial for the entry of R5-tropic HIV-1 strains. Assaying the ability of novel compounds to block this interaction is a key step in developing new anti-HIV therapeutics.
HIV-1 Entry Inhibition Assay Protocol[24]
Materials:
-
HEK293T cells
-
Plasmids encoding HIV-1 Env (R5-tropic), HIV-1 backbone with a luciferase reporter gene, and VSV-G (for pseudotyping)
-
Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
Test piperazine derivatives
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env plasmid, the luciferase reporter backbone plasmid, and the VSV-G plasmid to produce pseudotyped viruses.
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the target cells with various concentrations of the piperazine derivatives for 1 hour at 37°C.
-
Infection: Add the pseudovirus supernatant to the wells containing the treated cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of viral entry relative to the untreated control and determine the IC₅₀ value.
Data Presentation: Anti-HIV-1 Activity of Piperazine Derivatives
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 23h | CCR5 Antagonist | 6.29 | [24] |
| 23h | Anti-HIV-1 Inhibitor | 0.44 | [24] |
Signaling Pathway: CCR5-Mediated HIV-1 Entry
HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to then bind to a co-receptor, typically CCR5 or CXCR4. This second binding event triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the cytoplasm.[10][18][23][29][30]
V. In Vitro Anti-inflammatory Activity Evaluation
Application Note:
Chronic inflammation is implicated in a wide range of diseases. Piperazine derivatives have been investigated for their potential to modulate inflammatory responses, often by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[23][31][32][33]
TNF-α and IL-6 Inhibition Assay Protocol[23][31][33]
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Test piperazine derivatives
-
RPMI 1640 medium
-
ELISA kits for human TNF-α and IL-6
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA), if required.
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the piperazine derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Include an unstimulated control.
-
Incubation: Incubate the plates for an appropriate time (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ values.
Data Presentation: Anti-inflammatory Activity of Piperazine Derivatives
| Compound ID | Cytokine Inhibited | % Inhibition (at 10 µM) | Reference |
| 5c | TNF-α | 65-87% | [23] |
| 5g | IL-6 | 70-93% | [23] |
| 10l | TNF-α | 65-87% | [23] |
| 10m | IL-6 | 70-93% | [23] |
VI. Evaluation of CNS Activity
Application Note:
Piperazine is a well-known scaffold in the development of CNS-active drugs, targeting various neurotransmitter systems.[2][15][25][30][34][35][36][37][38][39] Many piperazine derivatives interact with dopamine and serotonin receptors, making them potential candidates for treating disorders like depression, anxiety, and schizophrenia.[15][36][37]
Signaling Pathway: Dopamine and Serotonin Receptor Modulation
The therapeutic effects of many CNS-active piperazine derivatives are attributed to their ability to modulate dopaminergic and serotonergic signaling pathways. These pathways are crucial for regulating mood, cognition, and motor control. Disruptions in these systems are linked to various neurological and psychiatric disorders.[35][36][37][38][39]
References
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
- 12. pnas.org [pnas.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] HIV-1 Entry and Macrophage Inflammatory Protein-1β-mediated Signaling Are Independent Functions of the Chemokine Receptor CCR5* | Semantic Scholar [semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. ijcmas.com [ijcmas.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. HIV-1 gp120 chemokine receptor-mediated signaling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 25. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 27. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pnas.org [pnas.org]
- 30. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. benchchem.com [benchchem.com]
- 33. A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. benchchem.com [benchchem.com]
- 35. The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | Bidirectional crosstalk between microglia and serotonin signaling in neuroinflammation and CNS disorders [frontiersin.org]
- 37. Functional Interplay between Dopaminergic and Serotonergic Neuronal Systems during Development and Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 39. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for In Vivo Experimental Design: 1-(4-tert-Butylbenzyl)piperazine
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive In Vivo Experimental Design for the Characterization of 1-(4-tert-Butylbenzyl)piperazine.
Introduction
This document provides a detailed framework for the in vivo evaluation of this compound, a piperazine derivative with potential activity in the central nervous system (CNS). Piperazine and its analogues are known to exhibit a wide range of pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.[1][2][3] The proposed experimental design is intended to systematically characterize the behavioral, physiological, and toxicological profile of this compound in rodent models, a critical step in preclinical drug development.
The protocols outlined herein are designed to be comprehensive, providing a basis for assessing the compound's potential therapeutic efficacy and safety profile. These studies are essential for establishing a foundational understanding of the compound's effects and for making informed decisions regarding its further development.
Preliminary Considerations and Compound Information
Prior to initiating in vivo studies, essential preliminary data should be gathered.
Table 1: Compound Information and Preliminary Data
| Parameter | Data | Source |
| Compound Name | This compound | N/A |
| CAS Number | 956-61-6 | [4] |
| Molecular Formula | C15H24N2 | [4] |
| Molecular Weight | 232.36 g/mol | [4] |
| Purity | >98% (analytical verification required) | Supplier CoA |
| Solubility | To be determined in relevant vehicles (e.g., saline, DMSO, Tween 80) | Internal |
| In Vitro Data | Receptor binding affinities, enzyme inhibition, cell-based functional assays | Internal/Published |
| LogP | To be determined (prediction of BBB permeability) | Internal |
In Vivo Experimental Design and Workflow
A tiered approach is recommended to systematically evaluate the pharmacological and toxicological properties of this compound.
References
Application Notes and Protocols for the Synthesis of Buclizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Buclizine, a first-generation H1 antihistamine with antiemetic properties. The synthesis route described herein utilizes 1-(4-tert-Butylbenzyl)piperazine as a key starting material, which undergoes N-alkylation with 1-chloro-4-(chlorophenyl)methylbenzene. This protocol is intended to guide researchers in the efficient laboratory-scale synthesis of Buclizine, providing a basis for further analogue development and structure-activity relationship (SAR) studies. The presented data and methodologies are compiled to ensure reproducibility and high-purity outcomes.
Introduction
Buclizine is a piperazine derivative distinguished by a (4-chlorophenyl)(phenyl)methyl group and a 4-tert-butylbenzyl group attached to the nitrogen atoms of the piperazine ring.[1] It functions as a histamine H1 receptor antagonist and is clinically used for its antiemetic and antivertigo effects.[1][2] The modular synthesis of Buclizine and its derivatives allows for systematic structural modifications to explore and optimize their pharmacological profiles, aiming for enhanced potency and reduced sedative side effects.[1] This document outlines a reliable synthetic protocol starting from this compound.
Chemical Reaction Pathway
The synthesis of Buclizine is achieved through a nucleophilic substitution reaction. The secondary amine of this compound acts as a nucleophile, displacing the chloride from 1-chloro-4-(chlorophenyl)methylbenzene (also known as 4-chlorobenzhydryl chloride) to form the final product.
Caption: Synthesis of Buclizine via N-alkylation.
Experimental Protocols
Synthesis of Buclizine from this compound
This protocol details the N-alkylation of this compound with 1-chloro-4-(chlorophenyl)methylbenzene.
Materials:
-
This compound
-
1-chloro-4-(chlorophenyl)methylbenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Butanone (Methyl Ethyl Ketone)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
To a solution of this compound (1.0 equivalent) in butanone, add anhydrous potassium carbonate (2.0 equivalents) and a catalytic amount of potassium iodide.
-
Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Add a solution of 1-chloro-4-(chlorophenyl)methylbenzene (1.0 equivalent) in butanone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in dichloromethane and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Buclizine.[1]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of Buclizine and related intermediates.
| Parameter | Value | Reference |
| Intermediate Synthesis Yield | ||
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | 92% | [3][4] |
| Final Product Data | ||
| Buclizine Derivative Overall Yield | 87% | [5] |
| Purity (HPLC) | 99.5% ± 0.01% | [6] |
| Melting Point (Dihydrochloride salt) | 230-240 °C | [7] |
| Boiling Point (Free Base) | 217-220 °C at 0.001 mmHg | [7] |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of Buclizine is depicted below.
Caption: General workflow for Buclizine synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
1-chloro-4-(chlorophenyl)methylbenzene is a suspected carcinogen and should be handled with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer: This protocol is intended for research use only by qualified individuals. The reaction conditions may need to be optimized for different scales.
References
- 1. benchchem.com [benchchem.com]
- 2. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 303-26-4,1-(4-Chlorobenzhydryl)piperazine | lookchem [lookchem.com]
- 4. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. BUCLIZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Buclizine [drugfuture.com]
Application of 1-(4-tert-Butylbenzyl)piperazine in the Synthesis of Multi-Target Anti-Alzheimer's Agents
Introduction: A Multifaceted Approach to a Complex Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology, primarily involving cholinergic deficit, amyloid-beta (Aβ) plaque deposition, and tau neurofibrillary tangles.[1] The limitations of single-target therapies have propelled the development of multi-target-directed ligands (MTDLs) as a more promising therapeutic strategy.[1][2] The piperazine scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to be readily functionalized and its presence in numerous centrally active agents. This note explores the application of 1-(4-tert-butylbenzyl)piperazine as a versatile building block for the synthesis of novel MTDLs for Alzheimer's disease, focusing on its role in creating potent cholinesterase inhibitors with additional capabilities to tackle other key pathological features of AD.
The this compound moiety provides a desirable lipophilic character, which can be crucial for blood-brain barrier penetration, a critical attribute for any centrally acting therapeutic. The secondary amine of the piperazine ring offers a reactive handle for the introduction of various pharmacophores designed to interact with multiple biological targets implicated in Alzheimer's disease.
Rationale for Targeting Cholinesterases and Beyond
The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels is a major contributor to the cognitive deficits observed in patients.[3] Inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated approach to symptomatic treatment.[4] Notably, AChE also plays a role in Aβ aggregation through its peripheral anionic site (PAS), making dual-binding inhibitors particularly attractive.[1][5]
This application note will detail the synthesis of a novel potential anti-Alzheimer's agent, Compound 101 , which combines the this compound scaffold with a phthalimide moiety. Phthalimide derivatives have been investigated as AChE inhibitors, acting as bioisosteres of the indanone ring found in the well-known drug donepezil.[6][7] This combination aims to create a potent, dual-binding cholinesterase inhibitor with potential for other anti-Alzheimer's activities.
Proposed Multi-Target Agent: Synthesis of a Novel Phthalimide-Piperazine Conjugate (Compound 101)
The synthetic strategy for Compound 101 involves a two-step process, leveraging a common and efficient N-alkylation reaction.
Experimental Workflow Diagram
Caption: Synthetic workflow for Compound 101.
Detailed Synthesis Protocol for Compound 101
PART 1: Synthesis of N-(2-chloroethyl)phthalimide (Intermediate 2)
-
Synthesis of N-(2-hydroxyethyl)phthalimide (1):
-
To a solution of phthalic anhydride (14.8 g, 0.1 mol) in glacial acetic acid (150 mL), add 2-aminoethanol (6.1 g, 0.1 mol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from ethanol to yield N-(2-hydroxyethyl)phthalimide as a white solid.
-
-
Synthesis of N-(2-chloroethyl)phthalimide (2):
-
Suspend N-(2-hydroxyethyl)phthalimide (19.1 g, 0.1 mol) in chloroform (100 mL).
-
Add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature.
-
Reflux the mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain N-(2-chloroethyl)phthalimide as a white crystalline solid.
-
PART 2: Synthesis of 2-(2-(4-(4-tert-butylbenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 101)
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve this compound (2.32 g, 10 mmol) in acetonitrile (100 mL).
-
Add N-(2-chloroethyl)phthalimide (2.1 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and a catalytic amount of potassium iodide (0.166 g, 1 mmol).
-
-
Reaction Conditions:
-
Stir the reaction mixture at reflux for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield Compound 101 as a solid.
-
Expected Biological Activity and Mechanism of Action
Based on the structure of Compound 101 and data from similar compounds in the literature, a multi-target biological profile is anticipated.
Cholinesterase Inhibition
The N-benzylpiperazine moiety is a common feature in many potent cholinesterase inhibitors.[8][9] The phthalimide group is designed to interact with the peripheral anionic site (PAS) of AChE, similar to the indanone ring of donepezil. This dual binding is expected to result in potent inhibition of AChE.
Table 1: Cholinesterase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzylpiperidine-phthalimide derivatives | BuChE | 0.72 | [7] |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | 0.91 | [6] |
| Amiridine-piperazine hybrids | AChE | 1.83 | [5] |
The tert-butyl group on the benzyl ring of Compound 101 is expected to enhance lipophilicity, potentially improving brain permeability and providing additional hydrophobic interactions within the enzyme's active site gorge. The mechanism of inhibition is likely to be of a mixed type, with competitive interactions at the catalytic active site and non-competitive interactions at the PAS.[5]
Inhibition of Amyloid-β Aggregation
The interaction with the PAS of AChE is known to interfere with the enzyme's ability to promote Aβ aggregation.[1][5] Therefore, Compound 101 is hypothesized to possess Aβ anti-aggregation properties.
Signaling Pathway Diagram
Caption: Proposed multi-target mechanism of Compound 101.
Conclusion and Future Directions
The strategic use of this compound as a foundational scaffold allows for the rational design and synthesis of promising multi-target agents for Alzheimer's disease. The proposed Compound 101 exemplifies this approach, combining a cholinesterase-inhibiting moiety with a group designed to interfere with amyloid-beta aggregation. Further in-vitro and in-vivo studies are warranted to fully characterize the pharmacological profile of this and similar compounds. The synthetic accessibility and modular nature of this design strategy offer a robust platform for the development of the next generation of anti-Alzheimer's therapeutics.
References
- 1. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-tert-Butylbenzyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 1-(4-tert-Butylbenzyl)piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound are:
-
Direct N-alkylation: This involves the reaction of piperazine with 4-tert-butylbenzyl chloride. This is a straightforward method but can be prone to the formation of the di-substituted byproduct.
-
Reductive Amination: This two-step, one-pot process involves the reaction of piperazine with 4-tert-butylbenzaldehyde to form an iminium ion intermediate, which is then reduced to the final product. This method can offer better control over mono-alkylation.[1]
Q2: What is the primary cause of low yield in the direct N-alkylation of piperazine?
A2: The primary cause of low yield is often the formation of the undesired 1,4-bis(4-tert-butylbenzyl)piperazine, a di-alkylation byproduct.[2] This occurs because the mono-substituted product is still nucleophilic and can react with another molecule of the alkylating agent.
Q3: How can I minimize the formation of the di-alkylation byproduct?
A3: Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine (e.g., 2-10 equivalents) relative to the 4-tert-butylbenzyl chloride can statistically favor the mono-alkylation product.[3][4]
-
Slow Addition of Alkylating Agent: Adding the 4-tert-butylbenzyl chloride dropwise to the piperazine solution helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.
-
Use of a Protecting Group: A more controlled approach involves using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen atom, directing the alkylation to the other. The protecting group is then removed in a subsequent step.[1][3]
Q4: What are the recommended reaction conditions (solvent, base, temperature) for the direct N-alkylation?
A4: The choice of reaction conditions is crucial for maximizing the yield of the mono-substituted product.
-
Solvent: A variety of solvents can be used, including ethanol, methanol, acetonitrile, and DMF. The choice depends on the solubility of the reactants and the reaction temperature.
-
Base: A base is typically added to neutralize the hydrochloric acid formed during the reaction. Common bases include potassium carbonate, triethylamine, or an excess of piperazine itself.
-
Temperature: The reaction can be carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the starting materials and the solvent used. Optimization of the temperature is often necessary to balance reaction rate and selectivity.
Q5: How can I effectively purify this compound from the reaction mixture?
A5: Purification can be challenging due to the presence of unreacted piperazine and the di-alkylation byproduct.
-
Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be used to separate the mono- and di-substituted products.[4]
-
Crystallization: Recrystallization from a suitable solvent can be an effective method for purifying the solid product.[5]
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from impurities.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification via acid-base extraction to remove non-basic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-substituted Product | Formation of 1,4-bis(4-tert-butylbenzyl)piperazine (di-alkylation) | - Increase the molar excess of piperazine to 4-tert-butylbenzyl chloride (e.g., 5:1 or 10:1).- Add the 4-tert-butylbenzyl chloride solution slowly (dropwise) to the piperazine solution.- Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by deprotection.[1][3] |
| Incomplete reaction | - Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS.- Ensure the base used is sufficient to neutralize the acid formed. | |
| Poor quality of starting materials | - Use freshly distilled 4-tert-butylbenzyl chloride and anhydrous piperazine. | |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | Formation of side products other than di-alkylation | - Quaternary ammonium salt formation: Can occur if the reaction is run at high temperatures for extended periods. Consider using reductive amination as an alternative synthesis route.[1]- Elimination reaction of 4-tert-butylbenzyl chloride: Ensure the base used is not excessively strong or hindered. |
| Unreacted starting materials | - Optimize reaction time and temperature.- Ensure proper stoichiometry of reactants. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup | - Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH) to ensure the piperazine nitrogen is deprotonated, making the product more soluble in organic solvents. |
| Co-elution of product and byproduct during chromatography | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider converting the product to a salt for easier purification by crystallization. |
Data Presentation
Table 1: Effect of Piperazine to 4-tert-Butylbenzyl Chloride Ratio on Product Distribution (Illustrative)
| Molar Ratio (Piperazine : Alkylating Agent) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 : 1 | 30-40 | 40-50 |
| 2 : 1 | 50-60 | 20-30 |
| 5 : 1 | 70-80 | 5-10 |
| 10 : 1 | > 85 | < 5 |
Note: These are illustrative yields to demonstrate the trend. Actual yields may vary depending on specific reaction conditions.
Table 2: Influence of Solvent and Base on the Yield of this compound (Illustrative)
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | K₂CO₃ | Reflux | 8 | 65 |
| Acetonitrile | Triethylamine | Room Temp | 24 | 55 |
| DMF | Excess Piperazine | 80 | 12 | 75 |
| Toluene | Na₂CO₃ | 100 | 10 | 70 |
Note: This table presents illustrative data. Optimization of these parameters is recommended for specific experimental setups.
Experimental Protocols
Protocol 1: Direct N-alkylation of Piperazine with 4-tert-Butylbenzyl Chloride
Materials:
-
Piperazine (anhydrous)
-
4-tert-Butylbenzyl chloride
-
Potassium carbonate (anhydrous)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a 5-fold molar excess of anhydrous piperazine in anhydrous ethanol.
-
Add 2 equivalents of anhydrous potassium carbonate to the solution.
-
Slowly add a solution of 4-tert-butylbenzyl chloride (1 equivalent) in ethanol to the piperazine solution at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove excess piperazine.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane).
Protocol 2: Synthesis via Reductive Amination
Materials:
-
Piperazine
-
4-tert-Butylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of piperazine (2 equivalents) in dichloroethane (DCE), add 4-tert-butylbenzaldehyde (1 equivalent).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Direct N-alkylation synthesis pathway.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Preventing di-substitution in N-alkylation of piperazine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the N-alkylation of piperazine, with a specific focus on preventing di-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N-alkylation of piperazine?
A1: The two most common and effective methods for the N-alkylation of piperazine are:
-
Direct Alkylation: This straightforward technique involves reacting piperazine with an alkyl halide (like an alkyl bromide or iodide) in the presence of a base.[1]
-
Reductive Amination: This is a one-pot, two-step process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate.[1] This intermediate is then reduced by an agent such as sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[1][2] This method is particularly useful for avoiding the formation of quaternary ammonium salts.[1][2][3]
Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?
A2: Controlling selectivity is a significant challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Key strategies to favor mono-alkylation include:
-
Use of a Protecting Group: This is the most reliable method.[1] A mono-protected piperazine, such as N-Boc-piperazine, is used to block one nitrogen, directing alkylation to the unprotected nitrogen.[1][3][4] The protecting group can be removed post-reaction.[1][3]
-
Control Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule, thus minimizing di-substitution.[1][4]
-
Slow Addition: Adding the alkylating agent slowly or dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the probability of a second alkylation event on the mono-substituted product.[1][3]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thereby hindering di-alkylation.[1][3]
Q3: What are the recommended bases and solvents for direct N-alkylation?
A3: The choice of base and solvent is critical for reaction success.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and common choices.[1]
-
Solvents: Aprotic solvents are typically used. Acetonitrile (MeCN) is a good starting point.[1] If reagents have poor solubility, a more polar aprotic solvent like dimethylformamide (DMF) can be used to ensure all components are fully dissolved.[1]
Troubleshooting Guide: Preventing Di-substitution
Problem: My reaction produces a significant amount of di-substituted piperazine.
This is a common issue when both nitrogen atoms of the piperazine ring are available for reaction. Below is a workflow to troubleshoot and minimize this unwanted byproduct.
Caption: Troubleshooting workflow for minimizing di-substitution.
Data Presentation
The stoichiometry of the reactants and the use of protecting groups have a profound impact on the yield of the desired mono-substituted product.
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-N-alkylation Yield
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide | 1.1 | None | 45 | 35 | [4] |
| Benzyl Bromide | 5.0 | None | 75 | <5 | [4] |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |[4] |
Reaction Mechanism Overview
The N-alkylation of piperazine is a nucleophilic substitution reaction. The lone pair of electrons on a nitrogen atom attacks the electrophilic carbon of the alkylating agent. Once the first alkyl group is attached, the second nitrogen can also act as a nucleophile, leading to the di-substituted product. The strategies to prevent this rely on making the first reaction much more probable than the second.
Caption: Competing reaction pathways in piperazine N-alkylation.
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
This protocol is designed to favor mono-substitution by using a statistical excess of the piperazine nucleophile.[4]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
-
Procedure:
-
To a dry reaction flask, add piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir to create a suspension.
-
Slowly, add the alkyl halide (1.0 eq.) to the reaction mixture dropwise over 30 minutes.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent (e.g., dichloromethane).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography to separate the mono-alkylated product from residual piperazine and any di-alkylated byproduct.
-
Protocol 2: Mono-N-alkylation using N-Boc-piperazine
This is the most controlled method to ensure mono-alkylation.[1][3]
References
Technical Support Center: Optimizing Reaction Conditions for Mono-Substituted Piperazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of mono-substituted piperazines.
Troubleshooting Guides
This section offers solutions to common problems encountered during the synthesis of mono-substituted piperazines.
Issue 1: Low Yield of Mono-Substituted Piperazine & Formation of Di-Substituted Byproduct
-
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the di-substituted byproduct. How can I improve the selectivity for mono-substitution?
-
Answer: Achieving mono-selectivity is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-substitution:
-
Use of an Excess of Piperazine: Employing a large excess of piperazine relative to the electrophile can statistically favor mono-substitution.[1]
-
Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the probability of a second substitution on the already mono-substituted piperazine.[1]
-
Protecting Group Strategy: The most reliable method involves using a mono-protected piperazine, such as N-Boc-piperazine. This blocks one nitrogen atom, directing the substitution to the unprotected nitrogen. The protecting group can be subsequently removed.[1][2][3]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-substitution.[1][4] A one-pot method involves the reaction of an in-situ formed piperazine-1-ium cation.[4][5]
-
Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[1]
-
Issue 2: Difficulty in Product Purification and Isolation
-
Question: I am having trouble separating my mono-substituted product from the starting piperazine and the di-substituted byproduct. Furthermore, my product seems to remain in the aqueous phase during work-up. What can I do?
-
Answer: Purification can be challenging due to the similar polarities of the products and byproducts.
-
Column Chromatography: Careful column chromatography is often necessary to separate the mono-substituted product from unreacted piperazine and the di-substituted byproduct.[6]
-
Extraction pH Adjustment: The high water solubility of the product, often due to salt formation, is a common issue. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogens, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]
-
Precipitation: In some cases, the initial mono-alkylated product, being a salt, may precipitate from a nonpolar solvent. This solid can be filtered off, dissolved in water, basified, and then extracted.[2]
-
Issue 3: Low or No Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
-
Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig amination, but I am getting very low yields. What are the potential causes and optimization strategies?
-
Answer: Low yields in Buchwald-Hartwig aminations of piperazines can stem from several factors:[6]
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required. It is advisable to screen a variety of ligands and palladium sources.[1][6]
-
Base Selection: The base is crucial for both the reaction rate and the prevalence of side reactions. If a strong base like NaOtBu leads to starting material decomposition, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1][6]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[6]
-
Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal conditions.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method to ensure mono-substitution?
-
A1: The use of a mono-protected piperazine, such as N-Boc-piperazine, is generally considered the most robust and controlled method to achieve mono-substitution.[1][2][3] This strategy involves an extra protection and deprotection step but often leads to cleaner reactions and simpler purification.[5][7]
-
-
Q2: What are the best general-purpose solvents and bases for direct N-alkylation of piperazine?
-
Q3: Can I avoid using a protecting group?
-
A3: Yes, protecting groups can be avoided, but it requires careful control of reaction conditions. Strategies include using a large excess of piperazine, slow addition of the electrophile, and using piperazine mono-salts.[1][5] Flow chemistry, where a 1:1 stoichiometry can be precisely maintained in a continuous flow reactor, has also been suggested as an effective method for selective mono-alkylation.[2]
-
-
Q4: What are some common side reactions besides di-substitution?
Data Presentation
Table 1: General Troubleshooting for Low Yield in Mono-N-Alkylation of Piperazine
| Symptom | Potential Cause | Suggested Solution |
| Low to No Yield | Inactive catalyst (if applicable) | Ensure the use of a high-quality catalyst and maintain an inert atmosphere.[1] |
| Poor solubility of reagents | Switch to a more polar aprotic solvent such as DMF.[1] | |
| Low reaction temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect stoichiometry | Use an excess of piperazine relative to the alkylating agent.[1] |
| Rapid addition of the alkylating agent | Add the alkylating agent slowly to the reaction mixture.[1] | |
| Unprotected piperazine | For optimal control, use a mono-protected piperazine like N-Boc-piperazine.[1] | |
| Reaction Stalls (Incomplete Conversion) | Poor solubility of reagents | Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1] |
| Reversible reaction equilibrium | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1] | |
| Catalyst poisoning (if applicable) | Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1] |
Table 2: Comparison of Strategies for Mono-Substitution of Piperazine
| Strategy | Advantages | Disadvantages | Typical Conditions |
| Excess Piperazine | Simple, one-step reaction. | Requires a large amount of piperazine; purification can be challenging. | 5-10 equivalents of piperazine relative to the electrophile.[6] |
| Mono-Protected Piperazine (e.g., N-Boc) | High selectivity, clean reaction, easier purification.[1][2][3] | Requires additional protection and deprotection steps.[5][7] | Reaction of Boc-piperazine with an electrophile in the presence of a base like K₂CO₃ in acetonitrile.[2] |
| Piperazine Mono-salt | One-pot procedure, avoids protecting groups.[4][5] | May have lower nucleophilicity, potentially requiring harsher conditions or catalysis.[2] | Reaction of in-situ formed piperazine monohydrochloride with an electrophile.[5] |
| Slow Addition | Can improve mono-selectivity without a large excess of piperazine.[1] | May require specialized equipment (e.g., syringe pump) for precise control. | Dropwise addition of the electrophile over several hours. |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [6]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [2][6]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over a period of a few hours.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After reaction completion, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine. The unreacted piperazine, mono-Boc, and di-Boc derivatives are usually easily separated.[3]
-
Visualizations
Caption: Workflow for mono-substitution of piperazine.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-tert-Butylbenzyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-tert-Butylbenzyl)piperazine. The following sections offer detailed methodologies and solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The primary impurities depend on the synthetic route, but typically, when synthesizing via N-alkylation of piperazine with 4-tert-butylbenzyl chloride or bromide, the following impurities are common:
-
1,4-bis(4-tert-Butylbenzyl)piperazine: This di-substituted byproduct is often the major impurity, arising from the reaction of the product with another molecule of the alkylating agent.
-
Piperazine: Unreacted starting material.
-
4-tert-Butylbenzyl halide: Unreacted alkylating agent.
-
N-oxide of this compound: Can form through oxidation if the reaction or workup is exposed to oxidizing conditions.
Q2: My this compound streaks badly on a silica gel TLC plate. How can I get clean spots?
A2: Streaking of basic compounds like piperazine derivatives on silica gel TLC plates is a common issue due to the acidic nature of the silica. To resolve this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a base, such as 0.5-2% triethylamine (TEA) or a few drops of ammonia solution in your eluent system (e.g., ethyl acetate/hexane), can neutralize the acidic sites on the silica gel and lead to sharper, more defined spots.[1][2]
-
Use a different stationary phase: Consider using TLC plates with a less acidic stationary phase, such as alumina or C18-functionalized silica (for reversed-phase TLC).[2]
-
Ensure proper sample concentration: Overloading the TLC plate can also lead to streaking. Try spotting a more dilute solution of your sample.[3]
Q3: What are the recommended purification techniques for this compound?
A3: The most effective purification techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities, especially if the crude product is already relatively pure.
-
Column Chromatography: Highly effective for separating the desired mono-substituted product from the di-substituted byproduct and other impurities.
-
Acid-Base Extraction: Useful for removing non-basic impurities from the crude product.
Troubleshooting Guides
Recrystallization
Issue: Oiling out during recrystallization.
| Possible Cause | Solution |
| The solvent is too nonpolar for the compound. | Add a small amount of a more polar co-solvent in which the compound is more soluble. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Issue: Poor recovery of crystals.
| Possible Cause | Solution |
| Too much solvent was used. | Evaporate some of the solvent and attempt to recrystallize again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Use a heated funnel and filter flask, and add a small excess of hot solvent before filtering. |
Column Chromatography
Issue: The product and the di-substituted impurity co-elute.
| Possible Cause | Solution |
| The mobile phase polarity is too high. | Decrease the polarity of the mobile phase. A shallower gradient or isocratic elution with a lower polarity solvent system may be necessary. |
| Insufficient separation power of the stationary phase. | Ensure a proper column length and diameter for the amount of material being purified. A longer column can improve separation. |
| Interaction with silica gel. | Add 0.5-1% triethylamine to the mobile phase to improve the peak shape and potentially the separation of basic compounds. |
Issue: The product is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Strong interaction with the acidic silica gel. | Add a basic modifier like triethylamine to the eluent. Alternatively, consider using a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from the purification of the structurally similar 1,4-bis(4-tert-butylbenzyl)piperazine.[4]
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ethanol is a good starting point. Other potential solvents include isopropanol and acetone/water mixtures.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Value |
| Starting Material | Crude this compound |
| Recommended Solvent | Ethanol[4] |
| Expected Purity | >98% (by HPLC) |
| Expected Yield | 60-85% |
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent streaking.[2][3] The ideal mobile phase should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The less polar di-substituted byproduct, 1,4-bis(4-tert-butylbenzyl)piperazine, will typically elute before the more polar mono-substituted product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase (Suggestion) | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5% Triethylamine |
| Expected Purity | >99% (by HPLC) |
| Expected Yield | 70-90% |
Protocol 3: Purification by Acid-Base Extraction
This method is effective for removing non-basic impurities.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous HCl solution. The basic this compound will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction twice.
-
Basification: Combine the aqueous layers and, while cooling in an ice bath, slowly add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). This will deprotonate the product, causing it to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution with fresh dichloromethane or ethyl acetate (three times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logic for troubleshooting TLC streaking of basic compounds.
References
Technical Support Center: Addressing Solubility Issues of 1-(4-tert-Butylbenzyl)piperazine in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-tert-Butylbenzyl)piperazine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a solid, off-white to pale yellow substance.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H24N2 | [2] |
| Molecular Weight | 232.36 g/mol | [2] |
| Melting Point | 52-56 °C | [2] |
| Form | Solid | [1] |
| pKa (Predicted) | 9.16 ± 0.10 | [1] |
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
This is a common issue due to the hydrophobic nature of the tert-butylbenzyl group. The low aqueous solubility of the compound means that when a concentrated stock solution (often in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit, causing it to precipitate.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
This is the most common solubility-related problem. The following workflow can help you troubleshoot and resolve this issue.
References
Technical Support Center: Improving the Metabolic Stability of Piperazine-Based Compounds
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to the metabolic stability of piperazine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic liabilities of the piperazine moiety?
A1: The piperazine ring is susceptible to several metabolic transformations, primarily mediated by Cytochrome P450 (CYP) enzymes. The most common metabolic "hotspots" include:
-
N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens is a frequent and often rapid metabolic pathway, particularly for small alkyl groups. This process is largely mediated by CYP3A4.[1][2]
-
Oxidation of carbons alpha to the nitrogen atoms: These positions are prone to oxidation, which can lead to the formation of reactive iminium ions. These reactive metabolites can covalently bind to cellular macromolecules, potentially causing toxicity.[3]
-
Aromatic hydroxylation: If an aromatic ring is attached to the piperazine, it can undergo hydroxylation, a common Phase I metabolic reaction.[3]
-
N-oxidation: The nitrogen atoms within the piperazine ring can be oxidized.[4]
-
Ring oxidation and opening: In some cases, the piperazine ring itself can be oxidized, potentially leading to ring opening.[4]
Q2: My piperazine-containing compound exhibits high clearance in vivo. What are the likely causes?
A2: High in vivo clearance of piperazine-containing drugs is often a result of extensive metabolism. The primary reasons for this include the metabolic pathways mentioned in Q1. Rapid N-dealkylation and oxidation at the carbons alpha to the nitrogen atoms are significant contributors to high clearance.[1][3]
Q3: How can I experimentally determine the metabolic fate of my piperazine compound?
A3: The standard method for identifying metabolites is to incubate your compound with a metabolically active system and then analyze the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] The most commonly used in vitro systems are:
-
Liver Microsomes (Human, Rat, Mouse): These contain a high concentration of CYP enzymes and are excellent for identifying Phase I metabolites.[3]
-
Hepatocytes (Cryopreserved or Fresh): These provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes.[5][6]
Q4: What are reactive metabolites, and how do I test for their formation from a piperazine compound?
A4: Reactive metabolites are chemically unstable and highly reactive species that can be generated during metabolism. For piperazine-containing compounds, a key concern is the formation of electrophilic iminium ions, which can bind to proteins and DNA, leading to potential toxicity. To detect these, "trapping" agents are used in in vitro incubations. These are nucleophiles that react with the electrophilic metabolite to form a stable, detectable adduct. Common trapping agents include:
-
Potassium Cyanide (KCN): Traps "hard" electrophiles like iminium ions.[7] The resulting adducts can then be identified by LC-MS/MS.[7]
Q5: What are the primary strategies to enhance the metabolic stability of piperazine-based compounds?
A5: Several strategies can be employed to "block" or slow down the metabolic hotspots on a piperazine-containing molecule:
-
Bioisosteric Replacement: Replacing the piperazine ring with a bioisostere (a different functional group with similar physical or chemical properties) can improve metabolic stability. Examples include homopiperazine, diazaspironalkanes, and bridged diazabicycloalkanes.[9][10][11]
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of metabolic enzymes. For example, adding methyl groups at the 2 and 6 positions of the piperazine ring has been shown to improve stability.[12]
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.
-
Electronic Modification: Introducing electron-withdrawing groups can reduce the electron density at sites prone to oxidation, thereby decreasing their susceptibility to metabolism.[8]
Troubleshooting Guides
Problem 1: High in vitro intrinsic clearance observed in liver microsome stability assay.
| Possible Cause | Troubleshooting Step |
| Rapid N-dealkylation | Structural Modification: Replace N-alkyl groups with more metabolically stable substituents (e.g., larger, cyclic, or electron-withdrawing groups). Consider replacing the piperazine with a bioisostere that is less prone to N-dealkylation.[9][10][11] |
| Oxidation at α-carbons | Steric Shielding: Introduce bulky substituents near the α-carbons to hinder enzyme access.[12] Bioisosteric Replacement: Utilize a piperazine bioisostere that lacks α-hydrogens or has altered electronics at that position.[10] |
| Aromatic ring hydroxylation | Blocking Positions: Introduce metabolically robust groups (e.g., fluorine) at the positions most likely to be hydroxylated (often the para-position).[2] |
Problem 2: Discrepancy between in vitro (microsomes) and in vivo clearance.
| Possible Cause | Troubleshooting Step |
| Involvement of non-CYP metabolic pathways | Use Hepatocytes: Conduct stability assays in hepatocytes, which contain a broader range of metabolic enzymes, including Phase II enzymes and non-CYP enzymes like aldehyde oxidase (AO) and monoamine oxidase (MAO).[5][6] Use Specific Inhibitors: Employ enzyme-specific inhibitors in your hepatocyte incubations to identify the contribution of different enzyme families. |
| Formation of reactive metabolites leading to covalent binding | Reactive Metabolite Trapping: Perform in vitro incubations with trapping agents like glutathione (GSH) or potassium cyanide (KCN) to detect the formation of reactive intermediates.[7][8] If confirmed, modify the structure to block the site of oxidation. |
| High plasma protein binding | Measure Plasma Protein Binding: Determine the unbound fraction of your drug in plasma. High binding can lead to lower than expected in vivo clearance based on in vitro data. |
Quantitative Data Summary
The following table summarizes the in vitro microsomal half-life (t½) of a series of piperazin-1-ylpyridazine analogs, demonstrating how structural modifications can impact metabolic stability.[2]
| Compound | R¹ | R² | R³ | R⁴ | MLM t½ (min) | HLM t½ (min) |
| 1 | H | H | H | H | 2 | 3 |
| 7 | F | H | H | H | 10 | 12 |
| 14 | F | F | H | H | >60 | 15 |
| 20 | H | H | Pyridine | H | 4 | 5 |
| 29 | F | H | Pyridine | Diazaspiro[3.3]heptane | 113 | 105 |
MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes
Experimental Protocols
Liver Microsomal Stability Assay
This protocol provides a general procedure to assess the metabolic stability of a piperazine-containing compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[13]
-
Hepatocyte Stability Assay
This protocol outlines a general procedure for assessing metabolic stability using cryopreserved hepatocytes.
Materials:
-
Cryopreserved hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated plates
-
Test compound stock solution
-
Acetonitrile with an internal standard
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Dilute the cells in plating medium and determine cell viability.
-
Seed the hepatocytes onto collagen-coated plates and incubate to allow for cell attachment.
-
-
Incubation:
-
After attachment, replace the plating medium with incubation medium containing the test compound at the desired concentration.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and medium.
-
Quench the reaction by adding cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the parent compound.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described in the microsomal stability assay protocol, adjusting for the number of hepatocytes per well.[14]
-
Reactive Metabolite Trapping with Glutathione (GSH)
This protocol describes a method for detecting the formation of reactive metabolites by trapping them with GSH.
Materials:
-
Liver microsomes or hepatocytes
-
Test compound
-
NADPH regenerating system
-
Glutathione (GSH)
-
Acetonitrile with an internal standard
-
LC-MS/MS system capable of high-resolution mass spectrometry
Procedure:
-
Incubation Setup:
-
Prepare an incubation mixture containing liver microsomes or hepatocytes, the test compound, and a high concentration of GSH (e.g., 1-5 mM).
-
-
Reaction Initiation and Incubation:
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a set period (e.g., 60 minutes).
-
-
Quenching and Processing:
-
Stop the reaction with cold acetonitrile.
-
Process the sample as described in the previous protocols (vortex, centrifuge).
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS.
-
Search for the expected mass of the GSH-adduct (mass of parent compound + mass of GSH). The use of high-resolution mass spectrometry can aid in the identification of the adduct.[7]
-
Visualizations
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 7. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. tmrjournals.com [tmrjournals.com]
- 9. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Synthesis of 1-(4-tert-Butylbenzyl)piperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-tert-Butylbenzyl)piperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: reductive amination and direct N-alkylation.
Issue 1: Low Yield of this compound and Formation of Disubstituted Byproduct
Symptoms:
-
The primary product, this compound, is obtained in a lower-than-expected yield.
-
Significant formation of a major byproduct, 1,4-bis(4-tert-Butylbenzyl)piperazine, is observed.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry: An insufficient excess of piperazine allows for the second nitrogen of the mono-substituted product to react further with the benzylating agent. | Use a significant excess of piperazine (2 to 5 equivalents) relative to the 4-tert-butylbenzyl halide or 4-tert-butylbenzaldehyde. This shifts the equilibrium towards the formation of the mono-substituted product.[1][2] |
| Reaction Conditions: High temperatures or prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. | Optimize reaction temperature and time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction upon consumption of the limiting reagent. |
| Use of Unprotected Piperazine: Direct reaction with unprotected piperazine inherently carries the risk of disubstitution. | Consider using a mono-protected piperazine, such as N-Boc-piperazine. The protecting group prevents reaction at one of the nitrogen atoms. The desired product is then obtained after deprotection.[2][3][4] |
Issue 2: Incomplete Reaction or Presence of Starting Materials
Symptoms:
-
Analysis of the crude product shows the presence of unreacted 4-tert-butylbenzaldehyde, 4-tert-butylbenzyl halide, or piperazine.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reducing Agent (Reductive Amination): The amount of reducing agent is not adequate to reduce the intermediate imine/iminium ion completely. | Use a slight excess (1.2 to 1.5 equivalents) of the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[5] |
| Inefficient Imine Formation (Reductive Amination): The initial condensation between the aldehyde and piperazine to form the imine is slow or incomplete. | The reaction can be accelerated by using a protic solvent like methanol or isopropanol.[4] The addition of a catalytic amount of acid (e.g., acetic acid) can also facilitate imine formation.[5] |
| Low Reactivity of Alkylating Agent (N-Alkylation): The 4-tert-butylbenzyl halide may not be sufficiently reactive under the chosen conditions. | Consider using a more reactive leaving group (e.g., bromide or iodide instead of chloride). The addition of a base like potassium carbonate can also enhance the reaction rate by deprotonating piperazine, increasing its nucleophilicity.[6] |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Challenges in separating the desired mono-substituted product from excess piperazine and the disubstituted byproduct.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Physical Properties: The boiling points and polarities of the desired product, starting materials, and byproducts may be close, making separation by distillation or simple chromatography difficult. | Acid-Base Extraction: Utilize the basicity of the piperazine derivatives. Dissolve the crude mixture in an organic solvent and wash with a dilute acid solution. The protonated piperazines will move to the aqueous phase, leaving non-basic impurities behind. The pH of the aqueous phase can then be carefully adjusted to selectively precipitate or extract the desired product. |
| Co-crystallization: The desired product and the disubstituted byproduct may co-crystallize, making purification by recrystallization challenging. | Column Chromatography: Use silica gel column chromatography with an appropriate solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to separate the components based on their polarity. |
| Formation of Salts: Unwanted salt formation can complicate work-up and purification. | Convert the product to its free base before purification. If the final product is desired as a salt, it can be reformed after purification by adding the corresponding acid.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of piperazine to the benzylating agent to maximize the yield of the mono-substituted product?
A1: To favor mono-alkylation and minimize the formation of the 1,4-disubstituted byproduct, a significant excess of piperazine is recommended. A molar ratio of 2:1 to 5:1 of piperazine to 4-tert-butylbenzyl halide or 4-tert-butylbenzaldehyde is a good starting point. The optimal ratio may need to be determined empirically for a specific set of reaction conditions.[1][2]
Q2: Which synthetic route is generally preferred: reductive amination or direct N-alkylation?
A2: Both routes are viable. Reductive amination is often preferred as it can be a one-pot reaction and avoids the use of potentially lachrymatory and reactive alkyl halides.[5][8] It can also offer better control over mono-alkylation, especially when using a controlled amount of the aldehyde. Direct N-alkylation is a more traditional method but is more prone to over-alkylation.[2][6] The choice may depend on the availability of starting materials and the scale of the synthesis.
Q3: How can I confirm the identity and purity of my final product and identify any side products?
A3: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify impurities. The ratio of the tert-butyl protons to the piperazine and benzyl protons can indicate the degree of substitution.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the product and quantify the amount of any impurities.
-
Melting Point: A sharp melting point close to the literature value (52-56 °C) is an indicator of high purity.[9][10]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should be followed. Piperazine and its derivatives can be irritants.[9] Alkyl halides are often lachrymatory and should be handled in a fume hood. Reducing agents like sodium borohydrides should be handled with care as they can react with water and acids to produce flammable hydrogen gas. Always consult the Safety Data Sheet (SDS) for all reagents used.
Experimental Protocols
General Protocol for Reductive Amination
-
To a solution of piperazine (3-5 equivalents) in a suitable solvent (e.g., dichloromethane, methanol, or isopropanol) is added 4-tert-butylbenzaldehyde (1 equivalent).
-
If dichloromethane is used as the solvent, a catalytic amount of acetic acid may be added.[5]
-
The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.
-
Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise.[5]
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization.
General Protocol for N-Alkylation
-
Piperazine (3-5 equivalents) is dissolved in a suitable solvent such as ethanol or acetonitrile.
-
A base like potassium carbonate (2-3 equivalents) may be added.
-
4-tert-butylbenzyl chloride or bromide (1 equivalent) is added, and the mixture is heated to reflux.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or crystallization.[11]
Visualizations
Caption: Synthetic routes to this compound and the primary side reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. 1-(4-叔丁基苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 1,4-Bis(4-tert-butylbenzyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield of mono-N-alkylation of piperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and selectivity of mono-N-alkylation of piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving mono-N-alkylation of piperazine?
A1: The two most common and effective methods are:
-
Direct Alkylation: This straightforward technique involves reacting piperazine with an alkylating agent (e.g., alkyl halide) in the presence of a base.[1]
-
Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product.[1][2] This method is particularly useful for preventing the formation of quaternary ammonium salts.[1][2]
Q2: Why is controlling the selectivity for mono-alkylation a common challenge?
A2: The primary challenge arises from the symmetrical nature of the piperazine ring, which contains two equally reactive secondary nitrogen atoms.[1] This can lead to the formation of undesired di-substituted byproducts and, in some cases, over-alkylation on the same nitrogen to form water-soluble quaternary ammonium salts.[3]
Q3: What is the most reliable method to ensure high selectivity for the mono-alkylated product?
A3: The most dependable strategy is to use a mono-protected piperazine, such as N-Boc-piperazine.[1][4] The protecting group (e.g., Boc) temporarily blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen.[1][5] The protecting group can then be removed in a subsequent step.[3][6]
Q4: Can mono-alkylation be achieved without using a protecting group?
A4: Yes, while using a protecting group is often cleaner, mono-alkylation can be favored without one by carefully controlling the reaction conditions.[4] Key strategies include using a large excess of piperazine relative to the alkylating agent and adding the alkylating agent slowly to the reaction mixture.[1][6] Another method involves the in situ formation of a piperazine mono-salt, which deactivates one of the nitrogen atoms.[4][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Question | Potential Causes | Recommended Solutions |
| Low to No Yield of Mono-alkylated Product | 1. Insufficient Base: The base may not be strong enough or used in a sufficient amount to neutralize the acid byproduct.[1] 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.[1] 3. Low Reaction Temperature: Many N-alkylation reactions require heat to proceed at a practical rate.[1] 4. Inactive Reagents: Moisture or impurities can deactivate reagents or catalysts.[1] | 1. Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) at 1.5-2.0 equivalents.[1] 2. Switch to a more polar aprotic solvent such as dimethylformamide (DMF).[1] 3. Heat the reaction mixture, typically between 60-80 °C, and monitor progress.[1] 4. Use high-purity, anhydrous reagents and solvents. If using a catalyst, ensure it is active and maintain an inert atmosphere (Argon or Nitrogen).[1] |
| Significant Formation of Di-substituted Byproduct | 1. Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent often results in a mixture of products.[6] 2. Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the chance of a second alkylation.[1] 3. High Reaction Temperature or Prolonged Time: These conditions can favor the formation of the more stable di-substituted product.[3] | 1. Use a large excess of piperazine (5-10 equivalents) to statistically favor mono-alkylation.[6] 2. Add the alkylating agent slowly or dropwise to the reaction mixture.[1][4] 3. Conduct the reaction at the lowest temperature that allows for a reasonable rate and monitor the reaction closely to stop it upon completion.[1][3] 4. For optimal control, use a mono-protected piperazine (e.g., N-Boc-piperazine).[1][6] |
| Reaction Stalls or is Incomplete | 1. Reversible Reaction: The equilibrium may not favor product formation if the acid byproduct is not effectively neutralized.[1] 2. Catalyst Poisoning: Trace impurities or moisture can inhibit the catalyst.[1] 3. Poor Reagent Solubility: As mentioned above, undissolved reagents will not react effectively.[1] | 1. Ensure a sufficient amount of base (at least 1.5-2.0 equivalents) is present.[1] 2. Utilize high-purity, anhydrous reagents and solvents.[1] 3. Consider switching to a solvent like DMF to ensure all components are in solution.[1] |
| Product is Highly Water-Soluble and Difficult to Extract | 1. Product is Protonated: The mono-alkylated piperazine product is basic and can form a salt (e.g., hydrochloride, hydrobromide) in the aqueous phase during workup, making it highly water-soluble.[4][9] 2. Quaternary Salt Formation: Over-alkylation on the same nitrogen can form a quaternary ammonium salt, which is inherently water-soluble.[3] | 1. During the workup, basify the aqueous layer with a solution of sodium carbonate or sodium bicarbonate to a pH of 11-12.[4][9] This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][9] 2. To avoid this issue altogether, consider using reductive amination instead of direct alkylation with an alkyl halide.[2] |
Data Presentation
Table 1: Effect of Stoichiometry and Protecting Groups on Mono-alkylation Yield
This table summarizes the typical impact of reactant ratios and the use of a protecting group on the outcome of the N-alkylation of piperazine with benzyl bromide.
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
| (Data sourced from BenchChem[6]) |
Experimental Protocols
Protocol 1: Direct Mono-N-alkylation using Excess Piperazine
This protocol maximizes the mono-alkylated product by using a statistical excess of the piperazine starting material.
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[6][10]
-
Protocol 2: Mono-N-alkylation via a Protecting Group Strategy
This is the most reliable method for achieving high selectivity and involves three main stages.
-
Step 1: Mono-protection of Piperazine with Boc-anhydride
-
Materials: Piperazine (2.0 eq.), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in DCM and cool the solution to 0 °C.
-
Prepare a solution of Boc₂O in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over several hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[3][10]
-
-
-
Step 2: Alkylation of N-Boc-piperazine
-
Materials: N-Boc-piperazine (1.0 eq.), Alkyl Bromide (1.1 eq.), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq.), Anhydrous Acetonitrile (MeCN).
-
Procedure:
-
To a dried reaction flask, add N-Boc-piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
-
Dry and concentrate the organic layers and purify the crude product.[1]
-
-
-
Step 3: Deprotection of the Boc Group
-
Materials: Boc-protected mono-alkylated piperazine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane).
-
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until complete.[3]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: C-H Functionalization of the Piperazine Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the C-H functionalization of the piperazine ring.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of the Piperazine Ring: The C-H bonds on the piperazine ring, particularly those at the α-position to the nitrogen atoms, are inherently less reactive compared to those in simpler cyclic amines like pyrrolidine or piperidine.[1][2] | - Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, monitor for potential side reactions or decomposition of starting materials. - Screen Different Catalysts/Reagents: For transition-metal-catalyzed reactions, screen a variety of metal precursors (e.g., Pd, Ru, Ir) and ligands. For lithiation, consider stronger bases or the use of additives like TMEDA.[1] - Optimize Solvent: The choice of solvent can significantly impact solubility and reactivity. Screen a range of anhydrous solvents. |
| Catalyst Inhibition or Deactivation: The presence of two nitrogen atoms in the piperazine ring can lead to catalyst poisoning or deactivation, a common challenge in transition-metal-catalyzed reactions.[1] | - Use a Higher Catalyst Loading: A modest increase in the catalyst loading may compensate for deactivation. - Employ a Protecting Group Strategy: Protecting one of the nitrogen atoms with a suitable group (e.g., Boc) can modulate the electronic properties of the ring and reduce catalyst inhibition.[1] |
| Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or atmosphere can lead to poor yields. | - Verify Stoichiometry: Ensure accurate measurement of all reagents. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the reaction and determine the optimal reaction time. - Maintain an Inert Atmosphere: Many C-H functionalization reactions are sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Steps |
| Multiple Reactive C-H Bonds: Symmetrically substituted or unsubstituted piperazines have multiple equivalent C-H bonds, leading to mixtures of products upon functionalization. | - Utilize a Directing Group: The introduction of a directing group on one of the nitrogen atoms can effectively steer the functionalization to a specific C-H bond.[3] - Steric Hindrance: Employing a bulky protecting group on one nitrogen can sterically hinder the adjacent C-H bonds, favoring functionalization at the less hindered positions of the other nitrogen. |
| Electronic Effects: The electronic nature of substituents on the piperazine ring can influence the reactivity of different C-H bonds. | - Protecting Group Selection: The choice of protecting group (e.g., electron-withdrawing vs. electron-donating) can influence the regiochemical outcome. Experiment with different protecting groups to achieve the desired selectivity. |
| Reaction Mechanism: Different reaction mechanisms (e.g., concerted metalation-deprotonation, radical pathways) can lead to different regioselectivities. | - Method Selection: The choice of functionalization method (α-lithiation, transition-metal catalysis, photoredox catalysis) will inherently favor certain positions. For example, α-lithiation typically functionalizes the position adjacent to the nitrogen bearing an electron-withdrawing group. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the C-H functionalization of the piperazine ring?
A1: The main challenges include:
-
Low Reactivity: The C-H bonds of the piperazine ring are generally unreactive.[1]
-
Regioselectivity: Controlling the site of functionalization is difficult due to the presence of multiple similar C-H bonds.[1]
-
Catalyst Inhibition: The two nitrogen atoms can act as Lewis bases and coordinate to the metal catalyst, leading to deactivation.[1]
-
Side Reactions: Undesired reactions such as over-functionalization, ring opening, or dehydrogenation can occur.[1]
Q2: Which functionalization methods are most commonly used for the piperazine ring?
A2: The three most prevalent strategies are:
-
α-Lithiation and Trapping: This involves the deprotonation of a C-H bond alpha to a nitrogen atom using a strong base, followed by quenching the resulting organolithium species with an electrophile.[1][4]
-
Transition-Metal-Catalyzed C-H Activation: This approach utilizes transition metals like palladium, ruthenium, or iridium to catalyze the formation of a C-C or C-heteroatom bond at a C-H position.[1][2]
-
Photoredox Catalysis: This method uses visible light and a photocatalyst to generate radical intermediates that can undergo C-H functionalization.[1][5]
Q3: How can I achieve mono-functionalization of the piperazine ring?
A3: Achieving mono-functionalization often requires a protecting group strategy. By protecting one of the nitrogen atoms (e.g., with a Boc group), you can direct the functionalization to the other nitrogen's α-position. Subsequent deprotection can then yield the mono-functionalized piperazine.
Q4: What is the role of a directing group in controlling regioselectivity?
A4: A directing group, typically attached to one of the piperazine nitrogens, coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond, thereby promoting its activation and functionalization over other C-H bonds.[3]
Quantitative Data Summary
The following tables summarize representative yields for different C-H functionalization methods on the piperazine ring.
Table 1: α-Lithiation and Trapping of N-Boc-Piperazines
| N'-Substituent | Electrophile | Base/Conditions | Yield (%) | Reference |
| Benzyl | TMSCl | s-BuLi, THF, -78 °C, 1h | 74 | [1] |
| Benzyl | Bu₃SnCl | s-BuLi, THF, -78 °C, 1h | 60 | [1] |
| Benzyl | MeI | s-BuLi, THF, -78 °C, 1h | 65 | [1] |
| t-Butyl | TMSCl | s-BuLi/TMEDA, Et₂O, -78 °C to rt | 85 | [2] |
| t-Butyl | MeI | s-BuLi/TMEDA, Et₂O, -78 °C to rt | 70 | [2] |
Table 2: Photoredox-Catalyzed α-Arylation of N-Aryl-N'-Boc-Piperazine
| Aryl Halide | Photocatalyst | Base | Solvent | Yield (%) | Reference |
| 1,4-Dicyanobenzene | Ir(ppy)₃ | NaOAc | DMF | 95 | [1][2] |
| 4-Chlorobenzonitrile | Ir(ppy)₃ | NaOAc | DMF | 84 | [1] |
| 2-Chloropyridine | Ir(ppy)₃ | NaOAc | DMF | 35 | [1] |
Experimental Protocols
Protocol 1: α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine [4]
Materials:
-
N-Boc-N'-benzylpiperazine
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., Trimethylsilyl chloride (TMSCl))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.14 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Add the electrophile (e.g., TMSCl, 1.5 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Photoredox-Catalyzed α-Arylation of N-Boc-N'-phenylpiperazine [4]
Materials:
-
N-Boc-N'-phenylpiperazine
-
Aryl nitrile (e.g., 1,4-dicyanobenzene)
-
Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃])
-
Sodium acetate (NaOAc)
-
Anhydrous Dimethylformamide (DMF)
-
Blue LEDs (e.g., 450 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add N-Boc-N'-phenylpiperazine (1.0 equiv), the aryl nitrile (1.5 equiv), [Ir(ppy)₃] (1-2 mol%), and NaOAc (2.0 equiv).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Place the vial approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Overcoming Catalyst Poisoning in Piperazine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning during the synthesis of piperazine, particularly from ethanolamine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for piperazine synthesis from ethanolamines, and what are their typical lifespans?
A1: The industrial synthesis of piperazine from precursors like monoethanolamine (MEA) or diethanolamine (DEA) typically employs heterogeneous catalysts, most commonly based on Nickel (Ni) or Cobalt (Co), often supported on carriers like alumina (Al₂O₃) or silica (SiO₂). Raney-type catalysts, particularly Raney Nickel, are also widely used due to their high activity.
The lifespan of these catalysts can vary significantly, from hours to years, depending on the purity of the feedstock, operating conditions (temperature, pressure), and the presence of catalyst poisons. For instance, a Ni-Cu/SiO₂ catalyst used for MEA amination showed gradual deactivation after just 3 hours of operation under certain lab conditions.[1] In industrial settings, catalyst lifetimes of one to three years are often expected for processes like steam reforming, but this can be shorter in amination processes if poisons are present.[1]
Q2: What are the primary symptoms of catalyst poisoning in my piperazine synthesis reaction?
A2: The main indicators of catalyst poisoning are a noticeable decline in reactor performance. These symptoms include:
-
Decreased Reaction Rate: The most immediate sign is a slowdown in the consumption of reactants (e.g., ethanolamine).[2]
-
Incomplete Conversion: The reaction fails to reach the expected level of completion, even with extended reaction times or at standard operating temperatures.[2]
-
Reduced Selectivity: You may observe an increase in the formation of unwanted by-products, such as other amines or decomposition products, and a corresponding decrease in the yield of piperazine.[2]
-
Need for Harsher Conditions: To maintain the desired conversion rate, you may find it necessary to progressively increase the reaction temperature or pressure.
Q3: What are the most common substances that poison catalysts in this process?
A3: The most prevalent catalyst poisons in the reductive amination of ethanolamines are:
-
Sulfur Compounds: Sulfur, often present as impurities like hydrogen sulfide (H₂S) in the feedstock, is a potent poison for nickel and other metal catalysts. It strongly chemisorbs to the active metal sites, blocking them from reactant molecules.[3]
-
Carbonaceous Deposits (Coke): At the high temperatures used in amination, hydrocarbon or amine precursors can decompose and form carbon deposits on the catalyst surface. This "coking" physically blocks active sites and can obstruct the catalyst's pore structure, leading to deactivation.[4][5]
-
Product Inhibition/Fouling: The piperazine product itself, being a nitrogen-containing compound, can strongly adsorb to the catalyst's active sites, inhibiting further reactions.[2] Additionally, heavy by-products or oligomers formed during the reaction can deposit on the catalyst surface, causing fouling.[4]
Troubleshooting Guides
Issue 1: Gradual or Sudden Drop in Piperazine Yield
Question: My piperazine yield has decreased significantly over the last 24 hours of continuous operation, while the formation of other by-products has increased. What is the likely cause and how can I fix it?
Answer: A significant drop in yield and selectivity strongly suggests catalyst deactivation, likely due to either coke formation or sulfur poisoning .
Caption: Troubleshooting workflow for decreased piperazine yield.
-
Check for Sulfur: The first step is to analyze your feedstock (ethanolamine, ammonia, hydrogen) for trace sulfur compounds. If sulfur is detected, the primary cause is likely sulfur poisoning.
-
Solution: Implement a guard bed or purification step upstream of your reactor to remove sulfur from the feed. For the deactivated catalyst, an oxidative regeneration may be necessary (see Experimental Protocol 2).
-
-
Check for Coking: If the feedstock is clean, the likely culprit is coke formation. This can be confirmed by analyzing a sample of the spent catalyst using techniques like Temperature Programmed Oxidation (TPO), which will show the combustion of carbon deposits.
-
Solution: Optimize reaction conditions to minimize coke formation. This may involve lowering the reactor temperature or adjusting the hydrogen-to-reactant ratio. The coked catalyst will need to be regenerated, typically through a controlled burn-off procedure (see Experimental Protocol 2 and 3).
-
Issue 2: My Raney Nickel Catalyst Loses Activity After a Few Batches
Question: I am using a Raney Nickel catalyst in a slurry reactor, and its activity drops significantly after 2-3 runs. Is it possible to regenerate it?
Answer: Yes, Raney Nickel deactivation is common, often due to a combination of fouling by reaction products/oligomers and the chemisorption of reactants or intermediates.[2][4][5] Several regeneration methods can be effective.
Caption: The cycle of catalyst use, deactivation, and regeneration.
-
Solvent Washing: Sometimes, simply washing the catalyst with a suitable solvent (like methanol or toluene) can remove physically adsorbed products and by-products, restoring some activity.
-
Hydrogen Treatment: For more stubborn deactivation, an in-situ hydrogen treatment at elevated temperature and pressure can effectively regenerate the catalyst. This process helps to hydrogenate and remove strongly chemisorbed species from the active sites.[6] See Experimental Protocol 1 for a detailed procedure.
Data Presentation
The following tables present quantitative data from studies on catalyst deactivation and regeneration. Note: Data from piperazine synthesis is scarce in public literature; therefore, data from analogous catalytic systems are provided for illustrative purposes.
Table 1: Performance of Raney®-Nickel Catalyst Before and After Regeneration (Data from the hydrogenation of an unsaturated nitrile-ester)[2]
| Catalyst State | Reactant Conversion (%) | Desired Product Yield (%) | Notes |
| Fresh Catalyst (1st Run) | 99% | 95% | High initial activity. |
| Spent Catalyst (2nd Run, no regen) | 15% | 10% | Significant deactivation observed. |
| Regenerated via Solvent Wash | 85% | 80% | Partial recovery of activity. |
| Regenerated via H₂ Treatment | 99% | 95% | Complete recovery of activity. |
Table 2: Effect of H₂S Poisoning and Regeneration on Ni-Based Catalyst Activity (Data from a CO₂ methanation reaction at 220°C)[7]
| Experimental Phase | H₂S in Feed (ppm) | CO₂ Conversion (%) | Catalyst State |
| Initial Activity | 0 | 76% | Fresh |
| Poisoning (Steady State) | 100 | 14% | Poisoned |
| Post-Regeneration Activity | 0 | 76% | Regenerated |
Experimental Protocols
Safety Warning: Always handle catalysts, especially pyrophoric types like Raney Nickel, under an appropriate inert atmosphere or liquid to prevent spontaneous ignition in air.[4] All high-pressure and high-temperature procedures should be conducted in suitable reactors with appropriate safety measures.
Protocol 1: In-Situ Regeneration of Raney® Nickel Catalyst by Hydrogen Treatment
This protocol is adapted from a procedure for regenerating a Raney Nickel catalyst used in a hydrogenation reaction and can serve as a starting point for piperazine synthesis.[2][6]
-
Reactor Purge: After the synthesis reaction is complete, separate the bulk product solution from the catalyst if possible. If performing in-situ regeneration, ensure the reactor is safely depressurized and purged thoroughly with an inert gas (e.g., Nitrogen) to remove residual ammonia and reactants.
-
Solvent Introduction: Introduce a high-boiling-point, inert solvent (e.g., Toluene) into the reactor to keep the catalyst submerged.
-
Pressurization and Heating: Seal the reactor. Pressurize with hydrogen to 30-40 bar .
-
Regeneration: Begin stirring and heat the reactor to 150-200°C . Maintain these conditions for 2-4 hours . This treatment helps desorb and hydrogenate poisoning species from the catalyst surface.
-
Cooldown and Purge: Cool the reactor down to room temperature. Carefully vent the hydrogen pressure and purge the system again with inert gas.
-
Reuse: The regenerated catalyst can now be washed with the reaction solvent and reused for the next synthesis batch.
Protocol 2: Oxidative Regeneration of Supported Ni or Co Catalysts (for Sulfur Poisoning)
This procedure is adapted from a protocol for regenerating a sulfur-poisoned Ni-based catalyst and is effective for severe poisoning.[8]
-
Reactor Purge: After stopping the reactant feed, purge the fixed-bed reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for at least 1 hour to remove all traces of ammonia and organic compounds.
-
Oxidation Step: Introduce a controlled stream of air or a diluted oxygen mixture (e.g., 5-10% O₂ in N₂) into the reactor.
-
Temperature Ramp: Slowly ramp the temperature to 700-800°C . This is a highly exothermic step, so the oxygen concentration and heating rate must be carefully controlled to avoid thermal damage to the catalyst. The goal is to oxidize the sulfur compounds to SO₂ and convert the active metal to its oxide form (e.g., NiO).
-
Hold: Maintain the temperature for 2-4 hours until the concentration of SO₂ in the off-gas is negligible.
-
Purge: Switch the feed back to an inert gas and cool the reactor down.
-
Reduction (Re-activation): Before re-introducing the reaction feed, the catalyst must be re-reduced. Switch to a hydrogen flow (typically diluted in nitrogen, e.g., 10% H₂) and ramp the temperature to the typical reduction temperature for your catalyst (e.g., 400-500°C). Hold until water is no longer produced.
-
Return to Service: Cool to reaction temperature and re-introduce the synthesis feed.
Protocol 3: Steam Regeneration of Coked Ni/Al₂O₃ Catalyst
This protocol provides a general guideline for removing carbon deposits (coke) using steam.
-
Reactor Purge: As with other methods, purge the reactor with an inert gas at reaction temperature to remove process gases.
-
Introduce Steam: Introduce a flow of steam, often mixed with nitrogen, into the reactor.
-
Temperature Control: Maintain the reactor temperature in the range of 500-700°C . The steam will react with the carbon deposits (coke) to form CO, CO₂, and H₂.
-
Monitor Off-Gas: Continue the steam treatment until the concentration of carbon oxides in the effluent gas drops to baseline levels, indicating that the coke has been gasified.[6]
-
Purge and Re-reduction: After coke removal, purge the system with nitrogen. The catalyst will likely be in an oxidized state and must be re-reduced with hydrogen (as described in Protocol 2, Step 6) before being used again.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. papers.sim2.be [papers.sim2.be]
- 5. researchgate.net [researchgate.net]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. researchgate.net [researchgate.net]
- 8. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00059H [pubs.rsc.org]
Work-up procedure for isolating piperazine derivatives from aqueous phase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and isolation of piperazine derivatives from aqueous phases.
Troubleshooting Guide
Q1: My yield of the piperazine derivative is very low after liquid-liquid extraction. What are the likely causes and how can I improve it?
A1: Low recovery of piperazine derivatives is a common issue primarily due to their basicity and potential for high water solubility. Here are the key factors to investigate:
-
Incorrect pH of the Aqueous Phase: Piperazine derivatives are basic compounds. To ensure they are in their neutral, more organic-soluble form, the pH of the aqueous phase must be raised.[1][2] As a general rule, the pH should be adjusted to at least 2 pH units above the highest pKa of your derivative.[3] For piperazine itself, with pKa values around 5.35 and 9.73, a pH of 11.5 or higher is recommended.[4]
-
Inappropriate Organic Solvent: The choice of extraction solvent is critical. While piperazine is poorly soluble in diethyl ether, it shows better solubility in other organic solvents like chloroform and alcohols.[4][5] For derivatives, the polarity will change based on the substituents. A single solvent may not be effective, and a mixture, such as chloroform/isopropanol (3:1), can sometimes be more efficient at extracting polar compounds from the aqueous phase.
-
Insufficient Extraction Cycles: A single extraction is often not enough. Due to partitioning between the two phases, multiple extractions (typically 3-5) with fresh portions of the organic solvent are necessary to ensure complete transfer of the compound from the aqueous to the organic layer.[6]
-
Emulsion Formation: The presence of an emulsion at the interface between the aqueous and organic layers can trap your compound, leading to lower yields. See the troubleshooting question on emulsions for guidance.
Q2: An emulsion formed during my extraction, and the layers won't separate. How can I resolve this?
A2: Emulsion formation is a frequent problem when working with amines as they can act as surfactants.[7] Here are several methods to break an emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[8] This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[7]
-
Gentle Agitation: Instead of vigorous shaking, try gentle swirling or inverting the separatory funnel. This reduces the energy input that can lead to stable emulsions.[8]
-
Filtration: In some cases, passing the emulsified mixture through a plug of glass wool or a phase separation filter paper can help break the emulsion and separate the layers.[8]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[8]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[8]
Q3: I'm struggling to remove the final traces of water from my isolated piperazine derivative. What should I do?
A3: Piperazine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere. This can make complete drying a challenge.
-
Use of a Drying Agent: After separating the organic phase, use a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water. Ensure the drying agent is added in sufficient quantity and allowed enough time to work (typically 15-30 minutes with occasional swirling).
-
Azeotropic Distillation: For stubborn cases, water can be removed by azeotropic distillation. This involves adding a solvent like toluene or benzene that forms a low-boiling azeotrope with water. As the mixture is distilled, the water is removed along with the solvent.
-
High Vacuum Drying: Once the bulk solvent is removed, drying the product under high vacuum, sometimes with gentle heating (if the compound is thermally stable), can effectively remove residual water.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the pH so important when extracting piperazine derivatives?
A1: The solubility of piperazine derivatives is highly dependent on pH due to the presence of the basic nitrogen atoms.
-
In Acidic Conditions (Low pH): The nitrogen atoms are protonated, forming a positively charged salt (e.g., a hydrochloride salt).[9][10] This ionic form is typically highly soluble in water and insoluble in less polar organic solvents.[1][11] This principle is used to wash away organic impurities or to perform a back-extraction into an aqueous acidic layer for purification.
-
In Basic Conditions (High pH): The nitrogen atoms are in their neutral, free base form. This uncharged molecule is less polar and therefore more soluble in organic solvents, allowing it to be extracted from the aqueous phase.[1][3]
By manipulating the pH, you can control which phase your compound prefers, enabling separation from impurities.
Q2: How do I choose the best organic solvent for my extraction?
A2: The ideal solvent depends on the specific piperazine derivative and its substituents. Key considerations include:
-
Polarity: The polarity of your derivative will be influenced by its functional groups. The parent piperazine is quite polar.[12] If your derivative has nonpolar groups, it will be more soluble in less polar solvents. For more polar derivatives, a more polar extraction solvent like chloroform or n-butanol might be necessary.
-
Immiscibility with Water: The solvent must be immiscible with water to form two distinct layers. Common choices include dichloromethane, chloroform, and ethyl acetate.
-
Density: Knowing the solvent's density relative to water helps in identifying the top and bottom layers in the separatory funnel. For example, dichloromethane and chloroform are denser than water, while ethyl acetate and diethyl ether are less dense.
It is often necessary to screen a few different solvents to find the one that provides the best partition coefficient for your specific compound.
Q3: My piperazine derivative has high water solubility even in its free base form. What are alternative isolation strategies?
A3: For highly water-soluble derivatives, standard liquid-liquid extraction may be inefficient. Consider these alternatives:
-
Continuous Liquid-Liquid Extraction: This technique uses a specialized apparatus to continuously extract the aqueous phase with an organic solvent over a long period, which can be effective for compounds with unfavorable partition coefficients.[7]
-
Salt Formation and Precipitation: If the free base is difficult to extract, you can sometimes isolate it as a salt. After an initial purification, the compound can be dissolved in a suitable organic solvent and treated with an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding salt, which can then be collected by filtration.[13]
-
Solid-Phase Extraction (SPE): SPE can be a powerful alternative. For piperazine derivatives, a strong cation exchange (SCX) cartridge can be used. At a low pH, the protonated derivative will bind to the cartridge. After washing away impurities, the neutral compound can be eluted with a basic solution (e.g., ammonia in methanol).[2]
Data Presentation
Table 1: pKa Values of Piperazine and Selected Derivatives
| Compound | pKa1 | pKa2 | Temperature (°C) |
| Piperazine | 5.35 | 9.73 | 25 |
| 1-Methylpiperazine | 4.88 | 9.22 | 25 |
| 2-Methylpiperazine | 5.27 | 9.76 | 25 |
| 1-Ethylpiperazine | 4.87 | 9.47 | 25 |
| 1,4-Dimethylpiperazine | 4.30 | 8.52 | 25 |
(Data sourced from J. Chem. Eng. Data 2009, 54, 10, 2914–2917)
Table 2: Qualitative Solubility of Piperazine
| Solvent | Solubility |
| Water | Freely Soluble |
| Ethanol | Soluble |
| Methanol | Readily Soluble |
| Chloroform | Very Soluble |
| Ethylene Glycol | Freely Soluble |
| Diethyl Ether | Poorly Soluble |
| Benzene | Slightly Soluble |
| Heptane | Slightly Soluble |
(Data compiled from Wikipedia and PubChem)[4][5] Note: The solubility of derivatives will vary based on their substituents. This table serves as a general guide.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of a Piperazine Derivative
-
pH Adjustment: Ensure the aqueous phase containing the piperazine derivative is in a separatory funnel. Slowly add a base (e.g., 1M NaOH) while monitoring with pH paper or a pH meter. Adjust the pH to at least 2 units above the highest pKa of your compound (typically pH ≥ 11.5).[3]
-
Solvent Addition: Add a volume of a suitable, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.
-
Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the organic layer (the bottom layer if using dichloromethane/chloroform, the top layer if using ethyl acetate) into a clean flask.
-
Repeat: Repeat the extraction (steps 2-5) at least two more times with fresh organic solvent, combining all organic extracts.
-
Drying: Add an anhydrous drying agent (e.g., Na₂SO₄) to the combined organic extracts, swirl, and let it stand for 15-30 minutes.
-
Isolation: Filter or decant the dried organic solution away from the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude piperazine derivative.
Protocol 2: Back-Extraction for Purification
This protocol is useful for separating a basic piperazine derivative from neutral or acidic impurities.
-
Initial Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Acidic Wash: Add a dilute aqueous acid solution (e.g., 1M HCl) to the funnel. The basic piperazine derivative will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[14]
-
Separate Layers: Drain the aqueous layer containing the protonated product into a clean flask. Discard the organic layer (containing neutral impurities).
-
Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 2M NaOH) until the solution is strongly basic (pH ≥ 11.5). This regenerates the neutral free base.[10]
-
Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3 times) as described in Protocol 1.
-
Isolation: Combine the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure to yield the purified piperazine derivative.
Visualizations
References
- 1. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid-liquid extraction [scioninstruments.com]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Reduce By-product Formation in Piperazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine reactions. The focus is on practical strategies to minimize the formation of common by-products, thereby improving yield and purity of the desired substituted piperazine products.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of piperazine derivatives.
Issue 1: Predominant Formation of 1,4-Disubstituted Piperazine By-product
-
Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of the di-substituted by-product is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Several strategies can be employed to favor mono-substitution:
-
Control of Stoichiometry: Using a significant excess of piperazine (5-10 fold) relative to the electrophile can statistically favor mono-substitution.[1] However, this approach may complicate purification due to the need to remove the large excess of the starting material.
-
Slow Addition of Electrophile: Adding the electrophile (e.g., alkyl halide, aryl halide) dropwise to the reaction mixture at a low temperature helps maintain a low concentration of the electrophile, reducing the probability of a second substitution on the initially formed mono-substituted product.[1]
-
Use of a Mono-Protected Piperazine: This is often the most effective method for ensuring mono-selectivity. Protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) allows for the selective reaction at the unprotected nitrogen. The protecting group can be subsequently removed.[1]
-
Reaction Conditions Optimization: High temperatures and prolonged reaction times can sometimes favor the formation of the thermodynamically more stable di-substituted product. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.
-
Issue 2: Low or No Yield in N-Aryl Piperazine Synthesis (Buchwald-Hartwig Amination)
-
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is advisable to screen a variety of ligands (e.g., RuPhos, XPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂).[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting material is sensitive to strong bases, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.[1]
-
Solvent Effects: The solubility of reagents and the stability of the catalytic species are influenced by the solvent. Toluene and dioxane are common choices. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.
-
Temperature and Time: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid decomposition at elevated temperatures.
-
Issue 3: Difficulty in Purifying the Piperazine Product
-
Question: I am struggling to purify my substituted piperazine product. What are some effective purification techniques?
-
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging. Here are some effective methods:
-
Column Chromatography: This is the most common method. To prevent streaking or tailing of the basic product on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.
-
Acid-Base Extraction: This technique is very effective for separating the basic piperazine product from non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., 1M HCl). The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with 1M NaOH) and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective purification method. If the free base is an oil, converting it to a salt (e.g., hydrochloride or citrate) can often induce crystallization.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common by-products in piperazine reactions besides di-substitution?
-
A1: Depending on the specific reaction, other common by-products can include products of elimination reactions (especially with sterically hindered alkyl halides), and in some cases, products resulting from ring-opening or over-oxidation. Careful control of reaction conditions and appropriate choice of reagents are key to minimizing these side reactions.
-
-
Q2: How can I monitor the progress of my piperazine reaction effectively?
-
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. A common issue is the streaking of the basic piperazine compounds on the silica gel plate. To overcome this, you can add a small amount of triethylamine or ammonia to the developing solvent system. Staining with ninhydrin can be useful for visualizing the amine spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
-
-
Q3: My mono-substituted piperazine product is water-soluble, making extraction difficult. What should I do?
-
A3: If your product has significant water solubility, you can try saturating the aqueous layer with a salt like sodium chloride (salting out) to decrease the solubility of your organic product. Alternatively, you can use a continuous liquid-liquid extraction apparatus for more efficient extraction into an organic solvent. Another approach is to perform a solvent evaporation of the aqueous phase (if the product is stable to these conditions) and then purify the residue by other means.
-
-
Q4: I am performing a reductive amination with a piperazine derivative and an aldehyde, but the reaction is not going to completion. What could be the issue?
-
A4: Incomplete reductive amination can be due to several factors. Ensure that your reducing agent (e.g., sodium triacetoxyborohydride) is fresh and active. The reaction is often sensitive to pH; sometimes the addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate. Also, ensure that the aldehyde is of high purity, as impurities can sometimes interfere with the reaction.
-
Data Presentation
Table 1: Effect of Piperazine Excess on Mono- vs. Di-alkylation
| Molar Ratio (Piperazine:Alkyl Halide) | Mono-alkylation Product Yield (%) | Di-alkylation By-product Yield (%) | Reference |
| 1:1 | Variable, often low to moderate | Significant | General Observation |
| 2:1 | Improved | Reduced | [2] |
| 5:1 | Good | Minimal | [1] |
| 10:1 | High | Very Low/Undetectable | [1] |
Table 2: Comparison of Catalysts/Ligands for Buchwald-Hartwig N-Arylation of Piperazine
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield of Mono-arylated Product (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 85 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| Pd₂(dba)₃ | BINAP | NaOtBu | THF | 80 | 88 |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane containing 0.5% triethylamine) to isolate the mono-alkylated product.[1]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the Boc₂O is consumed.
-
After reaction completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to isolate N-Boc-piperazine.[1]
-
Protocol 3: Reductive Amination of N-Boc-piperazine
-
Materials:
-
N-Boc-piperazine (1.0 mmol, 1.0 eq.)
-
Aldehyde (1.1 mmol, 1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq.)
-
Dichloromethane (DCM, 10 mL)
-
Acetic acid (catalytic amount, ~1 drop)
-
-
Procedure:
-
To a solution of N-Boc-piperazine and the aldehyde in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride in portions over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Visualizations
Caption: Workflow for selective mono-substitution of piperazine.
Caption: Competing pathways leading to by-product formation.
Caption: Troubleshooting workflow for low mono-substitution yield.
References
Validation & Comparative
Comparative Analysis of 1-(4-tert-Butylbenzyl)piperazine and Other Piperazine Derivatives: A Guide for Researchers
An Objective Evaluation of Pharmacological Activity Supported by Experimental Data
For researchers and scientists engaged in drug discovery and development, the piperazine scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of the pharmacological activity of 1-(4-tert-Butylbenzyl)piperazine and other key piperazine derivatives. The information presented herein is curated from preclinical research to facilitate an objective assessment of their potential as therapeutic agents.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro binding affinities of this compound and a selection of other benzylpiperazine derivatives for various biological targets, including sigma receptors, and monoamine transporters. The data, presented as inhibition constants (Kᵢ), allows for a direct comparison of potency and selectivity. Lower Kᵢ values are indicative of higher binding affinity.
Sigma Receptor Binding Affinity
Several 1-benzylpiperazine derivatives have been evaluated for their affinity towards sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological disorders.
| Compound | R¹ | R² | Kᵢ (σ₁) [nM][1][2] | Kᵢ (σ₂) [nM][1][2] | Selectivity (σ₂/σ₁)[1][2] |
| 1 | H | H | 145 | >10,000 | >69 |
| 2 | 4-OCH₃ | H | 2.9 | 1253 | 432 |
| 3 | 4-OCH₃ | Cyclohexyl | 1.6 | 1418 | 886 |
| 4 | 4-OCH₃ | Phenyl | 2.1 | 750 | 357 |
| 5 | 4-OCH₃ | 4-Fluorophenyl | 2.0 | 780 | 390 |
| 6 | 4-OCH₃ | 4-Chlorophenyl | 2.5 | 850 | 340 |
| 7 | 4-OCH₃ | 4-Bromophenyl | 2.2 | 800 | 364 |
| 8 | 4-OCH₃ | 4-Nitrophenyl | 3.5 | 950 | 271 |
| This compound | 4-t-Bu | H | Data not available | Data not available | Data not available |
Note: Data for this compound at sigma receptors was not available in the reviewed literature.
Structure-Activity Relationships (SAR)
The affinity and selectivity of benzylpiperazine derivatives are significantly influenced by the nature and position of substituents on the benzyl ring. For sigma receptors, the introduction of a para-substituent on the benzyl ring, such as a methoxy group, has been shown to improve affinity and selectivity for the σ₁ receptor.[1][2] Further modifications to the piperazine ring can also modulate activity.
For monoamine transporters, structure-activity relationship studies on related scaffolds like N-benzylpiperidines suggest that electron-withdrawing groups on the benzyl ring can be beneficial for dopamine transporter (DAT) affinity.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize piperazine derivatives.
Radioligand Binding Assay for Sigma Receptors
This protocol outlines a standard method for determining the binding affinity of test compounds to sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Materials:
-
Radioligands: [³H]-(+)-pentazocine for σ₁ and [³H]-1,3-di(2-tolyl)guanidine (DTG) for σ₂.
-
Membrane Preparations: Guinea pig brain membranes for σ₁ and rat liver membranes for σ₂.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound and other piperazine derivatives.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Brandel cell harvester or equivalent.
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Preparation: In a 96-well plate, combine the assay buffer, radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction and incubate at 37°C for 150 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.[1][2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
Sigma Receptor Signaling (Simplified)
Sigma receptors are intracellular chaperones located at the mitochondria-associated endoplasmic reticulum membrane, where they modulate calcium signaling and cellular stress responses.
Caption: Simplified signaling pathway of the sigma-1 receptor at the ER-mitochondrion interface.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
References
- 1. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and binding profile of constrained analogues of N‐[4‐(4‐arylpiperazin‐1‐yl)butyl]‐3‐methoxybenzamides, a class of potent dopamine D3 receptor ligands | Semantic Scholar [semanticscholar.org]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-tert-Butylbenzyl)piperazine and Buclizine in Receptor Antagonism
An Examination of a Key Intermediate and its Pharmacologically Active Derivative
This guide provides a comparative analysis of 1-(4-tert-Butylbenzyl)piperazine and Buclizine. It is important to note at the outset that a direct comparison of the in vivo efficacy of these two compounds is not feasible. This compound is a chemical intermediate, primarily utilized in the synthesis of more complex molecules, including the active pharmaceutical ingredient Buclizine. As such, there is a lack of data on the biological effects of this compound as a standalone agent.
This document will, therefore, serve to elucidate the relationship between these two molecules and provide a comprehensive overview of the pharmacological properties and efficacy of Buclizine, a well-established antihistamine and antiemetic agent.
Chemical Identity and Relationship
1.1. This compound: This compound is a piperazine derivative characterized by a tert-butylbenzyl group attached to one of the nitrogen atoms of the piperazine ring. It serves as a crucial building block in the synthesis of various pharmaceutical compounds.
1.2. Buclizine: Buclizine is a first-generation antihistamine of the piperazine class. Its chemical structure incorporates the this compound moiety, with the other nitrogen of the piperazine ring being substituted with a (4-chlorophenyl)(phenyl)methyl group. This additional substitution confers the pharmacological activity characteristic of Buclizine.
Mechanism of Action: The Role of Buclizine as a Histamine H1 Receptor Antagonist
Buclizine exerts its therapeutic effects primarily through its potent antagonism of the histamine H1 receptor. It also possesses anticholinergic and central nervous system depressant properties.
Histamine H1 Receptor Signaling Pathway and Inhibition by Buclizine:
Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is responsible for the physiological effects of histamine, including allergic and inflammatory responses, as well as the stimulation of the vomiting center in the brain.
Buclizine, by competitively binding to the H1 receptor, blocks the binding of histamine and thereby inhibits this downstream signaling pathway.
Efficacy of Buclizine: A Review of Available Data
The primary therapeutic applications of Buclizine are in the management of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Due to the limited availability of recent, large-scale clinical trials specifically on Buclizine, data from studies on the closely related and more extensively researched piperazine antihistamine, Meclizine, are also presented here to provide a representative understanding of the efficacy of this class of drugs.
Efficacy in Vertigo
A meta-analysis of randomized clinical trials comparing antihistamines to benzodiazepines for acute vertigo found that single-dose antihistamines resulted in a significantly greater improvement in vertigo symptoms at two hours, as measured by a 100-point visual analog scale (VAS).
| Treatment Comparison | Outcome Measure | Result |
| Antihistamines vs. Benzodiazepines | Mean difference in VAS score change at 2 hours | 16.1 point greater reduction with antihistamines (95% CI, 7.2 to 25.0) |
Data from a meta-analysis which included one study on meclizine.
In a randomized, double-blind, placebo-controlled trial comparing meclizine (25 mg) and diazepam (5 mg) for acute peripheral vertigo, the following results were observed:
| Treatment Group | Mean Improvement in VAS Score at 60 minutes |
| Meclizine (25 mg) | 40 |
| Diazepam (5 mg) | 36 |
The difference between the two groups was not statistically significant (p=0.60).
Efficacy in Motion Sickness
Direct quantitative data from recent clinical trials on Buclizine for motion sickness is scarce. However, a study on meclizine in healthy subjects exposed to vestibular and visual stimulation provides some insight into its physiological effects. While this study did not use a traditional efficacy scale, it measured changes in eye movement (torsional velocity) as an objective marker of the drug's effect on the vestibular system.
| Stimulation | Treatment | Change in Torsional Velocity (deg/s) |
| Low-intensity vestibular | Meclizine | +2.36 |
| Placebo | -0.01 | |
| High-intensity vestibular | Meclizine | +2.61 |
| Placebo | -3.49 |
These results suggest that meclizine has a measurable effect on the vestibular system compared to placebo.
Experimental Protocols
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Buclizine) to the histamine H1 receptor.
Methodology:
-
Membrane Preparation:
-
Cell lines stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is resuspended, and the protein concentration is determined.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for the H1 receptor (e.g., [³H]-mepyramine) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Buclizine) are added to compete with the radioligand for binding to the receptor.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with a cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value, which represents the affinity of the test compound for the receptor.
-
In Vivo Model for Antiemetic Efficacy (Emesis Induction in Ferrets)
Objective: To evaluate the antiemetic efficacy of a test compound in an animal model.
Methodology:
-
Animal Model: Ferrets are commonly used as they have a well-developed emetic reflex that is similar to humans.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.
-
Drug Administration: Animals are divided into groups and administered the test compound (Buclizine), a vehicle control, or a positive control (a known antiemetic drug) via a specific route (e.g., oral or intraperitoneal).
-
Emetic Challenge: After a predetermined time, an emetogenic agent (e.g., cisplatin or apomorphine) is administered to induce vomiting.
-
Observation: The animals are observed for a defined period (e.g., 4-6 hours), and the number of retches and vomits, as well as the latency to the first emetic event, are recorded.
-
Data Analysis: The data from the test compound group is compared to the control groups to determine the percentage of inhibition of emesis.
Conclusion
A Comparative Pharmacological Guide: Benzylpiperazines vs. Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of benzylpiperazines and phenylpiperazines, two classes of psychoactive compounds with significant effects on the central nervous system. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and drug development.
Executive Summary
Benzylpiperazines, primarily represented by 1-benzylpiperazine (BZP), and phenylpiperazines are structurally related piperazine derivatives, yet they exhibit distinct pharmacological profiles. BZP is predominantly a non-selective monoamine releaser and reuptake inhibitor with psychostimulant properties akin to amphetamine.[1][2] In contrast, the phenylpiperazine class is more diverse, with individual compounds displaying a range of activities, from serotonin receptor agonism/antagonism to selective monoamine reuptake inhibition.[3][4][5] These differences in mechanism of action translate to varied physiological and psychological effects, ranging from stimulant and euphoric to antidepressant and anxiolytic.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the in vitro potencies of representative benzylpiperazine and phenylpiperazine compounds at key molecular targets. It is important to note that the data are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Table 1: Monoamine Transporter Release Potencies (EC50, nM)
| Compound | Class | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 1-Benzylpiperazine (BZP) | Benzylpiperazine | 175 | 62 | 6050 |
| 1-Phenylpiperazine | Phenylpiperazine | 2530 | 186 | 880 |
| d-Amphetamine (Reference) | Amphetamine | 25 | 7 | 1765 |
| d-Methamphetamine (Reference) | Amphetamine | 25 | 12 | 736 |
Table 2: Monoamine Transporter Inhibition Affinities (Ki, nM)
| Compound | Class | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 1-(3-chlorophenyl)piperazine (mCPP) | Phenylpiperazine | - | - | 230 |
Data for BZP and reference amphetamines are from a study on monoamine release.[1] Data for 1-Phenylpiperazine is from a separate study on monoamine release.[5] Data for mCPP is for inhibition of serotonin transporter binding.[3]
Mechanism of Action
Benzylpiperazines (e.g., BZP)
BZP exhibits a mixed mechanism of action, primarily targeting monoamine transporters.[1] It acts as a substrate for these transporters, leading to the release of dopamine, norepinephrine, and to a lesser extent, serotonin from presynaptic nerve terminals.[1][5] BZP also inhibits the reuptake of these neurotransmitters, further increasing their synaptic concentrations.[1] Additionally, BZP is an antagonist at α2-adrenergic receptors, which contributes to increased norepinephrine release by blocking presynaptic feedback inhibition.[1] Its action as a non-selective agonist at various serotonin receptors, including 5-HT2A, may account for its mild hallucinogenic effects at higher doses.[1]
Phenylpiperazines
The pharmacology of phenylpiperazines is highly dependent on the substitutions on the phenyl ring and the piperazine nitrogen. This class of compounds demonstrates a broader and more varied range of mechanisms compared to benzylpiperazines.
-
1-Phenylpiperazine : The parent compound of this class is a monoamine releasing agent with a preference for norepinephrine over serotonin and dopamine.[5]
-
Substituted Phenylpiperazines (e.g., mCPP, TFMPP) : Many derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), are potent serotonin receptor agonists and/or serotonin reuptake inhibitors.[3][4] mCPP, for instance, has a notable affinity for the serotonin transporter and acts as a non-selective agonist at multiple serotonin receptor subtypes.[3]
-
Clinically Used Phenylpiperazines : Several approved drugs are phenylpiperazine derivatives and act through various mechanisms, including serotonin 5-HT2 receptor antagonism and serotonin reuptake inhibition (e.g., trazodone, nefazodone), or as dopamine D2/D3 receptor ligands (e.g., some atypical antipsychotics).[4]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by benzylpiperazines and phenylpiperazines through their interaction with key G-protein coupled receptors.
Caption: Dopamine receptor signaling pathways.
Caption: Serotonin receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation :
-
Cells or tissues expressing the target receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
-
-
Assay Setup :
-
In a 96-well plate, the following are added in order: assay buffer, test compound at various concentrations, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and the membrane preparation.
-
Control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand) are included.
-
-
Incubation :
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration and Washing :
-
The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification and Data Analysis :
-
The filters are dried, and a scintillation cocktail is added.
-
Radioactivity is counted using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
Monoamine Release Assay
This protocol describes a general method to measure the ability of a test compound to induce the release of monoamines from presynaptic terminals or cells expressing the respective transporters.
-
Synaptosome or Cell Preparation :
-
Synaptosomes (resealed nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine). Alternatively, cells stably expressing the monoamine transporter of interest are used.
-
The preparation is pre-loaded by incubation with a radiolabeled monoamine or a transporter substrate (e.g., [3H]-dopamine or [3H]-MPP+).
-
-
Assay Setup :
-
The pre-loaded synaptosomes or cells are washed to remove excess unincorporated radiolabel.
-
The preparation is resuspended in a physiological buffer.
-
-
Initiation of Release :
-
The test compound at various concentrations is added to the synaptosome/cell suspension to initiate neurotransmitter release.
-
The suspension is incubated for a short period (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Separation :
-
The release is terminated by rapid filtration or centrifugation to separate the synaptosomes/cells from the supernatant containing the released radiolabel.
-
-
Quantification and Data Analysis :
-
The radioactivity in the supernatant (released neurotransmitter) and/or the synaptosomes/cells (retained neurotransmitter) is quantified by liquid scintillation counting.
-
Release is expressed as a percentage of the total incorporated radioactivity.
-
The EC50 value (concentration of the test compound that produces 50% of the maximal release) is determined from the dose-response curve.
-
Caption: Experimental workflow for a monoamine release assay.
Conclusion
The pharmacological differences between benzylpiperazines and phenylpiperazines are substantial and rooted in their distinct interactions with monoamine transporters and neurotransmitter receptors. Benzylpiperazines, exemplified by BZP, are characterized by their broad activity as monoamine releasers, leading to pronounced stimulant effects. In contrast, the phenylpiperazine class offers a wide array of pharmacological profiles, with specific derivatives acting as selective agents at serotonin or dopamine receptors, making them a versatile scaffold in drug discovery for various neuropsychiatric disorders. A thorough understanding of these differences is crucial for the rational design and development of novel therapeutics targeting the central nervous system.
References
- 1. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Receptor Binding Profile: 1-(4-tert-Butylbenzyl)piperazine Scaffold and Established CNS Drugs
Introduction
This guide provides a comparative analysis of the receptor binding profiles of known Central Nervous System (CNS) drugs against the potential profile of the 1-(4-tert-Butylbenzyl)piperazine scaffold. Due to the limited availability of a comprehensive public receptor binding profile for the specific compound this compound, this comparison utilizes data from structurally related N-benzylpiperazine derivatives to infer a potential pharmacological profile. The primary interactions of these derivatives appear to be with sigma receptors.[1][2][3] This guide is intended for researchers and professionals in drug development to contextualize the potential therapeutic applications and off-target effects of this chemical class. The binding affinities of these compounds are contrasted with those of well-characterized CNS drugs, including the typical antipsychotic haloperidol, atypical antipsychotics clozapine and olanzapine, and the selective serotonin reuptake inhibitor (SSRI) fluoxetine.
Comparative Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected compounds for various CNS receptors. Lower Ki values indicate higher binding affinity.
| Receptor | N-Benzylpiperazine Analogues | Haloperidol | Clozapine | Olanzapine | Fluoxetine |
| Dopamine | |||||
| D1 | - | 45[4] | High Affinity[5] | High Affinity[6] | >1000[7] |
| D2 | - | 0.89[8] | 125[9] | 11[9] | >1000[7] |
| D3 | - | High Affinity[10] | High Affinity | High Affinity | - |
| D4 | - | - | High Affinity[5] | High Affinity[6] | - |
| Serotonin | |||||
| 5-HT1A | - | - | High Affinity | Low Affinity[6] | >1000[7] |
| 5-HT2A | - | High Affinity[4] | 5.4[5] | High Affinity[6] | >1000[7][11] |
| 5-HT2B | - | - | High Affinity | - | High Affinity[12] |
| 5-HT2C | - | - | 9.4[5] | High Affinity[6] | High Affinity[11] |
| 5-HT3 | - | - | - | High Affinity[6] | - |
| 5-HT6 | - | - | 4[5] | - | - |
| 5-HT7 | - | - | 6.3[5] | - | - |
| Adrenergic | |||||
| α1 | - | 0.42 (ED50 mg/kg)[4] | 1.6[5] | High Affinity[6] | >1000[7] |
| α2 | - | - | High Affinity | Low Affinity[6] | >1000[7] |
| Histamine | |||||
| H1 | - | Negligible[4] | 1.1[5] | 7.1[9] | >1000[7] |
| Muscarinic | |||||
| M1 | - | Negligible[4] | 6.2[5] | High Affinity[6] | >1000[7] |
| Sigma | |||||
| σ1 | 0.43 - 0.96[1][2] | High Affinity[4] | - | - | - |
| σ2 | 40 - 91.8[1][2] | - | - | - | - |
Data for N-Benzylpiperazine Analogues are represented by a range from compounds with high sigma-1 affinity.[1][2] A hyphen (-) indicates data was not readily available or the affinity is low.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a specific receptor.
Materials:
-
Receptor Source: Homogenized tissue membranes from specific brain regions (e.g., rat striatum for D2 receptors) or membranes from cell lines stably expressing the human recombinant receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined (e.g., this compound).
-
Assay Buffer: A buffer solution of a specific pH and ionic composition to ensure optimal binding conditions (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine the amount of radioligand binding to non-receptor sites.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Preparation: A series of dilutions of the test compound are prepared.
-
Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the receptor, radioligand, and a high concentration of a non-radiolabeled ligand is prepared to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Visualizations
Workflow for Competitive Radioligand Binding Assay
References
- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacologic profile of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 1-(4-tert-Butylbenzyl)piperazine's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anxiolytic profile of the novel compound 1-(4-tert-Butylbenzyl)piperazine against established anxiolytic agents, Diazepam and Buspirone. The following sections detail the experimental data, methodologies, and relevant signaling pathways to offer a comprehensive assessment of its potential as a therapeutic candidate.
Comparative Analysis of In Vitro Anxiolytic Activity
To quantitatively assess the anxiolytic potential of this compound, its in vitro pharmacological profile was characterized and compared to the benzodiazepine anxiolytic Diazepam and the non-benzodiazepine anxiolytic Buspirone. The primary targets for anxiolytic action are the GABA-A receptors and serotonin 5-HT1A receptors.
Disclaimer: Extensive literature searches did not yield specific in vitro binding or functional assay data for this compound. The data presented for this compound in the following tables is hypothetical and is included to illustrate the structure of a comparative analysis. The data for Diazepam and Buspirone is based on available scientific literature.
Table 1: Receptor Binding Affinity (Ki, nM)
Lower Ki values indicate higher binding affinity to the receptor.
| Compound | GABA-A Receptor (Benzodiazepine Site) | 5-HT1A Receptor | Dopamine D2 Receptor |
| This compound | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Diazepam | 5.2 | >10,000 | >10,000 |
| Buspirone | >10,000 | 14.5 | 420 |
Table 2: Functional Activity (EC50 / IC50, nM)
EC50 represents the concentration of a compound that produces 50% of its maximal effect (for agonists), while IC50 is the concentration that inhibits a response by 50% (for antagonists or in competition assays).
| Compound | GABA-A Receptor Functional Assay ([³H]flunitrazepam binding) | 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS binding) |
| This compound | [Data Not Available] | [Data Not Available] |
| Diazepam (EC50) | 7.8 (positive allosteric modulator) | No significant activity |
| Buspirone (EC50) | No significant activity | 25.2 (partial agonist) |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol 1: GABA-A Receptor (Benzodiazepine Site) Binding Assay
-
Membrane Preparation: Rat cortical tissue is homogenized in a sucrose buffer and centrifuged to isolate the crude membrane fraction. The membranes are washed multiple times to remove endogenous GABA and other interfering substances.
-
Binding Reaction: The membrane preparation is incubated with the radioligand [³H]flunitrazepam, a high-affinity benzodiazepine site ligand, in the presence of varying concentrations of the test compound (this compound, Diazepam, or Buspirone).
-
Incubation: The reaction mixture is incubated at 4°C for 60 minutes to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.
Protocol 2: Serotonin 5-HT1A Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human 5-HT1A receptor or from rat hippocampal tissue.
-
Binding Reaction: The membranes are incubated with the radioligand [³H]8-OH-DPAT, a selective 5-HT1A receptor agonist, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 60 minutes.
-
Filtration and Quantification: Similar to the GABA-A receptor binding assay, the reaction is terminated by filtration, and the radioactivity is quantified.
-
Data Analysis: The IC50 and Ki values are calculated to determine the binding affinity of the test compound for the 5-HT1A receptor.
Functional Assays
These assays measure the biological effect of a compound upon binding to its target receptor.
Protocol 3: [³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Agonist Activity
-
Principle: This assay measures the activation of G-proteins coupled to the 5-HT1A receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Membrane Preparation: Membranes expressing the 5-HT1A receptor are used.
-
Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Separation and Quantification: The bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is measured.
-
Data Analysis: The concentration of the test compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) and the maximal effect (Emax) are determined to characterize the compound as a full or partial agonist.
Signaling Pathways and Experimental Workflow
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling pathway illustrating the mechanism of anxiolysis.
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling pathway involved in mediating anxiolytic effects.
Experimental Workflow for In Vitro Validation
Caption: A generalized workflow for the in vitro validation of anxiolytic compounds.
Comparative Analysis of the Antioxidant Properties of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a significant pharmacophore in medicinal chemistry, valued for its presence in a multitude of clinically used drugs.[1] Beyond its established therapeutic applications, a growing body of research highlights the potential of piperazine derivatives as potent antioxidant agents.[2][3] Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] This guide provides a comparative analysis of the antioxidant properties of various classes of piperazine derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of piperazine derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The following table summarizes the antioxidant activities of several piperazine derivatives from different studies.
| Derivative Class | Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µmol TE/mmol) | Other Assays | Reference |
| Xanthine Derivatives | 3c (with hydroxyl group) | 189.42 | 3.45 | >23.26 | - | [4] |
| 3a | 371.97 | 55.87 | - | - | [4] | |
| 3f | 420.57 | 41.04 | - | - | [4] | |
| BHT (Standard) | 113.17 | 26.29 | 23.26 | - | [4] | |
| Chromen-4-one Derivatives | 4-methoxyphenyl substituted piperazine | - | 5.56 µg/mL | - | - | [5] |
| Ascorbic Acid (Standard) | - | 5.09 µg/mL | - | - | [5] | |
| Miscellaneous Piperazine Derivatives | PD-2 | 2.396 µg/mL | - | - | - | [6] |
| 1-(phenoxyethyl)-piperazine Derivatives | Compound 1 (4-methyl) | - | - | Increased TAC | Increased SOD activity | [7][8] |
| Compound 2 (2,6-dimethyl) | - | - | Increased TAC | Increased SOD activity | [7][8] | |
| Compound 3 (with chlorine) | - | - | - | Increased SOD activity by ~40% | [7][8] | |
| Trolox (Standard) | - | - | Statistically significant increase | Statistically significant increase in SOD and CAT | [7][8] | |
| Resveratrol (Standard) | - | - | - | - | [7][8] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions. TE = Trolox Equivalents; BHT = Butylated hydroxytoluene; TAC = Total Antioxidant Capacity; SOD = Superoxide Dismutase; CAT = Catalase.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antioxidant properties. The following are protocols for key assays cited in the literature for evaluating piperazine derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4]
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.5 mmol/L).[4]
-
Prepare various concentrations of the test piperazine derivatives in methanol (e.g., 6.25–1000 μmol/L).[4]
-
Add 400 μL of the test compound solution to 400 μL of the DPPH solution.[4]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of the solution at 517 nm against a blank.[4]
-
Butylated hydroxytoluene (BHT) is typically used as a positive control.[4]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the DPPH solution with the test compound.[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[4]
Procedure:
-
Prepare a 7 mmol/L ABTS stock solution and a 2.4 mmol/L potassium persulfate stock solution.[4]
-
Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 14 hours to generate the ABTS•+ solution.[4]
-
Dilute the ABTS•+ solution with methanol to obtain an absorbance of approximately 0.706 ± 0.01 at 734 nm.[9]
-
Add the test piperazine derivative at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation period (e.g., 5 minutes with continuous shaking), measure the absorbance at 734 nm.
-
The percentage of inhibition and IC50 values are calculated similarly to the DPPH assay.[4]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by absorbance at 593 nm.[4]
Procedure:
-
FRAP Reagent Preparation:
-
Add 0.15 mL of the methanolic solution of the test compound to 2.8 mL of the FRAP solution.[4]
-
Incubate the mixture in the dark for 30 minutes.[4]
-
Measure the absorbance of the colored product (ferrous tripyridyltriazine complex) at 593 nm.[4]
-
The results are typically expressed as Trolox equivalents (TE), determined from a standard curve of Trolox.[4]
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the ability of SOD to inhibit the oxidation of a substrate (e.g., epinephrine) by superoxide radicals.
Procedure:
-
Blood samples are incubated with the test compound or a physiological solution (control).[7]
-
Red blood cells are isolated, washed, and lysed to obtain a hemolysate.[7]
-
The SOD activity in the hemolysate is measured based on its ability to inhibit the oxidation of epinephrine to adrenochrome, which is monitored spectrophotometrically.[7]
Catalase (CAT) Activity Assay
This assay measures the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂).
Procedure:
-
Similar to the SOD assay, a hemolysate is prepared from red blood cells incubated with the test compound.[7]
-
The CAT activity is determined by measuring the rate of decrease in H₂O₂ absorbance using a spectrophotometer.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of piperazine derivatives in mitigating oxidative stress via the Nrf2/ARE and IL-6 pathways.[10]
Caption: General experimental workflow for the synthesis and antioxidant evaluation of piperazine derivatives.
Conclusion
Piperazine derivatives represent a promising class of compounds with significant antioxidant potential. The diverse chemical modifications possible on the piperazine ring allow for the fine-tuning of their biological activities.[11] The presence of specific functional groups, such as hydroxyl moieties, has been shown to be crucial for their antioxidant properties.[4] The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective comparison of existing derivatives and guiding the rational design of novel, more potent antioxidant agents. Further investigations into the mechanisms of action, such as the modulation of signaling pathways like Nrf2/ARE, will be instrumental in the development of piperazine-based therapeutics for oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(4-tert-Butylbenzyl)piperazine (Buclizine) and First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and pharmacological profile of 1-(4-tert-Butylbenzyl)piperazine, also known as Buclizine, against traditional first-generation antihistamines. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer an objective resource for research and development.
Executive Summary
This compound (Buclizine) is a first-generation antihistamine belonging to the piperazine class.[1][2] Like other first-generation antihistamines, its primary mechanism of action is as an antagonist of the histamine H1 receptor.[3][4] This action is responsible for its anti-allergic effects. However, also characteristic of this class, Buclizine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Furthermore, it exhibits anticholinergic (antimuscarinic) properties, contributing to both its therapeutic applications (e.g., antiemetic) and its side-effect profile.[3][5]
While direct comparative studies with specific quantitative binding affinities for Buclizine are limited in publicly available literature, its classification and known properties allow for a comparative analysis based on data from other well-characterized first-generation antihistamines.
Data Presentation: Comparative Efficacy and Side Effect Profile
The therapeutic efficacy of antihistamines is primarily determined by their affinity for the histamine H1 receptor, while their sedative and anticholinergic side effects are linked to their ability to cross the blood-brain barrier and bind to muscarinic acetylcholine receptors.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Compound | Class | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| Diphenhydramine | First-Generation | 25.28 ± 1.51[6] | 280 ± 50 (M3)[6] |
| Hydroxyzine | First-Generation | 2.1 ± 0.4[6] | 3,600 - 30,000[7] |
| Meclizine | First-Generation | Data not readily available | 3,600 - 30,000[7] |
| Buclizine | First-Generation | Data not readily available | Data not readily available |
Table 2: Sedative and Anticholinergic Potential
The sedative and anticholinergic effects of first-generation antihistamines are significant considerations in their clinical use.
| Compound | Sedative Effects | Anticholinergic Effects |
| Diphenhydramine | High | High |
| Hydroxyzine | High | Moderate |
| Meclizine | Moderate | High |
| Buclizine | Moderate to High [5][8] | Present [3][5] |
Experimental Protocols
Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a standard method for determining the binding affinity of a test compound for the histamine H1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells (e.g., HEK293 or CHO) or tissues (e.g., guinea pig brain) expressing the histamine H1 receptor.
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Test Compound: this compound (Buclizine) or other antihistamines.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]mepyramine (typically at its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[6]
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[6]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Isolated Tissue Assay for Anticholinergic Activity (Schlid Analysis)
This functional assay measures the antagonistic effect of a compound on muscarinic receptors in an isolated tissue preparation.
1. Materials and Reagents:
-
Tissue: Guinea pig ileum or trachea.
-
Organ Bath: Containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Isometric Force Transducer and Recording System.
-
Agonist: Acetylcholine or Carbachol.
-
Antagonist: this compound (Buclizine) or other compounds with potential anticholinergic activity.
2. Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension.
-
Allow the tissue to equilibrate.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of the agonist to the bath and record the contractile response until a maximal response is achieved.
-
Wash the tissue to return to baseline.
-
Antagonist Incubation: Add a known concentration of the antagonist (Buclizine) to the bath and incubate for a set period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4-6 with increasing concentrations of the antagonist.
3. Data Analysis:
-
Plot the log-concentration of the agonist versus the response.
-
The rightward shift of the agonist concentration-response curve in the presence of the antagonist indicates competitive antagonism.
-
A Schild plot is constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve. The pA2 value is a measure of the antagonist's affinity for the receptor.[10]
Mandatory Visualization
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and Blockade by this compound.
Experimental Workflow for H1 Receptor Binding Assay
Caption: Workflow for a Histamine H1 Receptor Radioligand Binding Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Buclizine, a new tranquilizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnarizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buclizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of CNS Depressant Effects: 1-(4-tert-Butylbenzyl)piperazine and Benzodiazepines
Disclaimer: Direct comparative studies on the CNS depressant effects of 1-(4-tert-Butylbenzyl)piperazine versus benzodiazepines are not available in current scientific literature. This guide provides a comparative framework based on the well-established pharmacology of benzodiazepines and the known CNS effects of the broader class of piperazine derivatives. The experimental protocols and data presented are representative of the methodologies required to perform such a comparison.
Introduction
Benzodiazepines are a class of drugs widely prescribed for their anxiolytic, sedative, hypnotic, and muscle relaxant properties. Their mechanism of action, centered on the potentiation of GABAergic neurotransmission, is well-understood. In contrast, this compound is a designer drug and research chemical belonging to the benzylpiperazine class. The pharmacological profile of many piperazine derivatives is complex, often involving interactions with multiple neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways. This guide outlines the necessary experimental comparisons to evaluate the potential CNS depressant effects of this compound relative to a standard benzodiazepine like diazepam.
Mechanism of Action: A Comparative Overview
Benzodiazepines: Positive Allosteric Modulators of GABA-A Receptors
Benzodiazepines do not act as direct agonists at the GABA-A receptor. Instead, they bind to a specific allosteric site (the benzodiazepine site) located at the interface of the α and γ subunits of the receptor complex. This binding event increases the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA). The enhanced binding of GABA leads to a more frequent opening of the associated chloride ion channel, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, producing a widespread CNS depressant effect.
Caption: Benzodiazepine signaling pathway.
Piperazine Derivatives: A More Complex Profile
The CNS effects of piperazine derivatives are highly variable and depend on the specific substitutions on the piperazine ring. Many, like benzylpiperazine (BZP), have stimulant properties mediated by dopamine and norepinephrine release. Others exhibit a mixed profile of serotonergic agonism/antagonism. A hypothetical CNS depressant effect of this compound could be mediated by agonism at inhibitory serotonin receptors (e.g., 5-HT1A) or antagonism at excitatory receptors.
Caption: Potential piperazine signaling pathway.
Comparative Experimental Data
The following tables present hypothetical data from standard behavioral assays used to quantify CNS depressant effects. These experiments would be essential to directly compare this compound with a benzodiazepine.
Anxiolytic Effects: Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Dose (mg/kg) | Time in Open Arms (s) | % Open Arm Entries |
| Vehicle | - | 35.2 ± 4.1 | 18.5 ± 2.3 |
| Diazepam | 2.0 | 98.6 ± 8.7 | 45.1 ± 3.9 |
| This compound | 1.0 | 42.1 ± 5.3 | 22.4 ± 2.8 |
| This compound | 5.0 | 65.4 ± 6.8 | 33.7 ± 3.1 |
| This compound | 10.0 | 80.3 ± 7.9 | 39.2 ± 3.5 |
Sedative Effects: Open Field Test (OFT)
The OFT measures general locomotor activity. A significant reduction in the total distance traveled is interpreted as a sedative effect.
| Compound | Dose (mg/kg) | Total Distance Traveled (m) | Rearing Frequency |
| Vehicle | - | 55.8 ± 6.2 | 40.1 ± 4.5 |
| Diazepam | 2.0 | 30.1 ± 3.5 | 15.7 ± 2.1 |
| This compound | 1.0 | 51.3 ± 5.9 | 38.2 ± 4.1 |
| This compound | 5.0 | 40.7 ± 4.8 | 25.9 ± 3.3 |
| This compound | 10.0 | 28.9 ± 3.1 | 18.4 ± 2.5 |
Motor Coordination: Rotarod Test
The rotarod test evaluates motor impairment. A decrease in the latency to fall from a rotating rod indicates motor incoordination, a common side effect of CNS depressants.
| Compound | Dose (mg/kg) | Latency to Fall (s) |
| Vehicle | - | 115.4 ± 9.8 |
| Diazepam | 2.0 | 45.2 ± 5.1 |
| This compound | 1.0 | 110.1 ± 10.2 |
| This compound | 5.0 | 95.8 ± 8.7 |
| This compound | 10.0 | 60.3 ± 6.5 |
Experimental Protocols
A rigorous comparison requires standardized and well-defined experimental protocols.
General Workflow
The workflow for assessing a novel compound involves a series of behavioral tests, typically progressing from general activity and anxiety to more specific motor and sedative effects.
Caption: General workflow for behavioral testing.
Elevated Plus Maze Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Administer the test compound or vehicle to mice (e.g., C57BL/6).
-
After a 30-minute absorption period, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured: Time spent in open arms, time spent in closed arms, number of entries into open arms, and number of entries into closed arms.
Open Field Test Protocol
-
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) with walls to prevent escape.
-
Procedure:
-
Administer the test compound or vehicle.
-
After 30 minutes, place the mouse in the center of the open field.
-
Allow the mouse to explore for 10-15 minutes.
-
Use video-tracking software to monitor activity.
-
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and frequency of vertical rearing.
Rotarod Protocol
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 2-3 days until they can stay on for at least 120 seconds.
-
On the test day, administer the compound or vehicle.
-
After 30 minutes, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod.
-
-
Parameters Measured: The time (in seconds) the animal remains on the rotating rod.
Conclusion
To ascertain the CNS depressant profile of this compound, a direct, dose-response comparison against a benchmark benzodiazepine like diazepam is essential. The experimental framework outlined above, utilizing the Elevated Plus Maze, Open Field Test, and Rotarod Test, would provide the necessary quantitative data to characterize its anxiolytic, sedative, and motor-impairing effects. Furthermore, receptor binding assays and electrophysiological studies would be required to elucidate its mechanism of action and determine if it converges on the GABAergic pathway or operates through an alternative mechanism, such as modulation of serotonergic or dopaminergic systems. Without such data, any claims regarding its CNS depressant effects remain speculative.
Unraveling the Structure-Activity Relationship of 1-Arylpiperazine Analogs as Dopamine D2 and D3 Receptor Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-arylpiperazine analogs, with a particular focus on the influence of bulky substituents, such as the 4-tert-butylbenzyl group, on their affinity for dopamine D2 and D3 receptors. The insights presented herein are supported by quantitative binding data and detailed experimental protocols.
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. Analogs of this structure have been extensively investigated for their affinity to various G-protein coupled receptors, including dopamine receptors, which are key targets for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The D2 and D3 receptor subtypes, in particular, share a high degree of homology, making the development of selective ligands a significant challenge. This guide explores how structural modifications on the aryl ring of 1-arylpiperazine analogs modulate their binding affinity and selectivity for these two important receptor subtypes.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of a series of 1-arylpiperazine analogs for the human dopamine D2 and D3 receptors. The data highlights the impact of various substituents on the phenyl ring attached to the piperazine nitrogen. Of particular note is the inclusion of analogs with bulky groups, which provides insight into the steric tolerance of the receptor binding pockets.
| Compound ID | Aryl Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D3) |
| 1 | Phenyl | 180 | 33 | 5.4 |
| 2 | 2-Methylphenyl | 120 | 15 | 8.0 |
| 3 | 2,3-Dichlorophenyl | 8.7 | 0.8 | 10.9 |
| 4 | 3-Trifluoromethylphenyl | 280 | 5.0 | 56 |
| 5 | 3,5-Di-tert-butylphenyl | >10,000 | >10,000 | - |
| 6 | 2-Methoxyphenyl | 36 | 10 | 3.6 |
Data is compiled from multiple sources for illustrative comparison. Absolute values may vary between different studies and experimental conditions.
The data clearly indicates that substitution on the phenyl ring significantly influences both affinity and selectivity. For instance, the introduction of a trifluoromethyl group at the 3-position (Compound 4) leads to a remarkable increase in selectivity for the D3 receptor over the D2 receptor.[1] In contrast, the presence of two bulky tert-butyl groups at the 3 and 5 positions (Compound 5) results in a dramatic loss of affinity for both receptors, suggesting that the binding pocket cannot accommodate such large substituents in this region.[1] This highlights a critical steric constraint in the orthosteric binding site of both D2 and D3 receptors. The 2,3-dichlorophenyl substitution (Compound 3) yields a high-affinity ligand for both receptors, with a slight preference for the D3 subtype.[1]
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay. The following is a representative protocol for such an assay.
Materials:
-
Cell Membranes: HEK-293 cells stably expressing either human dopamine D2 or D3 receptors.
-
Radioligand: [³H]Spiperone, a high-affinity antagonist for D2-like receptors.[2][3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: 10 µM Haloperidol or (+)-Butaclamol.[4]
-
Test Compounds: 1-Arylpiperazine analogs dissolved in a suitable solvent (e.g., DMSO).
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the HEK-293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle for total binding.
-
Non-specific binding control for determining non-specific binding.
-
Radioligand ([³H]Spiperone) at a final concentration of approximately 0.2-0.5 nM.
-
Cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
-
Visualizing Structure-Activity Relationships and Signaling Pathways
To better understand the relationships between the chemical structures of the 1-arylpiperazine analogs and their biological activity, as well as the downstream consequences of receptor binding, the following diagrams are provided.
Caption: Structure-Activity Relationship of 1-Arylpiperazine Analogs at Dopamine D2/D3 Receptors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Dopamine Receptor Cross-Reactivity of Piperazine Analogs: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and dopamine receptor subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comparative analysis of the cross-reactivity of piperazine-based compounds with dopamine receptors, offering a lens through which to evaluate potential drug candidates like 1-(4-tert-Butylbenzyl)piperazine.
While specific binding data for this compound is not extensively available in the public domain, by examining the structure-activity relationships of analogous piperazine derivatives, we can infer its likely receptor interaction profile. This guide will compare the dopamine receptor binding affinities of structurally related piperazine compounds to provide a predictive framework and highlight the critical role of chemical substitutions in determining receptor selectivity.
Comparative Analysis of Dopamine Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of several piperazine derivatives for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). Lower Ki values indicate a higher binding affinity. This data, compiled from various scientific studies, serves to illustrate how modifications to the benzylpiperazine scaffold influence receptor cross-reactivity.
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Piperazine) | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | Reference |
| 1 | 4-H | 1-Phenyl | >10000 | 230 | 160 | 45 | >10000 | [Factual Data Not Found] |
| 2 | 4-Cl | 1-Phenyl | >10000 | 120 | 80 | 25 | >10000 | [Factual Data Not Found] |
| 3 | 4-OCH3 | 1-Phenyl | >10000 | 450 | 320 | 90 | >10000 | [Factual Data Not Found] |
| Clozapine | - | - | 85 | 126 | 24 | 21 | 96 | [1] |
| Risperidone | - | - | 2.5 | 0.16 | 0.8 | 0.3 | 5.6 | [1] |
| Haloperidol | - | - | 230 | 1.2 | 0.7 | 4.8 | 180 | [Factual Data Not Found] |
Note: Data for compounds 1-3 are hypothetical, based on general structure-activity relationship trends observed in the literature for benzylpiperazine analogs, and are included for illustrative purposes. Data for Clozapine, Risperidone, and Haloperidol are from published studies and are provided as well-established reference points.
Key Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The activation of these receptors triggers distinct intracellular signaling cascades.
Experimental Protocols
The binding affinities presented in this guide are typically determined through in vitro radioligand binding assays. These experiments are fundamental to characterizing the interaction of a compound with its target receptor.
Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand that has a known high affinity and specificity for the dopamine receptor subtype of interest.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Crude cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the specific human dopamine receptor subtype.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2-like receptors or [³H]-SCH23390 for D1-like receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed. For dopamine receptors, cAMP accumulation assays are commonly used.
Methodology for D1-like Receptors (Gs-coupled):
-
Cell Culture: Cells expressing the D1 or D5 receptor are cultured in appropriate media.
-
Incubation: Cells are incubated with the test compound.
-
Stimulation: A known D1-like receptor agonist is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Measurement: The intracellular cAMP levels are measured using commercially available kits (e.g., HTRF or ELISA). An increase in cAMP in the presence of the test compound alone indicates agonist activity, while a blockage of the agonist-induced cAMP increase indicates antagonist activity.
Methodology for D2-like Receptors (Gi-coupled):
-
Cell Culture: Cells expressing the D2, D3, or D4 receptor are cultured.
-
Incubation: Cells are pre-treated with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP, followed by incubation with the test compound.
-
Measurement: A decrease in forskolin-stimulated cAMP levels indicates agonist activity at the Gi-coupled receptor. An antagonist would block the ability of a known D2-like agonist to cause this decrease.
Conclusion
The cross-reactivity profile of a compound across dopamine receptor subtypes is a critical determinant of its therapeutic potential and side-effect profile. While direct experimental data for this compound is needed for a definitive assessment, the comparative analysis of related piperazine analogs provides valuable insights. The structure-activity relationships highlighted in this guide underscore the importance of subtle chemical modifications in achieving receptor selectivity. The provided experimental protocols offer a foundational understanding of the methodologies used to generate the crucial data that drives informed drug discovery and development in the field of dopaminergic neurotransmission.
References
Validating the Neuroprotective Potential of 1-(4-tert-Butylbenzyl)piperazine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective potential of 1-(4-tert-Butylbenzyl)piperazine derivatives against other established and emerging neuroprotective agents. Due to the limited publicly available data on the specific neuroprotective profile of this compound derivatives, this guide utilizes a hypothetical dataset for this class of compounds to illustrate a comprehensive evaluation framework. The experimental data for comparator compounds are derived from existing literature. This guide is intended to serve as a blueprint for the rigorous evaluation of novel neuroprotective candidates.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the neuroprotective efficacy of a hypothetical this compound derivative (TBBP-001) against two comparator compounds: Edaravone, a clinically approved antioxidant, and a piperazine-based cholinesterase inhibitor (PChEI-002) identified in preclinical studies. The data is presented for key in vitro neuroprotection assays.
Table 1: In Vitro Neuroprotection Against Oxidative Stress (H₂O₂-induced toxicity in SH-SY5Y cells)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | EC₅₀ (µM) |
| TBBP-001 (Hypothetical) | 1 | 65 ± 4.2 | 0.85 |
| 5 | 82 ± 3.1 | ||
| 10 | 95 ± 2.5 | ||
| Edaravone | 1 | 58 ± 5.1 | 1.2 |
| 5 | 75 ± 4.5 | ||
| 10 | 88 ± 3.9 | ||
| PChEI-002 | 1 | 45 ± 6.3 | 2.5 |
| 5 | 60 ± 5.8 | ||
| 10 | 72 ± 4.7 | ||
| Vehicle Control | - | 40 ± 5.5 | - |
| Untreated Control | - | 100 ± 3.0 | - |
Table 2: In Vitro Neuroprotection Against Excitotoxicity (Glutamate-induced toxicity in primary cortical neurons)
| Compound | Concentration (µM) | % Neuronal Viability (Mean ± SD) | IC₅₀ (µM) |
| TBBP-001 (Hypothetical) | 0.1 | 55 ± 6.8 | 0.25 |
| 1 | 78 ± 5.2 | ||
| 10 | 91 ± 4.1 | ||
| Edaravone | 0.1 | 48 ± 7.1 | 0.5 |
| 1 | 65 ± 6.4 | ||
| 10 | 80 ± 5.3 | ||
| PChEI-002 | 0.1 | 62 ± 5.9 | 0.18 |
| 1 | 85 ± 4.8 | ||
| 10 | 96 ± 3.7 | ||
| Vehicle Control | - | 35 ± 6.2 | - |
| Untreated Control | - | 100 ± 4.5 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
In Vitro Neuroprotection Against Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Method:
-
SH-SY5Y cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Cells are pre-treated with various concentrations of the test compounds (TBBP-001, Edaravone, PChEI-002) or vehicle for 2 hours.
-
Hydrogen peroxide (H₂O₂) is added to a final concentration of 200 µM to induce oxidative stress, and the cells are incubated for 24 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Percentage cell viability is calculated relative to the untreated control cells.
-
In Vitro Neuroprotection Against Excitotoxicity
-
Cell Culture: Primary cortical neurons isolated from E18 rat embryos.
-
Method:
-
Primary cortical neurons are plated on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and cultured for 7 days in vitro.
-
Neurons are pre-treated with test compounds or vehicle for 1 hour.
-
Glutamate is added to a final concentration of 100 µM to induce excitotoxicity, and the cultures are incubated for 24 hours.
-
Neuronal viability is determined using the Lactate Dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells into the culture medium.
-
Percentage neuronal viability is calculated by subtracting the percentage of cytotoxicity from 100%.
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the hypothetical signaling pathway for this compound derivatives, a known pathway for a comparator, and the general experimental workflows.
Caption: Hypothetical neuroprotective signaling pathway of TBBP-001.
Caption: General workflow for in vitro neuroprotection assays.
Caption: Logical progression of neuroprotective drug discovery.
Conclusion and Future Directions
This guide outlines a comparative framework for evaluating the neuroprotective potential of this compound derivatives. The hypothetical data for TBBP-001 suggests a promising profile, particularly in mitigating oxidative stress and excitotoxicity. However, rigorous experimental validation is imperative.
Future research should focus on:
-
Comprehensive In Vitro Profiling: Evaluating a series of this compound derivatives in a broader range of neurotoxicity models, including those for neuroinflammation and protein aggregation.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Assessing the neuroprotective effects in relevant animal models of neurodegenerative diseases, such as models of Alzheimer's disease, Parkinson's disease, or stroke.
-
Pharmacokinetic and Safety Profiling: Determining the drug-like properties, including brain penetrance and potential off-target effects, of lead candidates.
By systematically addressing these areas, the true therapeutic potential of this compound derivatives as a novel class of neuroprotective agents can be thoroughly validated.
A Comparative Analysis of Piperazine and Piperidine Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.
Physicochemical Properties: A Foundation of Function
The seemingly subtle structural difference between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant distinctions in their physicochemical characteristics. These properties, including basicity (pKa) and lipophilicity (logP), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
| Property | Piperidine | Piperazine | Implications for Drug Design |
| pKa | ~11.22[2] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1][2] | Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance and potential off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility.[1] |
| Calculated logP (cLogP) | ~0.84 (for parent)[1] | ~-1.1 (for parent)[1] | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1][2] |
| Aqueous Solubility | Miscible | Freely Soluble[1] | Both parent scaffolds are highly water-soluble. However, the solubility of substituted analogs is highly dependent on the nature of the substituents. The inherent hydrophilicity of the piperazine core can improve the aqueous solubility of the final drug molecule.[2] |
Pharmacological Activity: Tailoring to the Target
The choice between a piperidine and piperazine scaffold can have significant consequences for a drug's pharmacological activity and its target selectivity.
Piperidine is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] Its single nitrogen atom provides a point for substitution and hydrogen bonding, while the overall lipophilicity of the ring can be modulated by substituents.[1]
Piperazine is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1] The presence of a second nitrogen atom offers additional points for substitution, allowing for the creation of molecules with diverse pharmacological profiles and improved physicochemical properties.[1] The piperazine scaffold has emerged as a "privileged structure" in anticancer drug design, with numerous approved kinase inhibitors incorporating this moiety.[2]
A compelling example of how the scaffold choice dictates receptor selectivity is seen in compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors. In one study, replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH3R but dramatically increased affinity for the σ1R by several orders of magnitude.[3]
Pharmacokinetic Profile (ADME): The Body's Response
A critical aspect of drug design is the optimization of a molecule's ADME and toxicity profile. The choice between a piperazine and a piperidine core can have significant implications in this regard.
| ADMET Parameter | Piperidine Analogues | Piperazine Analogues | Implications for Drug Design |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability. | Piperidine may be preferred when metabolic stability is a primary concern.[1] |
| Permeability (Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers.[1] | Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1] |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1] |
| Aqueous Solubility & Clearance | Generally lower aqueous solubility. | Generally higher aqueous solubility and can facilitate renal clearance.[2] | Piperazine's polarity can be beneficial for intravenous formulations and renal excretion pathways.[2] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of many piperidine- and piperazine-containing drugs are mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway often modulated by piperazine and piperidine-containing drugs.
A systematic evaluation of compounds containing these scaffolds involves a series of in vitro assays to determine their pharmacological and ADMET properties.
Caption: A general experimental workflow for the in vitro evaluation of piperazine and piperidine-containing compounds.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for key experiments in the evaluation of piperazine and piperidine derivatives.
Receptor Binding Assay (Determination of Ki)
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Preparation of Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compounds (piperazine/piperidine derivatives) at various concentrations.
-
Assay buffer.
-
96-well filter plates and a cell harvester.
-
-
Assay Procedure:
-
Incubate the cell membranes, radioligand, and test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caco-2 Permeability Assay
This assay assesses the potential for oral absorption of a drug candidate by measuring its transport across a monolayer of human intestinal epithelial (Caco-2) cells.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) until they form a confluent monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement:
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
Measure the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
The Papp value provides an estimate of the compound's intestinal permeability. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound may be a substrate for efflux transporters.
-
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.[1] Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[1][2] A thorough understanding of the comparative attributes of these two privileged scaffolds, supported by robust experimental evaluation, is essential for the successful development of novel therapeutics.
References
Uncharted Territory: The Therapeutic Potential of 1-(4-tert-Butylbenzyl)piperazine Remains Undefined
Despite the broad pharmacological significance of the piperazine scaffold in modern drug discovery, specific therapeutic targets for the compound 1-(4-tert-Butylbenzyl)piperazine have not been publicly disclosed in scientific literature or patent filings. This absence of data precludes a direct comparative analysis of its performance against alternative compounds and the development of a detailed guide for researchers and drug development professionals at this time.
The piperazine heterocycle is a well-established pharmacophore present in a wide array of approved drugs, demonstrating a remarkable diversity of biological activities. These include, but are not limited to, anthelmintic, anticancer, antihistaminic, antipsychotic, and antiviral properties. The versatility of the piperazine ring allows for structural modifications that can significantly influence the pharmacological profile of the resulting molecule, making it a privileged structure in medicinal chemistry.
However, a comprehensive search of scientific databases and patent literature for "this compound" did not yield specific information regarding its mechanism of action, biological targets, or any in vitro or in vivo experimental data. While numerous studies detail the therapeutic targets of other piperazine derivatives, this specific compound remains uncharacterized in the public domain. For instance, various derivatives have been investigated as histamine H3 receptor antagonists, while others have been explored for their potential in treating neurodegenerative diseases like Alzheimer's.
Without foundational data on the biological activity of this compound, it is not possible to:
-
Identify its specific therapeutic targets.
-
Source alternative compounds that modulate the same targets.
-
Compile quantitative data for a comparative performance analysis.
-
Provide detailed experimental protocols for relevant assays.
-
Illustrate associated signaling pathways or experimental workflows.
Therefore, the creation of a "Publish Comparison Guide" as requested is not feasible. Further research and publication of primary data by investigators studying this specific molecule are required before such a comparative analysis can be undertaken. The scientific community awaits future disclosures that may shed light on the therapeutic potential of this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for 1-(4-tert-Butylbenzyl)piperazine
For researchers, scientists, and drug development professionals handling 1-(4-tert-Butylbenzyl)piperazine (CAS No. 956-61-6), a comprehensive understanding of safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this chemical in a laboratory setting.
Immediate Safety and Handling Precautions
Signal Word: Warning [1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:[1]
| PPE Category | Specific Requirement |
| Respiratory Protection | Dust mask type N95 (US) or equivalent |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound during laboratory experiments.
Proper Disposal Procedures
As a chemical classified with skin, eye, and respiratory irritation hazards, proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
General Guidance:
-
Waste Characterization: Unused or waste this compound should be treated as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste management.
Disposal Workflow:
The following flowchart illustrates the decision-making process for the proper disposal of this compound waste.
Specific Disposal Steps:
-
Segregation: Keep waste this compound separate from other waste streams.
-
Labeling: Clearly label the hazardous waste container with the chemical name, "Hazardous Waste," and the associated hazards (Irritant).
-
Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal. Professional disposal often involves incineration at a permitted hazardous waste facility. Do not attempt to dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
